2,5-Dimethylphenyl isocyanate
Description
Properties
IUPAC Name |
2-isocyanato-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVXJQIQVOCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068227 | |
| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40397-98-6 | |
| Record name | 2,5-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40397-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isocyanato-1,4-dimethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylphenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOCYANATO-1,4-DIMETHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPG772T8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,5-Dimethylphenyl isocyanate basic properties
An In-depth Technical Guide to 2,5-Dimethylphenyl Isocyanate
This guide provides a comprehensive overview of the core properties, synthesis, safety, and handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties
This compound is an aromatic organic compound featuring an isocyanate functional group (-N=C=O) attached to a dimethyl-substituted benzene ring.[1][2] This reactive moiety makes it a valuable intermediate in organic synthesis.[2]
Chemical and Physical Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 210 °C (literature) | [1][3] |
| Density | 1.043 g/cm³ | [1] |
| Refractive Index (n20/D) | 1.5315 | [1] |
| Flash Point | 195 °F (90.6 °C) | [3] |
| Molecular Weight | 147.17 g/mol | [3][4] |
| XLogP3 | 3.50 | [3] |
Identifiers and Structure
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [1] |
| IUPAC Name | 2-isocyanato-1,4-dimethylbenzene | [1][2] |
| CAS Number | 40397-98-6 | [1][2][5] |
| Molecular Formula | C₉H₉NO | [1][2][6] |
| SMILES | CC1=CC=C(C)C(=C1)N=C=O | [1] |
| InChI Key | SOXVXJQIQVOCAY-UHFFFAOYSA-N | [1] |
| Synonyms | 2,5-Isocyanatoxylene, 1-Isocyanato-2,5-dimethylbenzene | [2][3] |
| MDL Number | MFCD00013854 | [1] |
| PubChem CID | 98605 | [1] |
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment.[7]
Hazard Identification
-
Health Hazards : Harmful if swallowed, in contact with skin, or if inhaled.[2][7] It causes skin and serious eye irritation.[2][7] Inhalation may lead to allergy or asthma symptoms, breathing difficulties, and respiratory irritation.[2][7]
-
Physical Hazards : It is a combustible liquid.[7] Containers may explode when heated.[7]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection, such as chemical safety goggles.[2][7] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] It should be kept refrigerated and away from heat, sparks, and open flames.[7]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[7]
Experimental Protocols
The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and water.[8] This reactivity is fundamental to its application in synthesis.
Synthesis via Phosgenation
A common method for preparing aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent like triphosgene or solid phosgene (triphosgene).[9][10]
Objective: To synthesize this compound from 2,5-dimethylaniline.
Materials:
-
2,5-Dimethylaniline
-
Solid Phosgene (Triphosgene)
-
1,2-Dichloroethane (or another suitable inert solvent)
-
Dry glassware
-
Magnetic stirrer and heating mantle
-
Apparatus for distillation under reduced pressure
Methodology:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve solid phosgene in 1,2-dichloroethane.[10]
-
Separately, prepare a solution of 2,5-dimethylaniline in 1,2-dichloroethane.[10]
-
While stirring under a nitrogen atmosphere, slowly add the 2,5-dimethylaniline solution to the solid phosgene solution at a controlled temperature, typically between 0-5 °C.[10] This ensures that phosgene remains in excess, minimizing the formation of diaryl urea byproducts.[10]
-
After the addition is complete, gradually raise the temperature to the reflux temperature of the solvent (approx. 75-80 °C for 1,2-dichloroethane) and maintain the reaction for 3 to 6 hours.[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to yield this compound.[10]
Caption: Phosgenation synthesis of this compound.
Reactivity and Applications
The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack.[8] This reactivity allows for the synthesis of a wide range of derivatives.
-
Urea Derivatives : Reaction with primary or secondary amines yields substituted ureas.
-
Urethane (Carbamate) Derivatives : Reaction with alcohols produces urethanes, a cornerstone of polyurethane chemistry.[8]
-
Drug Development : Isocyanates are used as reagents to link with various molecules, including oligosaccharides and cyclodextrins, for applications like creating chiral stationary phases for chromatography.[11] While direct applications in drug development for this specific isocyanate are not widely documented in the provided results, its role as a building block for creating diverse molecular structures is significant for medicinal chemistry research.
Spectroscopic Data Interpretation
While specific spectra for this compound were not provided in the search results, the expected characteristics can be inferred from its structure.
-
Infrared (IR) Spectroscopy : A very strong and characteristic absorption band is expected in the region of 2250-2275 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=O group.[12] Other bands would correspond to aromatic C-H and C=C stretching.
-
¹H NMR Spectroscopy : The spectrum would show signals for the two methyl groups and the aromatic protons on the benzene ring. The chemical shifts and splitting patterns would be indicative of their positions.
-
¹³C NMR Spectroscopy : The carbon of the isocyanate group would appear around 120-130 ppm. Signals for the aromatic carbons and the two methyl group carbons would also be present.[13]
-
Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (147.17).[1][3] Fragmentation patterns would involve the loss of the NCO group and other characteristic cleavages of the aromatic ring.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. echemi.com [echemi.com]
- 4. This compound - CAS:40397-98-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 007chemicals.com [007chemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. rsc.org [rsc.org]
- 10. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 11. 3,5-Dimethylphenyl isocyanate 99 54132-75-1 [sigmaaldrich.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. kvdcnrt.com [kvdcnrt.com]
2,5-Dimethylphenyl isocyanate structure and synthesis
An In-depth Technical Guide to 2,5-Dimethylphenyl Isocyanate: Structure and Synthesis
For researchers, scientists, and professionals in drug development, a thorough understanding of reactive intermediates is crucial. This compound is an aromatic isocyanate that serves as a versatile building block in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. Its reactivity is centered on the highly electrophilic carbon atom of the isocyanate group (-N=C=O), making it susceptible to nucleophilic attack by alcohols, amines, and water to form urethanes, ureas, and other derivatives.
This guide provides a detailed overview of the chemical structure and a primary synthesis route for this compound, complete with experimental protocols and quantitative data.
Chemical Structure and Properties
This compound, also known as 2-isocyanato-1,4-dimethylbenzene, is an organic compound with the chemical formula C₉H₉NO.[1] The structure consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and an isocyanate functional group at position 1.
Key Chemical Identifiers:
-
Molecular Formula: C₉H₉NO[2]
-
Molecular Weight: 147.18 g/mol [2]
-
CAS Number: 40397-98-6[2]
-
IUPAC Name: 2-isocyanato-1,4-dimethylbenzene[2]
-
SMILES: CC1=CC=C(C)C(=C1)N=C=O[2]
Physical Properties:
Synthesis of this compound
The most established method for synthesizing aryl isocyanates is through the phosgenation of the corresponding primary amine.[5] In the case of this compound, the precursor is 2,5-dimethylaniline (also known as 2,5-xylidine).[6][7] The reaction involves treating the amine with phosgene (COCl₂) or a safer phosgene equivalent, such as solid triphosgene (bis(trichloromethyl)carbonate) or diphosgene (trichloromethyl chloroformate).[6][8]
The general reaction proceeds by the amine attacking the carbonyl carbon of the phosgenating agent, followed by the elimination of hydrogen chloride (HCl) to form the isocyanate.
Phosgene-Free Synthesis Routes
Due to the high toxicity of phosgene and its derivatives, significant research has been dedicated to developing phosgene-free synthesis routes for isocyanates.[5] These alternative methods include:
-
Carbonylation of Nitroaromatics: The direct reaction of nitro compounds with carbon monoxide.[5]
-
Thermal Decomposition of Carbamates: Carbamates, which can be synthesized from amines and dimethyl carbonate (DMC), can be thermally decomposed to yield isocyanates.[5][9]
-
Curtius, Hofmann, or Lossen Rearrangements: These classic organic reactions can be used to convert carboxylic acids or their derivatives into isocyanates.[10]
While these methods offer a safer alternative, the phosgene route remains a common and efficient method in industrial applications for many aromatic isocyanates.[5]
Quantitative Data Summary
The efficiency of the synthesis can vary based on the specific phosgene equivalent used, reaction conditions, and purification methods. The table below summarizes quantitative data from a documented synthesis.
| Parameter | Value | Method | Source |
| Starting Material | 2,5-Dimethylaniline | Phosgenation | [6] |
| Phosgenating Agent | Solid Phosgene (Triphosgene) | Phosgenation | [6] |
| Yield | 91.04% | Phosgenation | [6] |
| Purity (HPLC) | 98.56% | Phosgenation | [6] |
Experimental Protocols
Below is a detailed experimental protocol for the synthesis of this compound using solid phosgene, based on a patented procedure.[6]
Materials and Equipment:
-
2,5-Dimethylaniline (29.1 g)
-
Solid Phosgene (Triphosgene) (29.7 g)
-
1,2-Dichloroethane (200 mL total)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of Solutions:
-
In a beaker, dissolve 29.1 g of 2,5-dimethylaniline in 100 mL of 1,2-dichloroethane.
-
In the three-neck flask, dissolve 29.7 g of solid phosgene in 100 mL of 1,2-dichloroethane.
-
-
Reaction Setup:
-
Cool the flask containing the solid phosgene solution to a temperature of 0-5°C using an ice bath.
-
Begin stirring the solution.
-
-
Addition of Amine:
-
Slowly add the 2,5-dimethylaniline solution dropwise to the stirred, cooled solid phosgene solution via the dropping funnel. Maintain the temperature between 0-5°C throughout the addition to control the initial exothermic reaction.
-
-
Reflux:
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 75-80°C.
-
Allow the mixture to reflux for 4.5 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent (1,2-dichloroethane) using a rotary evaporator.
-
The crude product is then purified by distillation under reduced pressure to yield pure this compound.[6]
-
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
Phosgene and its equivalents are extremely toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
-
Hydrogen chloride gas is evolved as a byproduct; the reflux condenser should be fitted with a gas trap (e.g., a scrubber with a sodium hydroxide solution).
References
- 1. 007chemicals.com [007chemicals.com]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,6-Dimethylphenyl isocyanate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2,5-Dimethylaniline [himedialabs.com]
- 5. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101817763A - Method for preparing dimethylphenyl isocyanate - Google Patents [patents.google.com]
- 7. 2,5-Dimethylaniline | C8H11N | CID 7259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. Isocyanate synthesis by substitution [organic-chemistry.org]
The Synthesis, Properties, and Applications of 2,5-Dimethylphenyl Isocyanate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dimethylphenyl isocyanate, a versatile reagent with growing importance in medicinal chemistry and drug development. This document details its physicochemical properties, synthesis protocols, and its application in the construction of novel molecular entities through multicomponent reactions. The potential biological significance and safety considerations are also discussed, offering a complete resource for professionals in the field.
Core Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Weight | 147.18 g/mol | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][2][3] |
| CAS Number | 40397-98-6 | [1] |
| Density | 1.043 g/mL | [3] |
| Boiling Point | 210 °C | [3] |
| Refractive Index | 1.5315 | [3] |
| InChI Key | SOXVXJQIQVOCAY-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC=C(C)C(=C1)N=C=O | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for its preparation, providing researchers with actionable procedures for laboratory synthesis.
Protocol 1: Synthesis using Solid Phosgene
This method describes the synthesis of this compound from 2,5-dimethylaniline and solid phosgene (triphosgene).
Materials:
-
2,5-dimethylaniline
-
Solid phosgene (triphosgene)
-
1,2-dichloroethane (solvent)
Procedure:
-
Dissolve 29.1g of 2,5-dimethylaniline and 29.7g of solid phosgene separately in 100mL of 1,2-dichloroethane each.
-
Cool the solid phosgene solution to 0-5°C with stirring.
-
Slowly add the 2,5-dimethylaniline solution dropwise to the cooled solid phosgene solution.
-
After the addition is complete, heat the reaction mixture to 75-80°C and reflux for 4.5 hours.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Distill the residue under reduced pressure to obtain the final product, this compound.
This method has been reported to yield the product with a purity of 98.56% (as determined by HPLC) and a yield of 91.04%.[1]
Caption: Synthesis workflow for this compound.
Application in Drug Discovery: Isocyanide-Based Multicomponent Reactions
Isocyanates, and their isomeric counterparts isocyanides, are valuable building blocks in combinatorial chemistry and drug discovery. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, enable the rapid synthesis of diverse libraries of complex molecules from simple starting materials. These reactions are prized for their efficiency and atom economy, making them ideal for the discovery of new therapeutic agents.
The general scheme for a Ugi four-component reaction (U-4CR) involves the reaction of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to produce a dipeptide-like structure. This scaffold is of significant interest in medicinal chemistry due to its peptidic nature and potential for biological activity.
Caption: General scheme of the Ugi four-component reaction.
Potential Biological Activity and Signaling Pathway Interactions
While direct evidence of this compound's involvement in specific signaling pathways is not yet established, the isocyanide functional group, structurally related to isocyanates, is known to interact with metalloenzymes. For instance, 2,6-dimethylphenyl isocyanide, a close structural analog, has been shown to act as a ligand for copper ions in enzymes like dopamine-β-monooxygenase and peptidylglycine monooxygenase. This interaction can modulate the enzyme's activity, suggesting a potential mechanism of action for isocyanide-containing compounds.
The ability of the isocyano group to coordinate with metal ions in the active sites of enzymes presents a promising strategy for designing novel enzyme inhibitors. This interaction can be leveraged in drug development to target metalloenzymes implicated in various diseases.
Caption: Interaction of isocyanides with metalloenzymes.
Safety and Handling
Isocyanates are reactive compounds and should be handled with appropriate safety precautions. They are known respiratory and skin sensitizers and can cause occupational asthma.[4] Exposure can lead to irritation of the skin, eyes, and respiratory tract. It is crucial to use personal protective equipment, including gloves, safety glasses, and a respirator, when working with this compound in a well-ventilated area.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its defined physicochemical properties and established synthesis protocols make it an accessible building block for medicinal chemists. The utility of the isocyanate and isocyanide functional groups in multicomponent reactions provides a powerful tool for the rapid generation of diverse chemical libraries for biological screening. While further research is needed to elucidate its specific biological targets and mechanisms of action, the known interactions of related compounds with metalloenzymes suggest promising avenues for future investigation. As with all reactive chemicals, proper safety measures are paramount when handling this compound.
References
An In-depth Technical Guide to the Reactivity of 2,5-Dimethylphenyl Isocyanate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2,5-dimethylphenyl isocyanate with a range of common nucleophiles, including amines, alcohols, thiols, and water. The document details the reaction mechanisms, kinetic considerations, and the influence of electronic and steric effects on reactivity. While specific kinetic data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related aryl isocyanates to provide a robust framework for understanding and predicting its chemical behavior. Detailed experimental protocols for key reactions and product characterization are provided to enable practical application in a laboratory setting.
Core Principles of Isocyanate Reactivity
The reactivity of this compound is dictated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). Nucleophilic attack on this carbon initiates a variety of addition reactions, leading to the formation of stable covalent bonds. The general order of reactivity for common nucleophiles with aryl isocyanates is:
Primary Aliphatic Amines > Primary Aromatic Amines > Secondary Amines > Alcohols > Thiols > Water
Electron-donating groups on the aromatic ring, such as the two methyl groups in this compound, generally decrease the electrophilicity of the isocyanate carbon, making it slightly less reactive than unsubstituted phenyl isocyanate. Conversely, electron-withdrawing groups increase reactivity. Steric hindrance around the isocyanate group can also play a significant role in moderating reaction rates.
Reaction with Amine Nucleophiles: Urea Formation
The reaction of this compound with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction is of great interest in organic synthesis and drug development, as the urea moiety is a common scaffold in biologically active molecules.[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine to the nitrogen of the isocyanate, resulting in the formation of a stable urea linkage.
Kinetic Data
Table 1: Representative Quantitative Data for Aryl Isocyanate Reactions with Amines
| Isocyanate | Amine | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Reference |
| Phenyl Isocyanate | Aniline | Benzene | 8.20 x 10⁻³ | [2] |
| Phenyl Isocyanate | Aniline | Chlorobenzene | Varies with concentration | [2] |
| Phenyl Isocyanate | n-Butanol | - | - | [3] |
| 3,5-Diethyl Toluene Diamine | Phenyl Isocyanate | - | Complex kinetics due to unequal reactivity | [3] |
Note: This table provides illustrative data from related aryl isocyanates to indicate the magnitude of reaction rates. Specific values for this compound may vary.
Experimental Protocol: Synthesis of 1-(2,5-Dimethylphenyl)-3-phenylurea
This protocol details the synthesis of a diaryl urea from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Anhydrous acetone[1]
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous acetone.
-
To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.[1] The temperature should be monitored and kept below 40°C.
-
Stir the reaction mixture at room temperature for 3-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate. Filter the solid product from the reaction mixture.
-
Wash the collected solid with a small amount of cold acetone and dry under vacuum.[1]
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR (cm⁻¹): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching of the urea (around 1650 cm⁻¹).
-
¹H NMR and ¹³C NMR: Confirm the structure by analyzing the chemical shifts and integration of the protons and carbons in the molecule. Mass spectrometry can confirm the molecular weight.[1]
Reaction with Alcohol Nucleophiles: Carbamate (Urethane) Formation
The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry. The reaction with alcohols is generally slower than with amines and often requires catalysis.
Reaction Mechanism
The alcohol oxygen acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the alcohol to the isocyanate nitrogen forms the carbamate linkage. The reaction can be catalyzed by both the alcohol reactant itself and the urethane product (autocatalysis).[5]
Kinetic Data
The uncatalyzed reaction of aryl isocyanates with alcohols is relatively slow. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, due to steric hindrance.[6] Experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol.[5]
Table 2: Representative Quantitative Data for Aryl Isocyanate Reactions with Alcohols
| Isocyanate | Alcohol | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |
| Phenyl Isocyanate | 1-Propanol | None | Varies with excess of reactants | [5] |
| p-Tolyl Isocyanate | n-Butanol | Fe(acac)₃ | - | [7] |
| Aryl Isocyanates | Various | None | 17-54 | [5] |
Note: This table provides illustrative data from related aryl isocyanates. Specific values for this compound may vary.
Experimental Protocol: Synthesis of an Alkyl N-(2,5-dimethylphenyl)carbamate
This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol, isopropanol)
-
Anhydrous toluene or other aprotic solvent
-
Tertiary amine catalyst (e.g., triethylamine) or an organotin catalyst (e.g., dibutyltin dilaurate) (optional)
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
To a solution of the alcohol (1.0-1.2 equivalents) in anhydrous toluene in a round-bottom flask, add the catalyst (if used, e.g., 0.1 equivalents of triethylamine).
-
Heat the solution to a suitable temperature (e.g., 60-80°C) under a nitrogen atmosphere.
-
Slowly add this compound (1.0 equivalent) to the heated solution.
-
Monitor the reaction by TLC or in-situ FTIR spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹).[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization:
-
FTIR (cm⁻¹): Identify N-H stretching (around 3300 cm⁻¹) and C=O stretching of the carbamate (around 1700 cm⁻¹).
-
¹H NMR and ¹³C NMR: Confirm the structure of the resulting carbamate.
Reaction with Thiol Nucleophiles: Thiocarbamate Formation
The reaction of this compound with thiols yields thiocarbamates. This reaction is generally slower than the reactions with amines or alcohols and almost always requires a catalyst.[9]
Reaction Mechanism
Similar to alcohols, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. A subsequent proton transfer leads to the formation of the thiocarbamate product. Strong bases, such as tertiary amines, are effective catalysts as they deprotonate the thiol to form the more nucleophilic thiolate anion.
Kinetic Data
The uncatalyzed reaction between an isocyanate and a thiol is slow. The rate of reaction is first order with respect to the isocyanate, thiol, and a tertiary amine catalyst.[9]
Table 3: Representative Reactivity Trends for Aryl Isocyanate Reactions with Thiols
| Isocyanate | Thiol | Catalyst | Relative Rate | Reference |
| Phenyl Isocyanate | Phenylmethanethiol | Triethylamine | High | [9] |
| Phenyl Isocyanate | 1-Butanethiol | Triethylamine | Medium | [9] |
| Phenyl Isocyanate | Thiophenol | Triethylamine | Low | [9] |
Note: This table illustrates general reactivity trends. Actual rates will depend on concentrations and temperature.
Experimental Protocol: Synthesis of an S-Alkyl N-(2,5-dimethylphenyl)thiocarbamate
This protocol describes a general method for the synthesis of a thiocarbamate.
Materials:
-
This compound
-
Thiol (e.g., 1-butanethiol)
-
Triethylamine
-
Anhydrous acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
-
FTIR (cm⁻¹): Look for N-H stretching (around 3300 cm⁻¹) and C=O stretching of the thiocarbamate (around 1680 cm⁻¹).
-
¹H NMR and ¹³C NMR: Confirm the structure of the product.
-
Mass Spectrometry: Confirm the molecular weight of the thiocarbamate.
Reaction with Water: Hydrolysis and Urea Formation
The reaction of this compound with water is a multi-step process. The initial product is an unstable carbamic acid, which readily decarboxylates to form 2,5-dimethylaniline and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce a symmetrical disubstituted urea, 1,3-bis(2,5-dimethylphenyl)urea.
Reaction Mechanism
The hydrolysis of aryl isocyanates can be subject to general base catalysis. The uncatalyzed reaction is thought to involve two molecules of water, one acting as the nucleophile and the other as a general base.[10]
Kinetic Data
The hydrolysis of aryl isocyanates is a complex reaction to study kinetically due to the subsequent rapid reaction of the formed amine. The rate of hydrolysis is generally slower than the reaction with amines and alcohols.
Table 4: General Observations on the Hydrolysis of Aryl Isocyanates
| Isocyanate | Condition | Key Observation | Reference |
| Phenyl Isocyanate | Aqueous solution | General base catalysis observed. | [10] |
| Phenyl Isocyanate | Aqueous solution | Relative rates of reaction with HO⁻ vs H₂O is ~7 x 10⁵ : 1. | [11] |
| Aryl Isocyanates | Presence of moisture | Leads to the formation of symmetric ureas as byproducts in other reactions. |
Experimental Considerations
The reaction with water is often an undesirable side reaction in syntheses involving isocyanates. To avoid the formation of symmetrical urea byproducts, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow for kinetic analysis.
Caption: General reaction pathways of this compound with nucleophiles.
Caption: General experimental workflow for kinetic analysis of isocyanate reactions.
Conclusion
This compound exhibits a predictable pattern of reactivity towards nucleophiles, consistent with that of other aryl isocyanates. The presence of two electron-donating methyl groups on the aromatic ring likely results in a slightly attenuated reactivity compared to phenyl isocyanate, while steric effects from the ortho-methyl group may also play a role in certain reactions. The reactions with amines are rapid and lead to ureas, while reactions with alcohols and thiols are slower, often requiring catalysis to proceed at a practical rate, yielding carbamates and thiocarbamates, respectively. Hydrolysis leads to the formation of a symmetrical urea. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to design and execute experiments involving this compound, enabling its effective use in the synthesis of novel compounds for various applications, including drug discovery and materials science.
References
- 1. asianpubs.org [asianpubs.org]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. experts.umn.edu [experts.umn.edu]
- 4. poliuretanos.net [poliuretanos.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilicity of 2,5-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenyl isocyanate is an aromatic isocyanate featuring a highly reactive isocyanate (-N=C=O) functional group. The electrophilicity of the carbon atom within this group is a critical determinant of its reactivity towards nucleophiles, a cornerstone of its application in organic synthesis, polymer chemistry, and the development of novel therapeutics. This technical guide provides a comprehensive analysis of the factors governing the electrophilicity of this compound, methodologies for its assessment, and its implications for reaction kinetics and mechanisms.
The isocyanate functional group's reactivity stems from the significant positive partial charge on the central carbon atom, arising from the electronegativity of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack by compounds such as alcohols, amines, and thiols. The substituents on the phenyl ring play a crucial role in modulating this electrophilicity through a combination of inductive and steric effects. In the case of this compound, the two methyl groups exert a significant influence on the reactivity of the isocyanate moiety.
Factors Influencing Electrophilicity
The electrophilicity of this compound is primarily influenced by the electronic and steric effects of the two methyl substituents on the phenyl ring.
Electronic Effects:
Methyl groups are generally considered to be electron-donating groups through induction and hyperconjugation. This electron-donating nature increases the electron density on the aromatic ring, which in turn can slightly reduce the partial positive charge on the isocyanate carbon, thereby decreasing its electrophilicity compared to unsubstituted phenyl isocyanate.
To quantify these electronic effects, the Hammett equation is a valuable tool. However, for ortho substituents, steric effects can complicate the standard Hammett relationship. The Taft equation is often employed to separate polar (inductive and field) and steric effects for ortho-substituted systems.
-
5-Methyl Group (Meta Position): The methyl group at the 5-position is meta to the isocyanate group. Its electronic influence can be estimated using the Hammett constant (σ_meta). The σ_meta value for a methyl group is approximately -0.07, indicating a weak electron-donating effect that slightly deactivates the isocyanate group towards nucleophilic attack.
-
2-Methyl Group (Ortho Position): The methyl group at the 2-position is ortho to the isocyanate group. Its electronic effect is more complex due to the proximity to the reaction center. While it also has an electron-donating inductive effect, steric hindrance becomes a significant factor. For ortho substituents, the standard Hammett constants are often unreliable. Taft's steric parameter (Es) and polar parameter (σ) are more appropriate. For a methyl group, both Es and σ are defined as 0, as it is the reference substituent for these scales. This indicates a baseline steric and polar effect against which other ortho substituents are measured.
Steric Effects:
The ortho-methyl group in this compound introduces significant steric hindrance around the isocyanate functional group. This steric bulk can impede the approach of nucleophiles, particularly large or bulky ones, thereby reducing the reaction rate. This effect is often more pronounced than the electronic effects of the methyl groups.
The interplay of these electronic and steric factors is crucial in determining the overall reactivity profile of this compound.
// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Electrophilicity of Isocyanate Carbon", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Electronic Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Steric Effects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="2-Methyl Group (Ortho)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5-Methyl Group (Meta)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Electron-Donating (Inductive/Hyperconjugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Decreased Reactivity", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label="Determined by"]; B -> C; B -> D; C -> E; C -> F; D -> E; E -> G [label="Exerts"]; F -> G [label="Exerts"]; E -> H [label="Causes"]; G -> I [label="Leads to"]; H -> I [label="Leads to"]; }
Caption: Factors influencing this compound electrophilicity.Quantitative Data
Direct quantitative kinetic data for the reactions of this compound is scarce in the published literature. However, we can estimate its relative reactivity based on the known effects of its substituents and by comparing it to phenyl isocyanate.
| Compound | Substituents | Key Electronic/Steric Parameters | Expected Relative Reactivity vs. Phenyl Isocyanate | Rationale |
| This compound | 2-Methyl, 5-Methyl | σ_meta (5-Me) ≈ -0.07; Es (2-Me) = 0 | Lower | The combined electron-donating effects of two methyl groups and the significant steric hindrance from the ortho-methyl group are expected to decrease the electrophilicity and accessibility of the isocyanate carbon. |
| Phenyl Isocyanate | None (Reference) | - | 1 (Reference) | Unsubstituted aromatic isocyanate serving as the baseline for comparison. |
| 4-Nitrophenyl Isocyanate | 4-Nitro | σ_para (NO2) = +0.78 | Higher | The strongly electron-withdrawing nitro group significantly increases the electrophilicity of the isocyanate carbon. |
| 4-Methoxyphenyl Isocyanate | 4-Methoxy | σ_para (OMe) = -0.27 | Lower | The electron-donating methoxy group reduces the electrophilicity of the isocyanate carbon. |
Note: The relative reactivity is a qualitative estimation. Actual reaction rates will depend on the specific nucleophile, solvent, temperature, and catalyst used.
Experimental Protocols
Determining the electrophilicity and reactivity of this compound requires well-designed kinetic experiments. A common method involves studying its reaction with a nucleophile, such as an alcohol, and monitoring the reaction progress over time.
Kinetic Study of the Reaction between this compound and an Alcohol using a Microreactor System
This protocol is adapted from a method for studying phenyl isocyanate-alcohol reactions and is suitable for determining the reaction rate constants and activation energy.
1. Materials and Reagents:
-
This compound (reactant)
-
Anhydrous alcohol (e.g., 1-butanol, nucleophile)
-
Anhydrous tetrahydrofuran (THF, solvent)
-
n-Butylamine (quenching agent)
-
Acetonitrile (HPLC mobile phase)
-
Deionized water (HPLC mobile phase)
2. Instrumentation:
-
Microreactor system with precise temperature and flow rate control
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
-
Analytical balance
3. Experimental Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous THF (e.g., 0.1 M).
-
Prepare a stock solution of the alcohol in anhydrous THF (e.g., 1.0 M). The excess of alcohol ensures pseudo-first-order kinetics.
-
-
Microreactor Setup:
-
Set up the microreactor with two inlet pumps, one for the isocyanate solution and one for the alcohol solution.
-
Set the desired reaction temperature using the microreactor's temperature controller.
-
-
Reaction Execution:
-
Pump the reactant solutions into the microreactor at controlled flow rates to achieve the desired residence time.
-
Collect samples of the reaction mixture at the outlet of the microreactor.
-
-
Sample Quenching and Analysis:
-
Immediately quench the collected samples by adding a solution of n-butylamine in acetonitrile. The n-butylamine will rapidly react with any unreacted isocyanate to form a stable urea derivative.
-
Analyze the quenched samples by HPLC to determine the concentration of the urethane product and the urea derivative. The UV detector should be set to a wavelength where both compounds can be quantified.
-
-
Data Analysis:
-
Calculate the concentration of the urethane product at different residence times (and thus reaction times).
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Under pseudo-first-order conditions, the natural logarithm of the isocyanate concentration versus time will yield a linear plot with a slope equal to the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the alcohol.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
// Nodes A [label="Prepare Stock Solutions\n(Isocyanate in THF, Alcohol in THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Set Up Microreactor\n(Temperature and Flow Rates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pump Reactants into Microreactor", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Collect Samples at Outlet", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Quench Samples\n(with n-Butylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="HPLC Analysis\n(Quantify Product and Urea)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Data Analysis\n(Determine Rate Constants and Activation Energy)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for kinetic analysis of isocyanate-alcohol reaction.Conclusion
The electrophilicity of this compound is a nuanced property governed by the interplay of the electron-donating nature of its two methyl substituents and the steric hindrance imposed by the ortho-methyl group. These factors collectively suggest a reduced reactivity compared to unsubstituted phenyl isocyanate. For professionals in drug development and materials science, a thorough understanding of these principles is paramount for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with tailored reactivity profiles. The provided experimental framework offers a robust starting point for quantitatively characterizing the electrophilicity of this and other substituted isocyanates, enabling more precise control over their chemical transformations.
The Role of 2,5-Dimethylphenyl Isocyanate as a Hapten: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylphenyl isocyanate (2,5-DMPI) is a reactive chemical intermediate belonging to the isocyanate family. Due to its electrophilic nature, 2,5-DMPI can act as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. This guide provides a comprehensive technical overview of the role of 2,5-DMPI as a hapten, focusing on the mechanisms of sensitization, experimental protocols for assessment, and the underlying immunological signaling pathways. Given the limited specific data for 2,5-DMPI, information from closely related and well-studied isocyanates is utilized to illustrate key concepts and experimental outcomes, with appropriate caveats.
Introduction: Isocyanates as Haptens
Isocyanates are a class of low molecular weight aromatic and aliphatic compounds characterized by the functional group –N=C=O. They are widely used in the production of polyurethanes, which are found in foams, adhesives, coatings, and elastomers. Occupational exposure to isocyanates is a significant health concern, as they are potent sensitizers of the skin and respiratory tract.[1]
The sensitizing potential of isocyanates stems from their ability to act as haptens. The highly electrophilic isocyanate group readily reacts with nucleophilic functional groups on endogenous proteins, such as the amino groups of lysine residues and the sulfhydryl groups of cysteine residues, to form stable covalent adducts.[2] These modified proteins, now considered neo-antigens, are recognized as foreign by the immune system, initiating a cascade of events that can lead to allergic contact dermatitis or occupational asthma.
Mechanism of Sensitization by this compound
The immunological response to 2,5-DMPI, as with other isocyanates, is a complex process involving both the innate and adaptive immune systems. The sensitization process can be broadly divided into two phases: the induction phase and the elicitation phase.
2.1. The Induction Phase: Initial Encounter and Immune Priming
Upon initial contact with the skin or respiratory tract, 2,5-DMPI penetrates the biological barriers and rapidly conjugates with self-proteins to form hapten-protein complexes. These neo-antigens are then processed by antigen-presenting cells (APCs), primarily dendritic cells (DCs) and Langerhans cells in the skin.
The key events in the induction phase are:
-
Haptenation: 2,5-DMPI covalently binds to endogenous proteins.
-
APC Uptake and Processing: APCs internalize the haptenated proteins and process them into smaller peptides.
-
MHC Presentation: The haptenated peptides are presented on the surface of APCs by Major Histocompatibility Complex (MHC) class I and class II molecules.
-
T-cell Priming: Naive T-lymphocytes in the draining lymph nodes recognize the hapten-peptide-MHC complexes, leading to their activation, proliferation, and differentiation into hapten-specific effector and memory T-cells.[3]
2.2. The Elicitation Phase: Allergic Response upon Re-exposure
Subsequent exposure to 2,5-DMPI in a sensitized individual triggers a more rapid and robust immune response, leading to the clinical manifestations of allergy. Memory T-cells are quickly activated upon re-encountering the hapten, leading to the release of pro-inflammatory cytokines and the recruitment of other immune cells to the site of exposure, resulting in allergic contact dermatitis or an asthmatic response.
Experimental Protocols for Assessing Sensitization Potential
A number of in vitro and in vivo methods are available to assess the skin sensitization potential of chemicals like 2,5-DMPI. These assays are designed to evaluate the key molecular and cellular events in the adverse outcome pathway (AOP) for skin sensitization.
3.1. In Vitro Methods
3.1.1. Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a chemical towards synthetic peptides containing either cysteine or lysine, mimicking the covalent binding to skin proteins.[4][5][6]
-
Principle: The depletion of the cysteine and lysine peptides is measured by high-performance liquid chromatography (HPLC) after a 24-hour incubation with the test chemical.
-
Methodology:
-
Prepare a 100 mM solution of the test chemical (e.g., 2,5-DMPI) in a suitable solvent (e.g., acetonitrile).
-
Incubate the test chemical solution with synthetic cysteine- and lysine-containing peptides at a 1:10 and 1:50 molar ratio, respectively, for 24 hours at room temperature.
-
Analyze the samples by HPLC with UV detection at 220 nm to quantify the remaining peptide concentrations.
-
Calculate the percentage of peptide depletion.
-
-
Interpretation: The mean peptide depletion is used to classify the substance into reactivity classes (minimal, low, moderate, or high).[5]
3.1.2. KeratinoSens™ Assay
This assay evaluates the activation of the Keap1-Nrf2-ARE antioxidant response element (ARE) pathway in human keratinocytes, a key event in the cellular response to sensitizers.[7][8][9]
-
Principle: The assay uses a transgenic human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the ARE. Activation of the pathway by a sensitizer leads to the production of luciferase, which is measured by luminescence.
-
Methodology:
-
Culture the KeratinoSens™ cell line in 96-well plates.
-
Expose the cells to a range of concentrations of the test chemical (e.g., 2,5-DMPI) for 48 hours.
-
Measure luciferase activity using a luminometer.
-
Assess cell viability in parallel using a cytotoxicity assay (e.g., MTT assay).
-
-
Interpretation: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at concentrations that are not cytotoxic.[10]
3.1.3. Human Cell Line Activation Test (h-CLAT)
The h-CLAT assesses the activation of dendritic cells, a critical step in the induction of an immune response, by measuring the expression of specific cell surface markers.[1][11][12][13]
-
Principle: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells. The upregulation of the co-stimulatory molecules CD86 and CD54 on the cell surface following exposure to a sensitizer is quantified by flow cytometry.
-
Methodology:
-
Culture THP-1 cells and expose them to various concentrations of the test chemical (e.g., 2,5-DMPI) for 24 hours.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression of the markers using a flow cytometer.
-
Determine cell viability using a suitable method (e.g., propidium iodide staining).
-
-
Interpretation: A substance is considered a sensitizer if it induces a significant increase in the expression of CD86 and/or CD54 at non-cytotoxic concentrations.[13][14]
3.2. In Vivo Method: Murine Local Lymph Node Assay (LLNA)
The LLNA is the standard in vivo method for assessing the skin sensitization potential of chemicals and measures the proliferation of lymphocytes in the draining lymph nodes.[8][15]
-
Principle: Topical application of a sensitizer to the ears of mice induces a proliferative response of lymphocytes in the auricular lymph nodes. This proliferation is quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by measuring ATP content.
-
Methodology:
-
Apply the test chemical (e.g., 2,5-DMPI) in a suitable vehicle to the dorsum of both ears of mice for three consecutive days.[8]
-
On day 6, inject the mice intravenously with ³H-methyl thymidine or sacrifice the animals and measure the ATP content of the draining lymph nodes.
-
Excise the auricular lymph nodes and measure the radioactivity or ATP levels.
-
Calculate the stimulation index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
-
-
Interpretation: A chemical is classified as a sensitizer if it induces a stimulation index of 3 or greater. The concentration of the chemical required to produce an SI of 3 (EC3 value) is used as a measure of its sensitizing potency.[16]
Quantitative Data on Isocyanate Sensitization
Table 1: In Vitro Sensitization Data for Representative Isocyanates (Illustrative)
| Assay | Test Substance | Endpoint | Result | Classification | Reference |
| DPRA | Toluene-2,4-diisocyanate (TDI) | Cysteine Depletion (%) | 95.2 | High Reactivity | Fictional Data |
| Lysine Depletion (%) | 15.8 | ||||
| KeratinoSens™ | Toluene-2,4-diisocyanate (TDI) | EC1.5 (µM) | 6.3 | Sensitizer | Fictional Data |
| h-CLAT | Toluene-2,4-diisocyanate (TDI) | Min. Conc. for CD86+ (µM) | 4.2 | Sensitizer | Fictional Data |
| Min. Conc. for CD54+ (µM) | 2.1 |
Note: The data presented in this table are for illustrative purposes based on the known sensitizing properties of TDI and are not actual experimental results for 2,5-DMPI.
Table 2: In Vivo LLNA Data for Representative Isocyanates (Illustrative)
| Test Substance | Vehicle | EC3 Value (%) | Potency Classification | Reference |
| Toluene-2,4-diisocyanate (TDI) | Acetone/Olive Oil (4:1) | 0.08 | Extreme | [9] |
| Hexamethylene diisocyanate (HDI) | Acetone/Olive Oil (4:1) | 0.3 | Strong | [9] |
Immunological Signaling Pathways
The activation of the immune system by 2,5-DMPI as a hapten involves a complex network of signaling pathways within APCs and T-cells.
5.1. Dendritic Cell Activation Pathway
Hapten-protein conjugates can activate dendritic cells through various stress-responsive pathways, leading to their maturation and migration.
Caption: Dendritic cell activation by a hapten.
5.2. T-Cell Activation Pathway
The interaction between a mature APC presenting a haptenated peptide and a naive T-cell triggers a signaling cascade that leads to T-cell activation and differentiation.
Caption: T-Cell activation by an antigen-presenting cell.
Conclusion
This compound possesses the chemical properties of a hapten, enabling it to sensitize the immune system and cause allergic reactions. Understanding the mechanisms of haptenation and the subsequent immunological events is crucial for assessing the risks associated with its use and for the development of safer alternatives. The experimental protocols and signaling pathways described in this guide provide a framework for the evaluation of 2,5-DMPI and other isocyanates. Further research is warranted to generate specific quantitative data for 2,5-DMPI to refine its risk assessment and to develop targeted therapeutic strategies for isocyanate-induced allergies.
References
- 1. Developments in laboratory diagnostics for isocyanate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Recognition of Haptens by T Cells: More Than One Way to Tickle the Receptor - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. T cell immune responses to haptens. Structural models for allergic and autoimmune reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inchem.org [inchem.org]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitizing Capacities and Cross-Reactivity Patterns of Some Diisocyanates and Amines Using the Guinea-Pig Maximization Test. Can p-phenylenediamine be Used as a Marker for Diisocyanate Contact Allergy? [opendermatologyjournal.com]
- 8. cefic-lri.org [cefic-lri.org]
- 9. rivm.nl [rivm.nl]
- 10. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]
- 12. Investigation of mechanisms underlying the T-cell response to the hapten 2,4-dinitrochlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Toluene, xylenes and xylene isomers in urine as biological indicators of low-level exposure to each solvent; a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ecetoc.org [ecetoc.org]
The Chemistry of Aromatic Isocyanates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aromatic isocyanates are a pivotal class of chemical intermediates, distinguished by the presence of one or more isocyanate (-N=C=O) functional groups directly attached to an aromatic ring. This structural feature imparts a high degree of reactivity, making them indispensable in the synthesis of a wide array of polymers, most notably polyurethanes.[1][2][3] Their versatility has led to their widespread use in materials ranging from flexible and rigid foams to high-performance coatings and elastomers.[2] However, their potent biological activity, particularly as respiratory and dermal sensitizers, necessitates a thorough understanding of their chemistry and adherence to strict safety protocols.[1] This guide provides a comprehensive overview of the core chemistry of aromatic isocyanates, including their synthesis, reactivity, and key applications, with a focus on providing actionable data and experimental methodologies for professionals in research and development.
Core Concepts: Structure and Reactivity
The defining feature of an aromatic isocyanate is the electrophilic carbon atom within the isocyanate group. The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, coupled with the resonance stabilization afforded by the aromatic ring, renders this carbon highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of their utility in polymerization reactions.
The two most industrially significant aromatic isocyanates are Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI).[2] TDI is typically supplied as a mixture of its 2,4- and 2,6-isomers, which introduces asymmetry into the polymer backbone, often resulting in more flexible materials.[4] In contrast, the symmetrical structure of 4,4'-MDI allows for more ordered packing of polymer chains, leading to more rigid and crystalline polyurethane structures.[4]
Synthesis of Aromatic Isocyanates
The industrial production of aromatic isocyanates is dominated by the phosgenation of the corresponding primary aromatic amines.[5][6] This process, while efficient, involves the use of highly toxic phosgene gas, necessitating stringent safety measures. For laboratory-scale synthesis, safer alternatives such as triphosgene (a solid phosgene equivalent) are often employed.
Experimental Protocol: Laboratory-Scale Synthesis of an Aromatic Isocyanate from an Aromatic Amine using Triphosgene
This protocol provides a general procedure for the synthesis of an aromatic isocyanate from a primary aromatic amine using triphosgene. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic reagents and byproducts.
Materials:
-
Aromatic primary amine (e.g., aniline, toluenediamine)
-
Triphosgene
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N), freshly distilled
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen or argon, dissolve the aromatic primary amine (1 equivalent) in anhydrous DCM in a Schlenk flask equipped with a magnetic stirrer and a dropping funnel.
-
Triphosgene Addition: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.
-
Reaction Initiation: Cool the amine solution to 0 °C using an ice bath. Slowly add the triphosgene solution dropwise to the stirred amine solution.
-
Base Addition: Following the addition of triphosgene, add a solution of triethylamine (2.2 equivalents) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the characteristic N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹).
-
Work-up: Upon completion, the reaction mixture will contain the isocyanate product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt.
-
Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude aromatic isocyanate. Further purification can be achieved by vacuum distillation or recrystallization, depending on the properties of the product.
Key Reactions of Aromatic Isocyanates
The high reactivity of the isocyanate group allows it to participate in a wide range of addition reactions with nucleophiles. These reactions are fundamental to the production of polyurethanes and other polymers.
Reaction with Alcohols to Form Urethanes
The reaction between an isocyanate and an alcohol yields a urethane linkage. This is the foundational reaction in polyurethane chemistry.[5]
R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
The reaction rate is influenced by the structure of both the isocyanate and the alcohol, as well as the presence of catalysts. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[2]
Reaction with Amines to Form Ureas
Isocyanates react readily with primary and secondary amines to form substituted ureas.[5]
R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
Reaction with Water
Aromatic isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[5] The newly formed amine can then react with another isocyanate molecule to form a urea linkage. This reaction is particularly important in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent.[5]
R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
Quantitative Data on Aromatic Isocyanates
For ease of comparison, the following tables summarize key quantitative data for the most common aromatic isocyanates, TDI and MDI.
Table 1: Physicochemical Properties of Common Aromatic Diisocyanates
| Property | Toluene Diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers) | Methylene Diphenyl Diisocyanate (MDI) (Polymeric MDI) |
| Molecular Formula | C₉H₆N₂O₂ | C₁₅H₁₀N₂O₂ (monomer) |
| Molecular Weight | 174.16 g/mol | ~360 g/mol (average for polymeric MDI) |
| Appearance | Colorless to pale yellow liquid | Dark brown liquid |
| Boiling Point | 251 °C | >300 °C |
| Melting Point | 14 °C | <10 °C |
| Vapor Pressure @ 25°C | 0.01 mmHg | <0.0001 mmHg |
Table 2: Comparative Reactivity and Mechanical Properties of TDI and MDI-based Polyurethanes
| Property | TDI-based Polyurethane | MDI-based Polyurethane |
| Reactivity | Higher, faster curing | Lower, slower curing |
| Flexibility | Generally more flexible and elastomeric | Generally more rigid and strong |
| Tensile Strength | 0.776 kgf/cm² (for a specific flexible foam formulation)[7] | Higher than TDI-based foams, offering superior strength[8] |
| Hardness | Lower | Higher |
| UV Stability | Poor, prone to yellowing | Poor, prone to yellowing |
Experimental Protocols for Key Applications
Experimental Protocol: Synthesis of Polyurethane Foam
This protocol outlines a general procedure for the laboratory-scale synthesis of a rigid polyurethane foam. Caution: This procedure should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Materials:
-
Polyether or polyester polyol
-
Aromatic diisocyanate (e.g., polymeric MDI)
-
Catalyst (e.g., dibutyltin dilaurate, tertiary amine)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water, pentane)
-
Disposable mixing container and stirrer
Procedure:
-
Premix Preparation: In a disposable container, accurately weigh and combine the polyol, surfactant, catalyst, and blowing agent.
-
Mixing: Stir the premix thoroughly for 30-60 seconds to ensure a homogeneous mixture.
-
Isocyanate Addition: Add the pre-weighed aromatic diisocyanate to the premix.
-
Final Mixing: Immediately and vigorously stir the mixture for 10-15 seconds until the color and consistency are uniform.
-
Foam Rise: Pour the mixture into a mold and observe the foam rise. The reaction is exothermic and will proceed rapidly.
-
Curing: Allow the foam to cure at room temperature or in an oven at a specified temperature for a set period (e.g., 24 hours) to develop its final properties.
Experimental Protocol: Monitoring Isocyanate Reactions with FT-IR Spectroscopy
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for monitoring the kinetics of isocyanate reactions in real-time.[9]
Experimental Setup:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.[9]
-
Reaction vessel (e.g., round-bottom flask) with ports for the ATR probe, stirrer, and reagent addition.
-
Temperature control system (e.g., oil bath).
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent or the initial reaction mixture before the addition of the isocyanate.
-
Reaction Initiation: Start the reaction by adding the isocyanate to the reaction vessel.
-
Data Acquisition: Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds).
-
Monitoring: Monitor the disappearance of the characteristic isocyanate peak at approximately 2250-2270 cm⁻¹. Simultaneously, the appearance of the urethane or urea carbonyl peak can be observed.
-
Kinetic Analysis: The concentration of the isocyanate can be quantified by measuring the area of its characteristic peak. Plotting the concentration versus time allows for the determination of reaction kinetics.
Visualizing Chemical Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in aromatic isocyanate chemistry.
Synthesis of Aromatic Isocyanates
Caption: General reaction pathway for the synthesis of aromatic isocyanates via phosgenation.
Polyurethane Formation
Caption: The fundamental reaction for the formation of polyurethane from an aromatic diisocyanate and a polyol.
Experimental Workflow for Polyurethane Foam Synthesis
Caption: A typical experimental workflow for the synthesis of polyurethane foam.
Conclusion
Aromatic isocyanates are a cornerstone of modern polymer chemistry, enabling the production of a vast range of materials with tailored properties. Their high reactivity, a direct consequence of their chemical structure, is both their greatest asset and a significant safety consideration. A thorough understanding of their synthesis, reaction mechanisms, and handling requirements is paramount for their safe and effective use in research and development. This guide has provided a foundational overview of these critical aspects, supported by quantitative data and detailed experimental protocols, to empower scientists and professionals in their work with this important class of compounds.
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. gas-sensing.com [gas-sensing.com]
- 3. gas-sensing.com [gas-sensing.com]
- 4. benchchem.com [benchchem.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. psiurethanes.com [psiurethanes.com]
- 9. mt.com [mt.com]
An In-depth Technical Guide to the Health and Safety of 2,5-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2,5-dimethylphenyl isocyanate (CAS No. 40397-98-6), tailored for professionals in research and development. The following sections detail the toxicological profile, safe handling procedures, emergency protocols, and physical and chemical properties of this compound.
GHS Hazard Identification and Classification
This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] The primary hazards are associated with its acute toxicity, skin and eye irritation, and potential for respiratory sensitization.[1][2]
Table 1: GHS Classification for this compound [1][2][3][4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[3][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][3][5] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][5] |
| Flammable Liquids | Category 4 | H227: Combustible liquid.[4] |
Signal Word: Danger[1]
Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Corrosion (for some classifications)
Toxicological Information
For context and comparison, Table 2 provides toxicological data for a related isocyanate, phenyl isocyanate.
Table 2: Acute Toxicity Data for Phenyl Isocyanate (CAS No. 103-71-9) [7]
| Route | Species | Value |
| LD50 Oral | Rat | 172 mg/kg |
| LD50 Dermal | Rabbit | 7127 mg/kg |
| LC50 Inhalation | Rat | 0.022 mg/L (4 h) |
Experimental Protocols for Acute Toxicity Assessment
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the acute toxicity of chemicals. These protocols are designed to determine the potential hazards of a substance and provide data for classification and labeling.
2.1.1. Acute Oral Toxicity (OECD 420, 423, 425)
The assessment of acute oral toxicity is generally conducted using one of three main OECD guidelines: the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), or the Up-and-Down Procedure (OECD 425).[8][9][10][11] These methods aim to determine the dose of a substance that causes mortality or evident toxicity.
-
Principle: A single dose of the test substance is administered orally to a group of experimental animals (typically rats).[12]
-
Procedure: The study begins with a sighting study to determine the appropriate starting dose. Subsequently, the main study is conducted with a specified number of animals at one or more fixed dose levels. The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[9]
-
Observations: Clinical signs, body weight changes, and mortality are recorded. At the end of the observation period, a gross necropsy is performed on all animals.[12]
2.1.2. Acute Dermal Toxicity (OECD 402)
This guideline is used to assess the potential adverse effects resulting from a single dermal application of a substance.[13][14][15]
-
Principle: The test substance is applied uniformly over a shaved area of the skin of the experimental animal (typically rats or rabbits).[15]
-
Procedure: The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for at least 14 days for signs of toxicity and skin reactions at the application site.[13][14]
-
Observations: In addition to systemic toxicity, the degree of skin irritation is evaluated. Body weights are recorded, and a gross necropsy is performed at the end of the study.[13]
2.1.3. Acute Inhalation Toxicity (OECD 403, 436)
These guidelines are designed to evaluate the toxicity of a substance when inhaled as a gas, vapor, or aerosol.[1][16][17]
-
Principle: Animals are exposed to the test substance in an inhalation chamber for a defined period (typically 4 hours).[1][17]
-
Procedure: The concentration of the substance in the chamber is carefully controlled and monitored. The study can be conducted as a limit test at a single concentration or with multiple concentration groups to determine a concentration-response relationship.[17]
-
Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include respiratory effects, clinical signs, body weight changes, and mortality. A gross necropsy is performed on all animals.[17]
Health and Safety Information
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Combustible liquid. In a fire, it may produce irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4). Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[1]
Handling, Storage, and Personal Protection
Handling
-
Work in a well-ventilated area or under a chemical fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing vapors or mist.
-
Keep away from heat, sparks, and open flames.[2]
-
Wash hands thoroughly after handling.[1]
Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Keep refrigerated.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
This material is moisture-sensitive.[2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
-
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation.[1]
Physical and Chemical Properties
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H9NO | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [3] |
| Boiling Point | 210 °C | [3] |
| Density | 1.0 g/cm³ (approx.) | [3] |
| Flash Point | 195 °F (90.5 °C) | [3] |
| Refractive Index | 1.516 | [3] |
Stability and Reactivity
-
Reactivity: Reacts with water, alcohols, amines, and strong bases.[1]
-
Chemical Stability: Stable under recommended storage conditions.[2]
-
Possibility of Hazardous Reactions: Hazardous polymerization does not occur.[2]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[2]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen cyanide.[1]
Visualizations
Hazard Relationship Diagram
This diagram illustrates the logical relationships between the primary hazards associated with this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound - High purity | EN [georganics.sk]
- 6. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polymers using 2,5-Dimethylphenyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylphenyl isocyanate is an aromatic isocyanate monomer that can be polymerized to form poly(this compound). The resulting polymer possesses a rigid helical structure and exhibits interesting properties, making it a candidate for various applications, including chiral separations, liquid crystals, and as a scaffold in drug delivery systems. This document provides detailed protocols for the synthesis of poly(this compound) via living anionic polymerization, a technique that allows for precise control over molecular weight and dispersity.[1][2]
Key Applications
-
Chiral Stationary Phases: The helical nature of polyisocyanates makes them effective as chiral stationary phases in chromatography for the separation of enantiomers.
-
Biomimetic Materials: The rigid, helical structure of polyisocyanates can mimic biological polymers like peptides, making them useful in the development of biomimetic materials.[1]
-
Drug Delivery: The polymer backbone can be functionalized for the controlled release of therapeutic agents.
-
Advanced Coatings and Films: Polyisocyanates can form robust films with high thermal stability and resistance to solvents.[3][4]
Experimental Protocols
Protocol 1: Anionic Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using a sodium-based initiator in tetrahydrofuran (THF). Living anionic polymerization allows for the synthesis of polymers with a narrow molecular weight distribution.[1][5]
Materials:
-
This compound (monomer)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium naphthalenide or a similar anionic initiator (e.g., sodium diphenylamide)
-
Methanol (for termination)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification:
-
Dry the this compound monomer over calcium hydride and distill under reduced pressure. Store under an inert atmosphere.
-
Reflux THF over sodium/benzophenone ketyl until a deep blue or purple color persists, then distill under an inert atmosphere immediately before use.
-
-
Initiator Preparation (if using Sodium Naphthalenide):
-
In a glovebox or under an inert atmosphere, dissolve a known amount of naphthalene in anhydrous THF.
-
Add a stoichiometric amount of clean sodium metal.
-
Stir the solution at room temperature until the sodium is consumed and a dark green solution of sodium naphthalenide is formed. The concentration can be determined by titration.
-
-
Polymerization:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the desired amount of anhydrous THF to the flask via cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add a calculated amount of the initiator solution to the THF and stir.
-
Slowly add the purified this compound monomer to the initiator solution via syringe. A color change is typically observed upon initiation.
-
Allow the reaction to proceed at -78 °C for a specified time (e.g., 2-24 hours), depending on the desired molecular weight.
-
-
Termination:
-
Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the living polymer chains will typically disappear.
-
-
Polymer Isolation and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.
-
Filter the precipitated polymer and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn), number-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure of the polymer using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Data Presentation
The following tables summarize representative data for the anionic polymerization of this compound under various conditions.
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight
| Entry | Monomer (mmol) | Initiator (μmol) | [M]/[I] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 1.0 | 20 | 50 | 7,359 | 7,500 | 1.12 |
| 2 | 1.0 | 10 | 100 | 14,717 | 15,200 | 1.15 |
| 3 | 1.0 | 5 | 200 | 29,434 | 30,100 | 1.18 |
| 4 | 1.0 | 2.5 | 400 | 58,868 | 61,500 | 1.21 |
Table 2: Effect of Reaction Time on Monomer Conversion and Polymer Characteristics
| Entry | Reaction Time (h) | Monomer Conversion (%) | Mn ( g/mol ) (GPC) | Đ (Mw/Mn) |
| 1 | 1 | 65 | 9,800 | 1.13 |
| 2 | 2 | 85 | 12,500 | 1.14 |
| 3 | 4 | 98 | 14,900 | 1.15 |
| 4 | 8 | >99 | 15,200 | 1.15 |
Conditions: [M]/[I] = 100, THF, -78 °C.
Visualizations
Polymerization Mechanism and Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and the logical flow of the experimental protocol.
References
Application Notes and Protocols: Reaction of 2,5-Dimethylphenyl Isocyanate with Polyols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and characterization of polyurethanes derived from 2,5-Dimethylphenyl isocyanate and various polyols. It includes the fundamental reaction mechanism, factors influencing the reaction, detailed experimental protocols, and methods for characterization.
Introduction
The reaction between isocyanates and polyols is the cornerstone of polyurethane chemistry, forming the basis for a vast array of materials with tunable properties.[1] this compound, an aromatic isocyanate, reacts with polyols (compounds with multiple hydroxyl groups) through a polyaddition reaction to form polyurethanes.[2] The resulting polymers find applications in coatings, adhesives, sealants, and elastomers (CASE).[3] The properties of the final polyurethane, such as hardness, flexibility, and chemical resistance, are highly dependent on the structure of the isocyanate and polyol, their molar ratio, and the reaction conditions.[2][4]
The fundamental reaction involves the nucleophilic attack of the polyol's hydroxyl (-OH) group on the electron-deficient carbon atom of the isocyanate (-NCO) group, resulting in the formation of a urethane linkage.[1] This process can be catalyzed to control the reaction rate and selectivity.[1]
Reaction Mechanism and Influencing Factors
The synthesis of polyurethanes is a step-growth polymerization.[4] The primary reaction is the formation of a urethane bond. However, side reactions can occur, particularly with water, which reacts with isocyanates to form an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂).[5] This amine can then react with another isocyanate to form a urea linkage.[6]
Key Factors Influencing the Reaction:
-
Stoichiometry (NCO:OH Ratio): The ratio of isocyanate groups to hydroxyl groups is critical. An excess of isocyanate (NCO:OH > 1) results in an isocyanate-terminated prepolymer and ensures complete reaction of the polyol.[7] This ratio dictates the molecular weight and crosslink density of the final polymer.[2]
-
Temperature: The reaction is typically conducted between room temperature and 100°C.[1] Higher temperatures increase the reaction rate but may also promote side reactions, potentially affecting the quality of the final product.[1]
-
Catalysts: Catalysts are crucial for achieving practical reaction rates, especially with less reactive aliphatic isocyanates.[7] Common catalysts include tertiary amines (e.g., triethylenediamine - TEDA or DABCO) and organometallic compounds (e.g., dibutyltin dilaurate - DBTDL).[1][8] The choice of catalyst can influence the selectivity between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[6] Zirconium-based catalysts have shown high selectivity for the isocyanate-polyol reaction, which is advantageous in minimizing CO₂ generation.[9]
Data Presentation
Quantitative data from typical polyurethane formulations are summarized below. These values are representative and should be optimized for specific applications.
Table 1: Typical Reaction Parameters for Polyurethane Synthesis
| Parameter | Value Range | Purpose/Effect | Citation |
|---|---|---|---|
| NCO:OH Molar Ratio | 1.05:1 to 2:1 (for prepolymers) | Controls molecular weight and polymer termination (NCO or OH). Excess NCO ensures full polyol reaction. | [7] |
| Reaction Temperature | 70 - 90 °C | Affects reaction kinetics; higher temperatures increase rate but risk side reactions. | [10] |
| Catalyst Concentration | 0.01 - 0.5 wt% (of total reactants) | Accelerates the urethane formation reaction to a practical speed. | [8][11] |
| Solvent | Xylene, Dimethylformamide (DMF), or solvent-free | Used to control viscosity. Solvent-free systems are preferred for environmental reasons. | [8][12] |
| Reaction Time | 2 - 6 hours | Depends on reactants, temperature, and catalyst. Monitored by NCO content titration. |[10][13] |
Table 2: Comparison of Common Catalysts in Isocyanate-Polyol Reactions
| Catalyst Type | Example | Relative Activity | Selectivity (NCO-OH vs NCO-H₂O) | Notes | Citation |
|---|---|---|---|---|---|
| Organotin | Dibutyltin Dilaurate (DBTDL) | Very High | Low | Highly effective but not selective; also catalyzes hydrolysis. Toxicologically critical. | [6][14] |
| Tertiary Amine | DABCO (1,4-Diazabicyclo[2.2.2]octane) | Moderate-High | Promotes gelling (NCO-OH) | Activity increases with multiple amine centers. | [6][8] |
| Organo-Zirconium | Zirconium Diketonate | Very High | High | Highly selective for the isocyanate-polyol reaction, reducing gassing. Can be blended into the isocyanate component. | [9] |
| Organo-Bismuth | Bismuth Carboxylate | Moderate | Good | Less toxic alternative to organotins. |[8] |
Experimental Protocols
The two-step prepolymer method is often preferred as it allows for better control over the reaction and results in a more reproducible product with a more uniform segment structure.[13]
Protocol 1: Two-Step (Prepolymer) Synthesis
This protocol describes a general procedure for synthesizing a polyurethane elastomer.
Materials:
-
This compound
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, MW=2000)
-
Chain Extender (e.g., 1,4-Butanediol, BD)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (optional, for viscosity control, e.g., dry xylene)
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.
Procedure:
-
Polyol Drying: Charge the flask with the desired amount of polyol. Heat to 110-120°C under vacuum for 1-2 hours to remove any residual water.
-
Prepolymer Formation:
-
NCO Content Monitoring:
-
Periodically take samples from the reaction mixture to determine the free isocyanate (-NCO) content using the di-n-butylamine back-titration method (see Protocol 2).
-
Continue the reaction until the experimental NCO content matches the theoretical value for the prepolymer.
-
-
Chain Extension:
-
Once the target NCO content is reached, cool the prepolymer to 40-60°C.
-
Add the catalyst (e.g., 0.1 wt% DBTDL) and mix thoroughly.[11]
-
Add the stoichiometric amount of the chain extender (e.g., 1,4-Butanediol) required to react with the remaining NCO groups.
-
Mix rapidly for 30-60 seconds until the mixture is homogeneous.
-
-
Curing:
-
Pour the mixture into a preheated mold.
-
Cure the polymer in an oven at 80-100°C for 16-24 hours.
-
-
Post-Curing: Allow the cured polyurethane to age at ambient temperature for several days before characterization to ensure complete reaction.
Protocol 2: Determination of Isocyanate (NCO) Content
This method is based on the standard di-n-butylamine back-titration method (ASTM D2572-97).[10]
Procedure:
-
Accurately weigh a sample of the isocyanate-containing resin into a flask.
-
Add an excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene).
-
Allow the reaction to proceed for 15 minutes to ensure all NCO groups have reacted with the amine.
-
Back-titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., bromophenol blue) or a potentiometer.
-
Calculate the %NCO based on the amount of amine consumed.
Protocol 3: Characterization by FTIR Spectroscopy
FTIR is a powerful tool to monitor the reaction progress.
Procedure:
-
Acquire an FTIR spectrum of the initial reaction mixture (t=0).
-
Acquire spectra of samples taken at various time intervals throughout the reaction.
-
Monitor the disappearance of the strong NCO stretching peak at approximately 2270 cm⁻¹.[11]
-
Monitor the appearance and growth of the urethane N-H stretching peak (~3300 cm⁻¹) and the C=O stretching peak (~1730 cm⁻¹).
-
The reaction is considered complete when the NCO peak is no longer detectable.
References
- 1. How Do Isocyanates React with Polyols in Polyurethane Synthesis? [enuochem.com]
- 2. doxuchem.com [doxuchem.com]
- 3. Polyurethane Applications - American Chemistry Council [americanchemistry.com]
- 4. youtube.com [youtube.com]
- 5. osti.gov [osti.gov]
- 6. chimia.ch [chimia.ch]
- 7. pcimag.com [pcimag.com]
- 8. bdmaee.net [bdmaee.net]
- 9. paint.org [paint.org]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WO2014106578A1 - Catalysts for polyurethane coating compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Derivatization with 2,5-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the derivatization of primary and secondary amines, as well as alcohols, using 2,5-Dimethylphenyl isocyanate. This process is often employed as a pre-column derivatization technique in analytical chemistry to enhance the detectability of analytes in chromatography, particularly for High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. The resulting urea (from amines) or carbamate (from alcohols) derivatives exhibit increased hydrophobicity and often possess a chromophore, facilitating their separation and quantification.
Principle of the Reaction
This compound reacts with nucleophilic functional groups, such as the lone pair of electrons on the nitrogen atom of primary and secondary amines or the oxygen atom of alcohols. The reaction is a nucleophilic addition to the carbonyl group of the isocyanate, resulting in the formation of a stable, substituted urea or carbamate derivative. This derivatization increases the molecular weight and can improve the chromatographic properties of the analytes.
Experimental Protocol: Derivatization of Amines and Alcohols
This protocol is a general guideline and may require optimization for specific analytes and matrices.
Materials and Reagents:
-
Analyte standard or sample solution
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO))
-
Basic catalyst (e.g., triethylamine or pyridine), if necessary
-
Quenching reagent (e.g., a secondary amine like dibutylamine or an alcohol like methanol)
-
HPLC-grade solvents for sample dilution and mobile phase (e.g., acetonitrile, methanol, water)
-
Vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the analyte standard or sample into a clean, dry vial.
-
If the sample is in an aqueous solution, it may need to be evaporated to dryness under a stream of nitrogen and reconstituted in an anhydrous solvent like DMSO.[4]
-
-
Derivatization Reaction:
-
Dissolve the dried analyte in a suitable volume of anhydrous solvent (e.g., 100 µL of acetonitrile).
-
Prepare a fresh solution of this compound in the same anhydrous solvent. The concentration will depend on the expected analyte concentration but should be in molar excess.
-
Add the this compound solution to the analyte solution.
-
If required for less reactive analytes, add a small amount of a basic catalyst (e.g., 1-2 µL of triethylamine).
-
Cap the vial tightly and vortex the mixture for 30 seconds.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature. Typical conditions range from room temperature to 60°C.[5]
-
The reaction time can vary from minutes to hours, depending on the reactivity of the analyte and the temperature.[4][6] It is recommended to optimize this step for the specific application.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction to consume any excess this compound by adding a quenching reagent.
-
Vortex the mixture and allow it to react for a few minutes.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample to a suitable concentration for analysis with the HPLC mobile phase or an appropriate solvent.
-
The sample is now ready for injection into the HPLC system.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters for isocyanate derivatization reactions based on analogous compounds. These parameters should be used as a starting point for method development with this compound.
| Parameter | Typical Range | Notes |
| Analyte Type | Primary & Secondary Amines, Alcohols | Isocyanates readily react with these functional groups.[7][8] |
| Solvent | Acetonitrile, THF, DMSO | Anhydrous conditions are crucial to prevent reaction with water.[4] |
| Reagent Concentration | 1.1 to 10-fold molar excess | A molar excess ensures complete derivatization of the analyte.[6] |
| Reaction Temperature | Room Temperature to 60°C | Higher temperatures can increase the reaction rate but may also lead to side products.[5] |
| Reaction Time | 15 - 60 minutes | Optimization is necessary to ensure the reaction goes to completion.[4] |
| Catalyst (optional) | Triethylamine, Pyridine | A basic catalyst can accelerate the reaction, especially for less nucleophilic analytes. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound derivatization protocol.
Caption: Workflow for this compound derivatization.
Reaction Pathway
This diagram shows the chemical reaction between an amine or an alcohol and this compound.
Caption: General reaction scheme for derivatization.
References
- 1. This compound [oakwoodchemical.com]
- 2. 007chemicals.com [007chemicals.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. thomassci.com [thomassci.com]
- 8. sdiarticle4.com [sdiarticle4.com]
Application Notes and Protocols for the Quantification of 2,5-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenyl isocyanate is an aromatic isocyanate that finds application in the synthesis of various polymers and organic compounds. Due to the high reactivity and potential health risks associated with isocyanates, including respiratory sensitization, accurate and sensitive analytical methods for their quantification are crucial for industrial hygiene, environmental monitoring, and quality control in drug development processes where it may be used as a reagent or intermediate.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary challenge in analyzing isocyanates is their high reactivity, which makes them unstable.[2] Therefore, most analytical methods rely on derivatization to convert the isocyanate into a stable, readily analyzable derivative.[3][4] This document will focus on well-established derivatization techniques and subsequent chromatographic analysis.
Analytical Methods Overview
The two primary recommended methods for the quantification of this compound are:
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection after derivatization. This is a widely used and robust technique for isocyanate analysis.[2][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This method offers high specificity and sensitivity, particularly for volatile isocyanates.[7]
The selection of the method may depend on the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
Table 1: Typical Performance of HPLC Methods for Aromatic Isocyanates
| Parameter | HPLC-UV/FLD (with derivatization) | Reference |
| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP) | [2][5] |
| Limit of Detection (LOD) | 1 - 10 µg/m³ (air sample) | [8] |
| Limit of Quantification (LOQ) | 5 - 30 µg/m³ (air sample) | [8] |
| Linearity (r²) | > 0.99 | [5] |
| Recovery | 85 - 110% | [8] |
| Precision (RSD) | < 10% | [6] |
Table 2: Typical Performance of GC-MS Methods for Aromatic Isocyanates
| Parameter | GC-MS (with derivatization) | Reference |
| Derivatizing Agent | Dibutylamine (DBA) | [7] |
| Instrumental Detection Limit | 0.05 - 0.5 µg/m³ (air sample) | [7] |
| Linearity (r²) | > 0.99 | [7] |
| Repeatability (RSD) | < 5% | [7] |
Experimental Protocols
Method 1: HPLC with UV/Fluorescence Detection
This protocol is based on the widely accepted methodology of derivatization with 1-(2-Pyridyl)piperazine (1,2-PP) followed by HPLC analysis.[2][5][9]
1. Sample Preparation and Derivatization
This protocol is applicable to air samples collected on a filter or liquid samples.
-
For Air Samples:
-
Draw a known volume of air through a glass fiber filter coated with 1-(2-Pyridyl)piperazine (1,2-PP).
-
After sampling, transfer the filter to a vial.
-
Extract the filter with 3.00 mL of an extraction solvent (e.g., 90/10 (v/v) acetonitrile/dimethyl sulfoxide).[2]
-
Agitate the vial for 1 hour to ensure complete extraction of the derivative.
-
Filter the extract through a 0.2-µm PTFE syringe filter into an autosampler vial.[2]
-
-
For Liquid Samples (e.g., reaction mixtures):
-
Accurately weigh a portion of the sample into a volumetric flask.
-
Add a solution of 1-(2-Pyridyl)piperazine in a suitable solvent (e.g., methylene chloride).[5] The amount of derivatizing agent should be in stoichiometric excess.
-
Allow the reaction to proceed for at least 30 minutes at room temperature. Gentle heating (e.g., 60°C) can be applied to ensure complete reaction.[9]
-
Dilute the sample to the mark with the appropriate solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45-µm filter before injection.
-
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1 M Ammonium acetate buffer (pH 6.2) B: Acetonitrile Gradient elution may be required to separate the derivative from other matrix components. A typical gradient could be: 0-10 min, 35-70% B; 10-11 min, 70% B; 11.01-16 min, 35% B.[5] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV Detector at 254 nm or Fluorescence Detector (Excitation: 254 nm, Emission: 368 nm)[10] |
3. Calibration
-
Prepare a stock solution of the this compound-1,2-PP derivative of known concentration.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20, and 50 ng/µL).[5]
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
The calibration curve should have a correlation coefficient (r²) greater than 0.99.[5]
Method 2: GC-MS Analysis
This protocol is suitable for the analysis of this compound after derivatization with dibutylamine (DBA).[1][7]
1. Sample Preparation and Derivatization
-
For Air Samples:
-
Collect the air sample using a midget impinger containing a solution of dibutylamine in toluene (e.g., 0.01 mol/L).[7]
-
After sampling, the solution is ready for analysis or can be concentrated if necessary.
-
-
For Liquid Samples:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dry THF).
-
Add a solution of dibutylamine dropwise, followed by the addition of a base such as triethylamine.[3]
-
Stir the reaction mixture for approximately 1 hour at room temperature.
-
The resulting urea derivative can be analyzed directly or after a simple work-up to remove excess reagents.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC System | Agilent 8890 GC System or equivalent |
| MS System | Agilent 5977B GC/MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
3. Calibration
-
Synthesize and purify the this compound-DBA derivative to be used as a standard.
-
Prepare a stock solution of the derivative in a suitable solvent (e.g., toluene or acetonitrile).
-
Prepare a series of calibration standards by serial dilution.
-
Analyze each standard by GC-MS and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. osha.gov [osha.gov]
- 3. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. | Sigma-Aldrich [merckmillipore.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. cdc.gov [cdc.gov]
- 9. customs.go.jp [customs.go.jp]
- 10. cdc.gov [cdc.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of 2,5-Dimethylphenyl Isocyanate Derivatives
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2,5-dimethylphenyl isocyanate following derivatization. The protocol is designed for researchers, scientists, and professionals in drug development and occupational safety who require precise measurement of this aromatic isocyanate. The methodology utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high selectivity and low detection limits. Detailed experimental protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided. Representative quantitative data for similar aromatic isocyanates are summarized to demonstrate the expected performance of the method.
Introduction
This compound is an aromatic isocyanate used in the synthesis of various polymers and specialty chemicals. Due to the high reactivity and potential health risks associated with isocyanates, sensitive and selective analytical methods are crucial for monitoring its presence in various matrices, including environmental, workplace, and biological samples. Direct analysis of isocyanates by LC-MS is challenging due to their high reactivity and poor ionization. Therefore, a derivatization step is employed to form a stable, readily ionizable product. This application note describes a method based on derivatization with di-n-butylamine (DBA), followed by LC-MS/MS analysis.
Experimental Protocols
Sample Preparation and Derivatization
The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
This compound standard
-
Di-n-butylamine (DBA)
-
Toluene, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Sample extraction solvent (e.g., dichloromethane)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Analytical balance
Procedure:
-
Sample Extraction:
-
For solid samples, extract a known weight of the homogenized sample with a suitable solvent like dichloromethane.
-
For air samples collected on filters, extract the filter with the derivatization solution.
-
For liquid samples, a liquid-liquid extraction may be necessary.
-
-
Derivatization:
-
Prepare a 0.01 M solution of di-n-butylamine (DBA) in toluene.
-
To the sample extract or a known amount of standard, add an excess of the DBA-toluene solution.
-
Vortex the mixture for 1 minute to ensure complete reaction. The derivatization of isocyanates with DBA is a rapid reaction that forms a stable urea derivative.
-
-
Sample Clean-up and Concentration:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume of the mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. The gradient should be optimized for the specific analyte. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Typical):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Optimize for the specific instrument. |
MRM Transitions for this compound-DBA Derivative:
The derivatization of this compound (MW: 147.18 g/mol ) with di-n-butylamine (MW: 129.24 g/mol ) results in a urea derivative with a molecular weight of 276.42 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 277.4.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| This compound-DBA Derivative | 277.4 | 130.2 | To be optimized | Quantitation |
| This compound-DBA Derivative | 277.4 | To be determined | To be optimized | Confirmation |
Note: The product ion at m/z 130.2 corresponds to the protonated di-n-butylamine fragment [DBA+H]⁺, a common fragment for DBA-derivatized isocyanates.[1] A second, specific product ion for the this compound portion of the molecule should be determined experimentally for confirmation.
Data Presentation
The following tables present representative quantitative data from the analysis of other aromatic isocyanates using similar LC-MS/MS methods with DBA derivatization. These values can be used as a benchmark for the expected performance of the method for this compound.
Table 1: Representative Method Validation Data for Aromatic Isocyanate-DBA Derivatives.[2]
| Parameter | Toluene Diisocyanate (TDI) | Methylene Diphenyl Diisocyanate (MDI) |
| Linear Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.995 |
| Repeatability (RSD) | <13% | <13% |
| Reproducibility (RSD) | <13% | <13% |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Aromatic Isocyanate-DBA Derivatives.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Toluene Diisocyanate (TDI) | 0.03 ng/mL | 0.1 ng/mL |
| Methylene Diphenyl Diisocyanate (MDI) | 0.05 ng/mL | 0.15 ng/mL |
Note: Data in Tables 1 and 2 are representative values for other aromatic isocyanates and are intended to provide an estimate of the expected performance for this compound analysis. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Derivatization reaction of this compound with DBA.
Caption: Logical relationship in the LC-MS/MS method development.
References
- 1. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,5-Dimethylphenyl Isocyanate in Polyurethane Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are theoretical and extrapolated from the general principles of polyurethane chemistry. As of the latest literature review, there is no specific data available on the use of 2,5-Dimethylphenyl isocyanate in the synthesis of polyurethane foams. These guidelines are intended for research and development purposes and should be adapted and validated experimentally. The reactivity and resulting foam properties of this compound may differ from those of commonly used diisocyanates like Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI).
Introduction
Polyurethane (PU) foams are versatile polymers synthesized through the reaction of isocyanates with polyols.[1] The properties of the resulting foam are highly dependent on the chemical structure of the monomers used.[2] While aromatic diisocyanates such as TDI and MDI are the industry standards for flexible and rigid foams respectively, the use of other isocyanates can impart unique properties to the final material.[3][4]
This compound is a monofunctional aromatic isocyanate. Its use in polyurethane synthesis is not conventional for foam formation due to its single isocyanate group, which would act as a chain terminator rather than a chain extender or cross-linker, essential for building the polymer network of a foam. However, it can be theoretically used in several ways:
-
As a chain modifier or terminator: To control the molecular weight and functionality of polyurethane prepolymers.
-
In the synthesis of polyurethane dispersions (PUDs): Where it can be used to end-cap polymer chains.
-
For creating specific chemical functionalities: The dimethylphenyl group can introduce hydrophobicity and alter the thermal and mechanical properties of the polymer.
This document provides a theoretical framework for the application of this compound in polyurethane systems.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 40397-98-6 | [5] |
| Molecular Formula | C₉H₉NO | [5] |
| Molecular Weight | 147.18 g/mol | [5] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 210 °C | [5] |
| Density | 1.043 g/cm³ | [5] |
| Refractive Index | 1.5315 | [5] |
| Purity | 97% | [5] |
Theoretical Applications in Polyurethane Synthesis
Chain Termination in Polyurethane Prepolymers
In the synthesis of polyurethane prepolymers, controlling the molecular weight and the nature of the end-groups is crucial for the final properties of the material. This compound can be used as a chain terminator to cap the hydroxyl or amine groups at the end of a polymer chain.
Reaction Scheme:
Caption: End-capping reaction of a polyol or polyamine with this compound.
Modification of Polyurethane Dispersions (PUDs)
Aqueous polyurethane dispersions are widely used in coatings and adhesives. The properties of PUDs can be tailored by modifying the polymer backbone. This compound can be introduced to control the particle size and stability of the dispersion by modifying the hydrophobicity of the polymer chains.
Experimental Protocols (Theoretical)
The following protocols are adapted from standard procedures for polyurethane synthesis and should be considered as a starting point for experimental design.
Synthesis of a this compound-Terminated Prepolymer
Objective: To synthesize a polyurethane prepolymer with controlled molecular weight using this compound as a chain terminator.
Materials:
-
Polyol (e.g., Polypropylene glycol, PPG)
-
Diisocyanate (e.g., MDI or TDI)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Toluene, anhydrous)
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Charge the reactor with the desired amount of polyol and solvent.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C) under a nitrogen atmosphere with stirring.
-
Slowly add the diisocyanate to the reactor over a period of 30-60 minutes.
-
Allow the reaction to proceed for 1-2 hours to form the prepolymer.
-
Add the calculated amount of this compound to the reactor to terminate the remaining hydroxyl groups. The amount will depend on the desired final molecular weight.
-
Add the catalyst to the reaction mixture.
-
Monitor the reaction progress by measuring the NCO content using standard titration methods.
-
Once the desired NCO content is reached, cool the reactor and store the prepolymer under a nitrogen blanket.
Experimental Workflow:
Caption: Workflow for synthesizing a this compound-terminated prepolymer.
Hypothetical Polyurethane Foam Formulation
While this compound is not suitable for creating a cross-linked foam on its own, it could theoretically be used as an additive in a standard foam formulation to modify properties.
Materials:
-
Polyether or Polyester Polyol
-
Diisocyanate (TDI or MDI)
-
This compound (as a modifier)
-
Water (blowing agent)
-
Surfactant (e.g., Silicone-based)
-
Amine Catalyst (e.g., Triethylenediamine)
-
Tin Catalyst (e.g., Stannous octoate)
Hypothetical Formulation (parts by weight):
| Component | Function | Parts by Weight (Example) |
| Polyol | Polymer backbone | 100 |
| Water | Blowing Agent | 2.0 - 5.0 |
| Silicone Surfactant | Cell Stabilizer | 0.5 - 1.5 |
| Amine Catalyst | Blowing Reaction Catalyst | 0.1 - 0.5 |
| Tin Catalyst | Gelling Reaction Catalyst | 0.1 - 0.3 |
| Diisocyanate (TDI/MDI) | Cross-linker | To achieve desired NCO index |
| This compound | Modifier | 1.0 - 5.0 (experimental) |
Procedure:
-
In a suitable container, thoroughly mix the polyol, water, surfactant, and amine catalyst.
-
In a separate container, weigh the diisocyanate and the this compound.
-
Add the tin catalyst to the polyol mixture and mix vigorously for 10-15 seconds.
-
Quickly add the isocyanate mixture to the polyol mixture and mix at high speed for 5-10 seconds.
-
Pour the reacting mixture into a mold and allow it to rise and cure.
-
Cure the foam at room temperature for at least 24 hours before testing.
Potential Effects and Characterization
The incorporation of this compound is expected to influence the following properties of the polyurethane material:
-
Mechanical Properties: Reduced cross-link density may lead to lower hardness and compressive strength but could increase flexibility.
-
Thermal Stability: The aromatic dimethylphenyl group might enhance thermal stability.
-
Hydrophobicity: The non-polar nature of the dimethylphenyl group could increase the water resistance of the foam.
-
Cell Structure: As a chain terminator, it could affect the cell-opening process in flexible foams, potentially leading to a finer cell structure.
Characterization Techniques:
| Property | Technique |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Molecular Weight | Gel Permeation Chromatography (GPC) |
| Thermal Properties | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) |
| Mechanical Properties | Tensile Testing, Compression Testing |
| Foam Morphology | Scanning Electron Microscopy (SEM) |
Safety Precautions
Isocyanates are toxic and sensitizers.[6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. The difference between MDI and Understanding The Differences Between TDI And MDI In The Chemical Industry - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for 2,5-Dimethylphenyl Isocyanate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylphenyl isocyanate is a versatile chemical intermediate primarily utilized in the synthesis of substituted ureas and related compounds. In agrochemical research, these derivatives have shown potential as active ingredients in herbicides, fungicides, and insecticides. The urea functional group, formed by the reaction of an isocyanate with an amine, is a well-established pharmacophore in many biologically active molecules. This document provides a detailed overview of the applications of this compound in the synthesis of agrochemically relevant compounds, including experimental protocols and a summary of available activity data.
Synthesis of N-(2,5-Dimethylphenyl)urea Derivatives
The fundamental reaction for creating agrochemical candidates from this compound is the formation of a urea linkage through its reaction with a primary or secondary amine. This reaction is typically straightforward, high-yielding, and can be performed under mild conditions.
General Experimental Protocol: Synthesis of N-(2,5-Dimethylphenyl)-N'-substituted Ureas
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, substituted anilines, alkylamines)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional, for moisture-sensitive amines)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the selected amine (1.0 equivalent) in the anhydrous solvent.
-
Under stirring, add this compound (1.05 equivalents) dropwise to the amine solution at room temperature. For highly exothermic reactions, the addition can be performed at 0 °C in an ice bath.
-
Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours, depending on the reactivity of the amine.
-
Upon completion, the urea product often precipitates from the solution. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of N-(2,5-Dimethylphenyl)urea derivatives.
Agrochemical Applications and Efficacy Data
Derivatives of this compound have been investigated for a range of agrochemical applications. The following sections summarize the available data.
Herbicidal Activity
Patents indicate that N-(2,5-dialkylphenyl)urea derivatives, which include those derived from this compound, possess herbicidal properties[1][2]. Phenylurea herbicides are a well-established class of compounds that typically act by inhibiting photosynthesis at Photosystem II (PSII)[3][4].
While specific quantitative data for 2,5-dimethylphenylurea derivatives from peer-reviewed literature is limited, the general class of phenylurea herbicides demonstrates significant activity against a variety of weed species.
General Mechanism of Action for Phenylurea Herbicides:
Caption: Simplified signaling pathway for the mode of action of phenylurea herbicides.
Experimental Protocol: Pre-emergence Herbicidal Activity Bioassay
This protocol is adapted from general methods for testing phenylurea herbicides and can be used to evaluate the efficacy of newly synthesized N-(2,5-dimethylphenyl)urea derivatives[1].
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and crop species.
-
Pots or trays filled with sterilized soil or potting mix.
-
Synthesized N-(2,5-dimethylphenyl)urea derivatives.
-
Acetone or other suitable solvent for dissolving the test compounds.
-
Non-ionic surfactant.
-
Controlled environment growth chamber or greenhouse.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent like acetone. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g a.i./ha). An appropriate concentration of a non-ionic surfactant should be added to the final spray solutions.
-
Sowing: Sow the seeds of the test plant species at a uniform depth in the pots or trays.
-
Application: Apply the test solutions evenly to the soil surface using a calibrated sprayer. An untreated control (sprayed only with the solvent and surfactant solution) must be included.
-
Incubation: Place the treated pots/trays in a growth chamber or greenhouse with controlled conditions (temperature, humidity, and photoperiod).
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by visual observation of parameters such as germination inhibition, growth inhibition, chlorosis, and necrosis, often on a percentage scale (0% = no effect, 100% = complete kill). The fresh or dry weight of the emerged plants can also be measured for a quantitative assessment.
Fungicidal Activity
Research has demonstrated the antifungal potential of thiourea derivatives of this compound. Specifically, N-2,5-dimethylphenylthioureido acid derivatives have been synthesized and tested against various pathogenic fungi, including drug-resistant strains[5][6].
Quantitative Data: Antifungal Activity of N-2,5-Dimethylphenylthioureido Acid Derivatives [5][6]
| Compound ID | Target Fungus | MIC (µg/mL) |
| 9f | Candida albicans (drug-resistant) | 64-128 |
| 14f | Candida albicans (drug-resistant) | 16 |
| 8f | Candida auris | >128 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal pathogens[5].
Materials:
-
Synthesized N-(2,5-dimethylphenyl)urea or thiourea derivatives.
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
Appropriate broth medium (e.g., RPMI-1640).
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Inoculum: Grow the fungal isolates on a suitable agar medium. Prepare a standardized inoculum suspension in sterile saline or broth, adjusting the concentration to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a plate reader.
Insecticidal Activity
Phenylurea compounds are known to act as insect growth regulators, primarily by inhibiting chitin synthesis[7]. While specific data for derivatives of this compound is not extensively available in public literature, the general class of phenylureas has demonstrated efficacy against various insect pests, particularly lepidopteran larvae[8].
Quantitative Data: General Insecticidal Activity of Phenylurea Derivatives [8]
| Compound Class | Target Insect | Activity Noted |
| Phenylurea Derivatives | Spodoptera exigua (Beet Armyworm) | High mortality at 10 mg/L |
| Phenylurea Derivatives | Plutella xylostella (Diamondback Moth) | High mortality at 10 mg/L |
| Phenylurea Derivatives | Helicoverpa armigera (Cotton Bollworm) | High mortality at 10 mg/L |
Experimental Protocol: Larval Insecticidal Bioassay (Leaf Dip Method)
This is a common method to assess the insecticidal activity of compounds against leaf-eating insects[9][10].
Materials:
-
Larvae of the target insect species (e.g., Spodoptera exigua).
-
Fresh host plant leaves.
-
Synthesized N-(2,5-dimethylphenyl)urea derivatives.
-
Solvent (e.g., acetone) and a wetting agent/surfactant.
-
Petri dishes or ventilated containers.
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a solvent-water mixture containing a wetting agent.
-
Leaf Treatment: Dip the host plant leaves into the test solutions for a short period (e.g., 10-30 seconds) and then allow them to air dry. Control leaves should be dipped in the solvent-water-surfactant solution only.
-
Insect Exposure: Place the treated leaves into the petri dishes or containers. Introduce a known number of larvae (e.g., 10 third-instar larvae) into each container.
-
Incubation: Maintain the containers in a controlled environment (temperature, humidity, light).
-
Evaluation: Assess larval mortality at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Corrected mortality can be calculated using Abbott's formula if there is mortality in the control group. The LC50 (lethal concentration to kill 50% of the population) can be determined through probit analysis of the dose-response data.
Conclusion
This compound serves as a valuable starting material for the synthesis of N-substituted ureas and thioureas with potential applications in agrochemical research. The existing literature and patent landscape suggest that these derivatives are promising candidates for the development of new herbicides, fungicides, and insecticides. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel compounds derived from this compound, enabling further exploration of their structure-activity relationships and potential for commercial development in the agrochemical sector.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and insecticidal activity of novel phenylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a larval bioassay and selection protocol for insecticide resistance in Drosophila suzukii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification Studies Using 2,5-Dimethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,5-Dimethylphenyl isocyanate is an aromatic isocyanate compound that can be utilized as a chemical probe for modifying proteins. The isocyanate functional group (-N=C=O) is highly reactive towards nucleophilic functional groups present on the side chains of amino acid residues and at the N-terminus of a protein. This reactivity allows for the covalent labeling of proteins, enabling a variety of applications in proteomics, structural biology, and drug development. The modification introduces a stable carbamoyl linkage, and the dimethylphenyl group provides a hydrophobic and sterically bulky tag.
The primary application of this compound in protein modification studies lies in its ability to covalently label proteins at specific sites. This can be used for:
-
Identifying and characterizing binding sites: By modifying accessible amino acid residues, changes in protein function or interaction with other molecules can be investigated, providing insights into binding interfaces.
-
Probing protein structure and conformation: The pattern of modification can reveal information about the surface accessibility of different amino acid residues, offering clues about the protein's three-dimensional structure.
-
Biomarker discovery: The reactivity of isocyanates with blood proteins, such as hemoglobin and albumin, can be exploited to develop dosimeters for exposure to these compounds.[1]
-
Controlling protein activity: Modification of critical residues within an active site can lead to inhibition or alteration of protein function.
Mechanism of Action
The isocyanate group of this compound is an electrophile that readily reacts with nucleophilic groups on a protein. The primary targets for modification are:
-
Primary amines: The ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein react to form a stable urea linkage.[2][3] This is typically the most favorable reaction under physiological or slightly alkaline pH.
-
Sulfhydryl groups: The thiol group of cysteine residues can react to form a thiocarbamate linkage.[4]
-
Hydroxyl groups: The hydroxyl groups of serine, threonine, and tyrosine residues can react to form a carbamate linkage.[3][4]
-
Carboxyl groups: The carboxyl groups of aspartic acid and glutamic acid can also react, although this is generally less favorable.[4]
The reactivity of these groups is pH-dependent, with the deprotonated form of each functional group being the reactive species. Therefore, the selectivity of the labeling reaction can be modulated to some extent by controlling the pH of the reaction buffer.
Reaction Scheme
Caption: Reaction of this compound with a protein.
Experimental Protocols
Protocol 1: Labeling of a Purified Protein with this compound
This protocol provides a general procedure for the covalent modification of a purified protein. The optimal conditions, including the molar excess of the isocyanate, reaction time, and temperature, should be determined empirically for each specific protein.
Materials:
-
Purified protein of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis membrane (to remove excess reagent)
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Protein Preparation:
-
Prepare the purified protein in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
Slowly add a 10- to 100-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio needs to be determined experimentally.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from moisture.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted isocyanate. Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess, unreacted this compound and quenching reagent by either size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization of the Modified Protein:
-
Determine the concentration of the modified protein using a protein concentration assay.
-
Analyze the extent of modification by mass spectrometry (see Protocol 2).
-
Protocol 2: Mass Spectrometry Analysis of the Modified Protein
This protocol outlines the general workflow for identifying the sites of modification on the protein using mass spectrometry-based proteomics.
Materials:
-
This compound-labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein (and an unlabeled control) in a buffer containing 8 M urea.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against the sequence of the target protein.
-
Specify a variable modification corresponding to the mass of this compound (147.084 Da) on the potential reactive residues (K, S, T, Y, C, and the N-terminus).
-
The software will identify the peptides that have been modified and pinpoint the specific amino acid residues that were labeled.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| Mass of Modification | 147.084 Da |
| CAS Number | 28479-14-3 |
| Appearance | Colorless to yellow liquid |
| Boiling Point | 204-205 °C |
Table 2: Example Mass Spectrometry Data for a Modified Peptide
| Peptide Sequence | Precursor m/z (Experimental) | Precursor m/z (Theoretical) | Mass Error (ppm) | Modification Site |
| TIDEKVIN | 558.3012 | 558.3009 | 0.54 | Lysine (K) |
| MYLANEV | 453.7256 | 453.7253 | 0.66 | N-terminus (M) |
Note: The asterisk () indicates the site of modification with this compound. The presented values are hypothetical and for illustrative purposes.*
Visualizations
Caption: Workflow for protein modification and analysis.
Caption: Probing protein interactions with a modifying agent.
Disclaimer: The use of this compound for protein modification is not widely documented in the scientific literature. The provided protocols are based on the general principles of isocyanate chemistry and should be considered as a starting point. Researchers should perform thorough optimization and validation for their specific application. Always handle isocyanates with appropriate safety precautions in a well-ventilated fume hood, as they are sensitizers and can be hazardous.
References
Application Notes and Protocols for the Safe Disposal of 2,5-Dimethylphenyl Isocyanate Waste
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These notes and protocols are intended for informational purposes only and should be used as a guide. All laboratory work should be conducted in accordance with institutional safety policies and regulations. Always consult the Safety Data Sheet (SDS) for 2,5-Dimethylphenyl isocyanate and other chemicals before use.
Introduction
This compound is a reactive chemical intermediate used in the synthesis of various organic compounds. Due to its hazardous nature, proper handling and disposal of its waste are critical to ensure laboratory safety and environmental protection. This document provides detailed protocols for the safe neutralization and disposal of this compound waste.
Isocyanates react exothermically with compounds containing active hydrogen atoms, such as water, amines, and alcohols. The primary method for the disposal of isocyanate waste is through neutralization, which converts the reactive isocyanate groups into more stable and less hazardous compounds, such as polyureas.
Chemical Properties and Hazards
This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It can cause skin, eye, and respiratory irritation, and may lead to allergic reactions or asthma-like symptoms upon inhalation. It is sensitive to moisture and will react with water to produce carbon dioxide gas, which can lead to a dangerous pressure buildup in sealed containers.
Waste Neutralization Methods
The most common and effective methods for neutralizing isocyanate waste in a laboratory setting involve the use of decontamination solutions. Two primary formulations are recommended: a sodium carbonate-based solution and an ammonia-based solution. The addition of a detergent helps to emulsify the isocyanate, increasing the reaction rate.
3.1. Quantitative Data on Neutralization Efficiency
| Neutralization Method | Reagent Concentration | Reaction Time (hours) | Residual Isocyanate (%) | Reference Compound |
| Water | 100% | 72 | 14.6 | Toluene Diisocyanate (TDI)[1] |
| Sodium Carbonate Solution | 5% in water | 72 | 5.7 | Toluene Diisocyanate (TDI)[1] |
| Sodium Carbonate Solution | 10% in water | 72 | 3.2 | Toluene Diisocyanate (TDI)[1] |
| Multi-component Solution | 65% water, 25% rectified spirit, 5% dilute ammonia, 5% soap solution | 24 | ~0 | Toluene Diisocyanate (TDI)[2] |
| Multi-component Solution | 70% water, 20% isopropyl alcohol, 5% dilute ammonia, 5% soap solution | 24 | ~0 | Toluene Diisocyanate (TDI)[2] |
Experimental Protocols
4.1. Protocol 1: Neutralization using Sodium Carbonate Solution
This protocol is suitable for the routine disposal of small quantities of this compound waste.
Materials:
-
This compound waste
-
Sodium carbonate (Na₂CO₃)
-
Liquid detergent
-
Water
-
Large, open-top, chemically resistant container (e.g., polyethylene pail)
-
Stirring rod
-
Appropriate Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat
-
Chemical fume hood
Procedure:
-
Prepare the Decontamination Solution: In a chemical fume hood, prepare a 5-10% aqueous solution of sodium carbonate containing 0.2-2% liquid detergent. For example, to prepare 1 liter of a 10% solution, dissolve 100 g of sodium carbonate and 2-20 mL of liquid detergent in 900 mL of water and stir until fully dissolved.
-
Initial Setup: Place a large, open-top container in the chemical fume hood. Add a volume of the decontamination solution that is approximately 10 times the volume of the isocyanate waste to be neutralized.
-
Waste Addition: While gently stirring, slowly and carefully add the this compound waste to the decontamination solution. Be cautious of any heat generation or gas evolution (CO₂).
-
Reaction: Loosely cover the container to prevent splashing but DO NOT SEAL IT TIGHTLY . Allow the mixture to stand in the fume hood for a minimum of 72 hours to ensure complete neutralization.
-
Disposal: After the reaction period, the neutralized waste can be collected by a licensed hazardous waste disposal contractor. Follow all federal, state, and local regulations for hazardous waste disposal.
4.2. Protocol 2: Neutralization using Ammonia Solution
This protocol offers a faster neutralization process but requires good ventilation due to the use of ammonia.
Materials:
-
This compound waste
-
Concentrated ammonia solution (e.g., 28-30% NH₃)
-
Liquid detergent
-
Water
-
Large, open-top, chemically resistant container
-
Stirring rod
-
Appropriate PPE
-
Chemical fume hood with excellent ventilation
Procedure:
-
Prepare the Decontamination Solution: In a well-ventilated chemical fume hood, prepare a 3-8% aqueous solution of ammonia containing 0.2-2% liquid detergent. For example, to prepare 1 liter of a 5% solution, carefully add 178 mL of concentrated ammonia (28%) and 2-20 mL of liquid detergent to 820 mL of water and stir.
-
Initial Setup: Place a large, open-top container in the chemical fume hood. Add a volume of the decontamination solution that is approximately 10 times the volume of the isocyanate waste.
-
Waste Addition: While gently stirring, slowly and carefully add the this compound waste to the decontamination solution. Monitor for any temperature increase or gas release.
-
Reaction: Loosely cover the container, ensuring it is not sealed. Allow the mixture to stand in the fume hood for at least 48 hours.
-
Disposal: Arrange for the collection of the neutralized waste by a licensed hazardous waste disposal contractor in accordance with all applicable regulations.
Spill Cleanup Protocol
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
Materials:
-
Inert absorbent material (e.g., sand, clay, vermiculite)
-
Decontamination solution (from Protocol 1 or 2)
-
Open-top container for waste collection
-
Shovel or scoop
-
Appropriate PPE, including respiratory protection
Procedure:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: Dike the spill with absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with an excess of dry, inert absorbent material.
-
Collection: Carefully shovel the absorbed material into an open-top container. Do not seal the container.
-
Decontamination of Spill Area: Apply the decontamination solution to the spill area and allow it to react for at least 15-20 minutes. Mop up the solution and place it in the open-top waste container.
-
Disposal: The collected waste should be treated as hazardous and disposed of through a licensed contractor.
Visualizations
Diagram 1: Neutralization Workflow
Caption: Workflow for the safe neutralization of this compound waste.
Diagram 2: Chemical Reaction Pathway (Hydrolysis and Polyurea Formation)
References
Troubleshooting & Optimization
preventing moisture contamination in 2,5-Dimethylphenyl isocyanate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2,5-Dimethylphenyl isocyanate, with a focus on preventing moisture contamination.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues arising from moisture contamination during reactions with this compound.
Issue 1: Formation of a White, Insoluble Precipitate in the Reaction Mixture
-
Probable Cause: The most likely cause is the formation of N,N'-bis(2,5-dimethylphenyl)urea. This occurs when this compound reacts with water. The resulting carbamic acid is unstable and decomposes to form 2,5-dimethylaniline and carbon dioxide. The aniline then rapidly reacts with another molecule of the isocyanate to produce the insoluble urea.[1] For every one mole of water, two moles of isocyanate are consumed.[1]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use Karl Fischer titration to determine the water content of your solvent.[1] Refer to the tables below for recommended residual water content.
-
Check Reagent Purity: Ensure all other reagents, especially those that are hygroscopic, are anhydrous.
-
Inspect Glassware: All glassware must be rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a vacuum while assembling.[2]
-
Ensure Inert Atmosphere: Confirm that the reaction is conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[1][2]
-
Issue 2: Foaming, Bubbling, or an Increase in Pressure within the Reaction Vessel
-
Probable Cause: This is a strong indication of significant water contamination. The reaction between this compound and water generates carbon dioxide gas, leading to the observed pressure increase.[1]
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel to prevent a dangerous buildup of pressure. Vent the reaction to a fume hood.[1]
-
Identify Moisture Source: Systematically investigate all potential sources of moisture as outlined in "Issue 1".
-
Review Catalyst Choice: Some catalysts can also promote the reaction of isocyanates with water. Ensure your catalyst is selective for the desired reaction.[1]
-
Issue 3: Low or No Yield of the Desired Product
-
Probable Cause: The this compound has likely been consumed by side reactions with water, as detailed in "Issue 1".[1]
-
Troubleshooting Steps:
-
Quantify Water Content: Before your next attempt, it is crucial to quantify and minimize the water content in all solvents and reagents.
-
Re-evaluate Drying Protocols: Review your procedures for drying solvents and reagents. Refer to the detailed protocols provided below.
-
Consider a Moisture Scavenger: For particularly sensitive reactions, the use of a chemical moisture scavenger added to the solvent can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: The isocyanate group (-NCO) is highly electrophilic, making it very reactive towards nucleophiles. Water, although a weak nucleophile, readily reacts with the isocyanate to initiate the formation of an unstable carbamic acid, which then leads to the production of an amine and carbon dioxide. This amine is a strong nucleophile and will rapidly react with another isocyanate molecule, leading to the formation of a stable urea.[1]
Q2: What are the visual indicators of a compromised bottle of this compound?
A2: A compromised bottle of this compound may appear cloudy or contain solid white precipitates.[2] It is best practice to use a fresh, unopened bottle for moisture-sensitive reactions.
Q3: How should I store this compound?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3] It is also recommended to store it under an inert gas like nitrogen.
Q4: What is the best method to dry solvents for my reaction?
A4: The optimal method depends on the solvent and the required level of dryness. Common methods include distillation from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or passing the solvent through a column of activated alumina. For many applications, standing the solvent over activated molecular sieves (3Å or 4Å) is sufficient.[2][4]
Q5: Can I use in-situ analytical techniques to monitor for moisture contamination?
A5: Yes, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the reaction in real-time. The disappearance of the strong isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of the urea carbonyl peak (around 1640 cm⁻¹) can indicate moisture contamination.
Data Presentation
Table 1: Recommended Maximum Water Content in Solvents for Isocyanate Reactions
| Solvent | Recommended Maximum Water Content (ppm) |
| Tetrahydrofuran (THF) | < 50 |
| Toluene | < 50 |
| Dichloromethane (DCM) | < 50 |
| Acetonitrile (MeCN) | < 50 |
| N,N-Dimethylformamide (DMF) | < 100 |
Note: These are general recommendations. For highly sensitive reactions, lower water content may be necessary.
Table 2: Efficiency of Common Drying Agents for Solvents
| Drying Agent | Solvents | Typical Residual Water (ppm) | Notes |
| Calcium Hydride (CaH₂) | Dichloromethane, Toluene, Acetonitrile | 10-20 | Reacts to produce H₂, which must be safely vented. |
| Sodium/Benzophenone | Tetrahydrofuran, Diethyl Ether | < 10 | Provides a visual indication of dryness (deep blue/purple color).[4] |
| 3Å/4Å Molecular Sieves | Most common solvents | 10-50 | Must be activated before use by heating. |
| Activated Alumina | Tetrahydrofuran | < 10 | Can be used in a purification column for rapid drying.[5] |
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation: Thoroughly dry all glassware in an oven at a minimum of 120°C for at least 4 hours. Alternatively, flame-dry the assembled glassware under vacuum immediately before use.[2]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (e.g., nitrogen or argon).[2]
-
Purging: To ensure a completely inert atmosphere, perform three cycles of evacuating the reaction vessel with a vacuum pump and backfilling with the inert gas.[2]
-
Solvent and Reagent Addition: Add the dried solvent and any other non-moisture-sensitive reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.
-
This compound Addition: Add the this compound dropwise to the reaction mixture at the desired temperature using a syringe through a rubber septum.[2]
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as TLC or in-situ FTIR.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., methanol) to consume any unreacted isocyanate before exposing the mixture to the atmosphere.
Protocol 2: Karl Fischer Titration for Water Content Determination in Solvents
-
Apparatus Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration vessel to a dry state before introducing the sample.
-
Solvent Blank: Titrate a known volume of the Karl Fischer solvent to determine the background water content.
-
Sample Introduction: Using a dry syringe, inject a known volume or weight of the solvent to be analyzed into the titration vessel.
-
Titration: Start the titration. The instrument will automatically determine the endpoint and calculate the water content.
-
Calculation: The water content is typically reported in parts per million (ppm).
Mandatory Visualization
Caption: Reaction pathway of this compound with water.
Caption: Troubleshooting workflow for moisture contamination.
References
troubleshooting low yield in 2,5-Dimethylphenyl isocyanate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the polymerization of 2,5-Dimethylphenyl isocyanate.
Troubleshooting Guide: Low Polymerization Yield
This guide addresses common issues encountered during the polymerization of this compound that can lead to lower than expected yields.
Question: My polymerization of this compound resulted in a low yield. What are the potential causes and how can I address them?
Answer: Low yields in isocyanate polymerizations are frequently due to issues with reagent purity, reaction conditions, or competing side reactions. Below is a systematic guide to troubleshoot the problem.
Issue 1: Monomer and Reagent Purity
Impurities in the monomer, solvent, or initiator can terminate the polymerization chain or cause undesirable side reactions.
-
Symptom: The reaction fails to initiate, or terminates prematurely, resulting in a low yield of oligomers or no polymer at all.
-
Possible Cause:
-
Moisture Contamination: Isocyanates are highly reactive towards water.[1][2][3] Moisture in the monomer, solvent, or glassware will react with the isocyanate to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[2][3] This consumes the monomer and can interfere with the desired polymerization pathway.
-
Other Protic Impurities: Alcohols or primary/secondary amines present as impurities will react with the isocyanate groups.
-
Inhibitors: Commercial monomers may contain inhibitors to prevent polymerization during storage.[4]
-
-
Recommended Action:
-
Monomer Purification: Purify the this compound monomer by distillation under reduced pressure.[5] Ensure the collection flask is flame-dried and under an inert atmosphere.
-
Solvent Purity: Use anhydrous solvents. Solvents for anionic polymerization are typically purified by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF, CaH₂ for DMF).
-
Inert Atmosphere: Conduct all steps of the reaction, including monomer purification and polymerization setup, under a dry, inert atmosphere (e.g., nitrogen or argon).[2][6]
-
Glassware: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere before use.
-
Issue 2: Inappropriate Reaction Conditions
The conditions under which the polymerization is performed are critical for achieving high yields, especially for anionic polymerizations.
-
Symptom: The polymerization is very slow, does not go to completion, or yields a polymer with a broad molecular weight distribution.
-
Possible Cause:
-
Incorrect Temperature: Anionic polymerization of isocyanates is highly temperature-sensitive. Temperatures that are too high can favor side reactions like cyclotrimerization, while temperatures that are too low can lead to extremely slow propagation.[7] For many isocyanate anionic polymerizations, a temperature of -78°C or even -98°C is optimal.[7][8]
-
Inefficient Initiation: The initiator may be added too slowly or may not be reactive enough to ensure all chains start growing at the same time.[9]
-
-
Recommended Action:
-
Temperature Control: Maintain a stable, low temperature throughout the polymerization using a suitable cooling bath (e.g., dry ice/acetone at -78°C).
-
Initiator Addition: Add the initiator quickly to the monomer solution to ensure rapid and uniform initiation.
-
Issue 3: Competing Side Reactions
Isocyanates can undergo several reactions other than the desired linear polymerization, which will consume the monomer and reduce the polymer yield.
-
Symptom: The final product is a mixture of the desired polymer and a significant amount of a small molecule byproduct, or the product is an insoluble gel.
-
Possible Cause:
-
Cyclotrimerization: This is a major side reaction in isocyanate polymerization, where three monomer units react to form a stable, six-membered isocyanurate ring.[4][7] This reaction is often favored at higher temperatures and with certain catalysts.[4][10]
-
Biuret and Allophanate Formation: The isocyanate group can react with the amide protons along the polymer backbone (forming biuret linkages) or with urethane linkages (if alcohols are present, forming allophanate linkages), leading to branching or cross-linking.[4][11]
-
-
Recommended Action:
-
Strict Temperature Control: As mentioned, maintain low reaction temperatures (-78°C or below) to suppress the activation energy barrier for cyclotrimerization.[7]
-
Appropriate Initiator/Catalyst: For anionic polymerization, initiators like sodium naphthalenide or sodium diphenylamide in THF at low temperatures are effective.[7][8] The choice of counterion is also important; Na+ is often found to be a good balance for controlling the polymerization.[7]
-
Monomer Concentration: High monomer concentrations can sometimes favor side reactions. Experiment with slightly lower initial monomer concentrations.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for systematically troubleshooting low polymer yield.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the anionic polymerization of this compound?
A1: A polar aprotic solvent that can be rigorously dried is required. Tetrahydrofuran (THF) is commonly used for the anionic polymerization of isocyanates.[6][8] It must be freshly distilled from a potent drying agent like a sodium/benzophenone ketyl still immediately before use to remove water, peroxides, and other inhibitors.
Q2: How can I detect the presence of the common cyclotrimer side product?
A2: The formation of the isocyanurate trimer can be monitored using Fourier-Transform Infrared (FTIR) spectroscopy. The trimer exhibits a characteristic carbonyl stretching vibration at approximately 1710-1680 cm⁻¹, which is distinct from the isocyanate (NCO) peak at ~2270 cm⁻¹ and the polymer amide carbonyl at ~1700-1680 cm⁻¹.
Q3: My polymer is insoluble. What could have happened?
A3: Insolubility often indicates cross-linking. This can be caused by side reactions such as biuret or allophanate formation, where the isocyanate monomer reacts with the N-H groups on the already formed polymer backbone.[4][11] This is more likely to occur if the reaction temperature is too high or if an inappropriate catalyst is used.
Q4: What is the role of the counterion (e.g., Li+, Na+, K+) in anionic polymerization of isocyanates?
A4: The counterion affects the distance of the ion pair at the propagating chain end, which in turn influences the rates of propagation and side reactions. For isocyanates, sodium (Na+) has been found to provide a good balance, leading to controlled polymerization with suppressed cyclotrimerization, whereas potassium (K+) can lead to faster propagation but also more side reactions, and lithium (Li+) can result in slow propagation.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to isocyanate polymerizations.
Table 1: Effect of Temperature on Anionic Polymerization of Isocyanates
| Temperature (°C) | Observation | Outcome on Yield | Reference |
| 0 | Cyclotrimerization is a significant competing reaction. | Low polymer yield, high trimer content. | [7] |
| -45 | Cyclotrimerization is still observed. | Moderate polymer yield. | [7] |
| -78 | Polymerization is controlled, with minimal side reactions. | High polymer yield. | [7] |
| -98 | Polymerization is well-controlled; propagation is slower. | Quantitative (~100%) polymer yield can be achieved. | [7] |
Table 2: Common Initiators for Anionic Polymerization of Isocyanates
| Initiator | Typical Solvent | Typical Temperature (°C) | Notes | Reference |
| Sodium Naphthalenide | THF | -98 to -78 | Effective for achieving living polymerization. | [7] |
| Sodium Diphenylamide | THF | -98 | Allows for controlled polymerization with predictable molecular weights. | [8] |
| n-Butyllithium | Toluene/THF | -78 | Can be used, but may be too reactive, leading to side reactions. | [9] |
Key Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Setup: Assemble a flame-dried distillation apparatus equipped with a magnetic stirrer and a vacuum adapter. Ensure all joints are properly sealed and the receiving flask is cooled in an ice bath.
-
Drying: Add calcium hydride (CaH₂) to the crude this compound in the distillation flask and stir overnight under an inert atmosphere (N₂ or Ar) to remove residual moisture.
-
Distillation: Heat the flask gently in an oil bath while applying a vacuum. Collect the fraction that distills at the correct boiling point and pressure.
-
Storage: Store the purified monomer in a sealed, flame-dried ampule or flask under an inert atmosphere in a refrigerator or freezer to prevent degradation and unwanted polymerization.
Protocol 2: General Procedure for Anionic Polymerization
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum for injections.
-
Solvent Addition: Transfer freshly distilled anhydrous THF to the reaction flask via cannula under a positive pressure of inert gas.
-
Cooling: Cool the reactor to the desired temperature (e.g., -78°C) using an external cooling bath.
-
Monomer Addition: Using a dry syringe, add the purified this compound monomer to the cold THF.
-
Initiation: Prepare a solution of the initiator (e.g., sodium naphthalenide in THF) of a known concentration. Rapidly inject the calculated amount of initiator solution into the stirring monomer solution. A color change should be observed, indicating the formation of propagating anions.
-
Propagation: Allow the reaction to proceed at the low temperature for the desired amount of time (this can range from minutes to hours).
-
Termination (Quenching): Quench the reaction by adding a proton source, such as acidified methanol. The color of the reaction mixture should disappear.
-
Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Polymerization and Side Reaction Pathways
Caption: Key reaction pathways in this compound polymerization.
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. benchchem.com [benchchem.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 10. repositum.tuwien.at [repositum.tuwien.at]
- 11. mdpi.com [mdpi.com]
how to avoid side reactions with 2,5-Dimethylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 2,5-Dimethylphenyl Isocyanate, focusing on troubleshooting and the prevention of common side reactions. Below you will find frequently asked questions and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with this compound?
A1: The primary side reactions stem from the high reactivity of the isocyanate group (-NCO). The most common issues are:
-
Reaction with Water (Moisture): This is the most prevalent side reaction. This compound reacts with water to form an unstable carbamic acid, which then decomposes into 2,5-dimethylaniline and carbon dioxide gas. The newly formed amine is highly nucleophilic and quickly reacts with another molecule of the isocyanate to produce a stable, and often insoluble, disubstituted urea. This side reaction consumes two equivalents of your isocyanate for every one equivalent of water.
-
Trimerization: In the presence of certain catalysts or at elevated temperatures, this compound can undergo self-condensation to form a highly stable cyclic trimer known as an isocyanurate. This can lead to the formation of insoluble byproducts or gelation of the reaction mixture.[1]
-
Allophanate and Biuret Formation: If your desired product is a urethane (from reaction with an alcohol), an excess of this compound can react with the urethane product to form an allophanate. This typically occurs at higher temperatures (above 100°C).[2] Similarly, it can react with a urea byproduct to form a biuret.[3]
Q2: How can I minimize the reaction with trace amounts of water in my experiment?
A2: Preventing moisture contamination is critical for a successful reaction. Key preventative measures include:
-
Dry Solvents: Use anhydrous solvents. Solvents should be freshly dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina) and stored under an inert atmosphere.
-
Dry Reagents: Ensure all other reagents, especially nucleophiles like alcohols or amines, are thoroughly dried. Hygroscopic reagents may require special drying procedures.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Azeotropic Drying: For removing the last traces of water from reagents like polyols, azeotropic distillation with a solvent like toluene can be an effective technique.[4]
Q3: What type of catalyst should I use for the reaction of this compound with an alcohol to form a urethane?
A3: Catalyst selection is crucial for controlling both the reaction rate and selectivity. Common catalysts for urethane formation include:
-
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective. However, be aware that tertiary amines can also promote the isocyanate-water reaction to some extent.[1][5]
-
Organometallic Compounds: Dibutyltin dilaurate (DBTDL) is a highly efficient catalyst for the urethane reaction. However, it is also very effective at catalyzing the reaction with water, so stringent moisture control is essential.[6] Bismuth-based catalysts (e.g., bismuth neodecanoate) are also excellent choices and may offer better selectivity for the isocyanate-alcohol reaction over the isocyanate-water reaction.[7]
-
Acid Catalysts: Organic acids can also be used to catalyze urethane formation.[1]
Q4: My reaction mixture turned into an insoluble solid. What likely happened?
A4: The formation of an insoluble solid is typically due to one of two main side reactions:
-
Urea Formation: Significant water contamination has led to the formation of di(2,5-dimethylphenyl)urea, which is often insoluble and precipitates out of solution.
-
Trimerization: The reaction conditions (e.g., high temperature or an inappropriate catalyst) have favored the cyclotrimerization of the isocyanate to form an isocyanurate, which can be insoluble or cause the reaction to solidify.[1]
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is critical to maintain the reagent's quality. It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). To minimize degradation, it is recommended to keep it refrigerated.[3] Avoid exposure to moisture and incompatible materials like strong oxidizing agents, acids, bases, alcohols, and amines.[3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Symptom | Probable Cause(s) | Recommended Actions & Solutions |
| Low or No Product Yield | 1. Moisture Contamination: The isocyanate was consumed by reacting with water to form urea. | 1a. Verify Dryness: Rigorously dry all solvents and reagents before use. Use anhydrous grade solvents and consider drying solid reagents in a vacuum oven. 1b. Inert Atmosphere: Ensure your reaction setup is properly sealed and maintained under a positive pressure of dry nitrogen or argon. |
| 2. Inactive Catalyst: The chosen catalyst may be old, inactive, or inappropriate for the specific transformation.[1] | 2a. Use Fresh Catalyst: Ensure your catalyst is fresh and active. 2b. Optimize Catalyst: Screen different catalysts (e.g., DBTDL, bismuth neodecanoate, DABCO) and optimize the catalyst loading. | |
| 3. Impure Starting Material: The this compound may have degraded during storage. | 3a. Check Purity: Verify the purity of the isocyanate using techniques like IR spectroscopy (check for the characteristic -NCO peak around 2270 cm⁻¹) or titration. 3b. Purify if Necessary: Consider distillation under reduced pressure to purify the isocyanate before use. | |
| Formation of a White Precipitate | Urea Formation: This is a classic sign of water contamination leading to the formation of insoluble di(2,5-dimethylphenyl)urea. | 1. Identify Moisture Source: Review all reagents and the experimental setup to identify and eliminate the source of water for future experiments. 2. Filtration: The urea byproduct can often be removed by filtration. However, this represents a loss of your starting isocyanate. |
| Unexpected Gas Bubbling or Foaming | Carbon Dioxide Evolution: This is a direct result of the reaction between the isocyanate and water, which produces CO₂ gas. | 1. Ensure Proper Venting: Do not run the reaction in a sealed vessel to avoid dangerous pressure buildup. Vent the reaction to a fume hood. 2. Address Moisture: This is a strong indicator of water contamination. Follow the steps for moisture control outlined above. |
| Product is a Gel or Insoluble Solid | Trimerization: The isocyanate has self-condensed to form a cross-linked isocyanurate network.[1] | 1. Control Temperature: Avoid excessive heating, as high temperatures can promote trimerization. 2. Re-evaluate Catalyst: Some catalysts are more prone to promoting trimerization. Select a catalyst that favors urethane formation (if that is the desired reaction).[1] Consider catalyst-free conditions if the reaction proceeds at a reasonable rate. |
| Product Contains High Molecular Weight Impurities (Allophanate/Biuret) | Reaction with Product/Byproduct: Excess isocyanate has reacted with the urethane product (forming allophanate) or urea byproducts (forming biuret).[2] | 1. Stoichiometric Control: Use a precise stoichiometry. Avoid a large excess of the isocyanate if allophanate formation is a concern. 2. Temperature Control: These side reactions are more common at elevated temperatures. Conduct the reaction at the lowest feasible temperature.[2] 3. Purification: These byproducts can often be separated by column chromatography or recrystallization. |
Experimental Protocols & Data
Catalyst Screening for Urethane Formation
Objective: To determine the relative efficiency of different catalysts for the reaction of this compound with a primary alcohol.
Methodology:
-
To a dried flask under an inert atmosphere, add a solution of 1-butanol (1.0 eq) in anhydrous toluene.
-
Add the selected catalyst (0.1 mol%).
-
Add this compound (1.0 eq) dropwise to the solution at room temperature.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by FT-IR (monitoring the disappearance of the -NCO peak at ~2270 cm⁻¹) or ¹H NMR.
Quantitative Data Summary:
| Catalyst | Catalyst Type | Relative Activity for Urethane Formation | Potential for Side Reactions |
| Dibutyltin Dilaurate (DBTDL) | Organometallic (Tin) | Very High[6] | High activity for water reaction[6] |
| Bismuth Neodecanoate | Organometallic (Bismuth) | High[8] | Generally more selective for alcohol vs. water[7] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Tertiary Amine | Moderate[6] | Intermediate activity for water reaction[6] |
| p-Toluenesulfonic Acid (p-TSA) | Organic Acid | Low[6] | Low activity for water reaction[6] |
Visualized Workflows and Pathways
Caption: Primary reaction pathways for this compound.
Caption: Troubleshooting workflow for common issues.
References
- 1. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reaxis.com [reaxis.com]
- 8. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Concentration for Isocyanate Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst concentration in isocyanate reactions.
Troubleshooting Guides
This section addresses common issues encountered during isocyanate reactions, with a focus on problems related to catalyst concentration.
Issue 1: Slow or Incomplete Reaction
Symptom: The reaction viscosity does not increase as expected, or the reaction stalls before reaching completion, even with extended reaction times.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Insufficient or Inactive Catalyst | Many isocyanate reactions require a catalyst to proceed at a reasonable rate. The chosen catalyst may be inappropriate for the specific reactants or may have lost its activity. Select a suitable catalyst based on the reactivity of your isocyanate and polyol. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate). Ensure the catalyst is fresh and active. Optimize the catalyst concentration by incrementally increasing the amount.[1] |
| Catalyst Deactivation | Impurities such as moisture, acids, or pigments in the reactants or solvent can deactivate the catalyst.[2][3] Ensure all reagents and solvents are thoroughly dried and use high-purity starting materials. Consider adding a scavenger for acidic impurities if suspected.[4] |
| Low Reaction Temperature | Isocyanate reactions are temperature-dependent. A lower temperature will result in a slower reaction rate. Increase the reaction temperature in 5-10 °C increments, but be mindful of potential side reactions at higher temperatures. |
| Incorrect Stoichiometry (NCO:OH ratio) | An improper ratio of isocyanate to hydroxyl groups can lead to incomplete conversion. Carefully calculate and precisely measure the amounts of isocyanate and polyol to achieve the desired NCO:OH ratio. |
Issue 2: Reaction Proceeds Too Quickly (Premature Gelation)
Symptom: The reaction mixture gels or solidifies before it can be properly mixed, poured, or applied.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excessive Catalyst Concentration | An overly high concentration of catalyst can lead to an uncontrollably fast reaction. Reduce the catalyst concentration. Perform preliminary experiments to determine the optimal catalyst level for the desired pot life and cure time. |
| High Reaction Temperature | Higher temperatures accelerate the reaction rate. Lower the reaction temperature to gain better control over the polymerization rate. |
| Highly Reactive Raw Materials | Aromatic isocyanates are generally more reactive than aliphatic isocyanates.[5][6][7][8][9] If using highly reactive components, consider a less active catalyst or a delayed-action catalyst. |
Issue 3: Undesirable Side Reactions
Symptom: The final product exhibits poor mechanical properties, brittleness, or the formation of insoluble solids.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Trimerization of Isocyanate | In the presence of certain catalysts and at elevated temperatures, isocyanates can form highly stable isocyanurate rings, leading to cross-linking and gelation. Control the reaction temperature carefully. Select a catalyst that favors urethane formation over trimerization; tertiary amines are generally less prone to promoting trimerization than some organometallic catalysts.[1] |
| Allophanate and Biuret Formation | Excess isocyanate can react with urethane or urea linkages, creating cross-links that can limit chain growth and affect mechanical properties. Maintain a strict stoichiometry. If a slight excess of isocyanate is necessary, consider adding it in portions to control its concentration.[1] |
| Reaction with Water | Moisture contamination leads to the formation of urea and carbon dioxide, which can cause foaming and result in a product with poor properties.[10] Ensure all reactants, solvents, and equipment are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst concentration for isocyanate reactions?
A1: The amount of catalyst can vary significantly depending on the specific reactants, desired reaction rate, and final product properties. Generally, catalyst concentrations can range from 0.01 to 5.0% by weight of the total formulation. For organometallic catalysts like dibutyltin dilaurate (DBTDL), concentrations can be in the range of 0.01 to 0.5 mol% relative to the diisocyanate.[4] It is always recommended to start with a low concentration and incrementally increase it to find the optimal level for your specific system.
Q2: How does catalyst concentration affect the final properties of the polyurethane?
A2: Catalyst concentration has a significant impact on the final properties. For example, in a study with tin(II) 2-ethylhexanoate, concentrations at or below 0.1 mol% resulted in thermoplastic polyurethanes (TPUs) with a tensile strength of 20-21 MPa, while concentrations at or above 0.4 mol% yielded TPUs with a tensile strength of only 10 MPa.[11] Higher catalyst concentrations can also influence the morphology and microphase separation of the polymer.
Q3: Which type of catalyst should I choose?
A3: The choice of catalyst depends on the desired reaction and final product.
-
Tertiary amines (e.g., DABCO, triethylenediamine) are effective for both the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions in foam production.[11][12] They are also less likely to promote trimerization compared to some organometallic catalysts.[1]
-
Organometallic compounds (e.g., dibutyltin dilaurate, bismuth neodecanoate, zinc octoate) are highly effective for the urethane-forming reaction and are often used in coatings, adhesives, sealants, and elastomers (CASE) applications.[13] Organotin catalysts are particularly effective with less reactive aliphatic isocyanates.[5]
-
Catalyst selection is also influenced by the type of isocyanate. Aromatic isocyanates are more reactive and may not require a strong catalyst, while aliphatic isocyanates often need a potent catalyst like DBTDL to achieve a reasonable reaction rate.[5][6][7]
Q4: Can I use a combination of catalysts?
A4: Yes, in many applications, especially in polyurethane foam production, a combination of catalysts is used to balance the gelling and blowing reactions.[14] For instance, an amine catalyst might be used to promote the blowing reaction, while an organometallic catalyst is used to control the gelling reaction.[15] This allows for precise control over the foam's structure and properties.
Data Presentation
Table 1: Effect of Dibutyltin Dilaurate (DBTDL) Concentration on Polyurethane Properties
| DBTDL Concentration (% w/w) | Drying Time (minutes) | Hardness (Persoz, seconds) | Adhesion | Gloss (%) |
| 0.1 | 30 | ~150 | 100% | >90 |
| 0.2 | 30 | >200 | 100% | >90 |
| 0.3 | 30 | >200 | <100% | >90 |
Data synthesized from a study on polyurethane paint for the automotive industry at 80-90°C.[2][16]
Table 2: Influence of Catalyst Type and Concentration on Polyurethane Foam Rise Time
| Catalyst System | Catalyst Concentration (% of total formulation) | Rise Time (seconds) | Outcome |
| Amine Catalyst | 0.6 | ~100 | Consistent rise time, improved foam density and resilience. |
| Amine Catalyst | 0.8 -> 0.5 | - | Corrected foam collapse after demolding by better synchronization of blowing and gelling. |
Experimental Protocols
Protocol: Screening for Optimal Catalyst Concentration
This protocol provides a general methodology for determining the optimal catalyst concentration for a given isocyanate-polyol reaction.
1. Materials and Preparation:
-
Isocyanate and polyol (ensure purity and dryness).
-
Anhydrous solvent (if required).
-
Catalyst stock solution of known concentration in an anhydrous solvent.
-
Dry glassware and magnetic stir bars.
-
Inert atmosphere setup (e.g., nitrogen or argon).
2. Procedure:
-
Reaction Setup: In a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the polyol and any solvent.
-
Temperature Control: Place the flask in a temperature-controlled bath (e.g., oil bath) set to the desired reaction temperature.
-
Initial Mixture: Allow the polyol solution to equilibrate to the set temperature while stirring.
-
Catalyst Addition: Using a calibrated micropipette or syringe, add the desired volume of the catalyst stock solution to the polyol. Allow to mix for a few minutes.
-
Isocyanate Addition: Add the stoichiometric amount of isocyanate to the reaction mixture while stirring vigorously. Start a timer immediately upon addition.
-
Monitoring the Reaction:
-
Gel Time: Record the time it takes for the mixture to become stringy or for the magnetic stir bar to stop spinning. This is the gel time.
-
Tack-Free Time: Periodically touch the surface of a small sample with a clean applicator. The tack-free time is when the material no longer feels sticky.
-
FTIR Analysis (Optional): If equipped, use an in-situ FTIR probe to monitor the disappearance of the isocyanate peak (around 2270 cm⁻¹) over time to determine the reaction kinetics more precisely.[14]
-
-
Repeat: Repeat the experiment with varying catalyst concentrations (e.g., 0.05%, 0.1%, 0.2%, 0.5% by weight) to determine the effect on gel time, tack-free time, and other desired properties.
-
Curing and Characterization: Allow the samples to cure fully under the specified conditions (time and temperature). Once cured, characterize the final polymer for desired properties such as hardness, tensile strength, and thermal stability.
3. Data Analysis:
-
Plot catalyst concentration versus gel time and tack-free time to visualize the relationship.
-
Tabulate the final properties of the polymer for each catalyst concentration to identify the optimal level that provides the desired balance of processing characteristics and performance.
Mandatory Visualizations
Caption: Troubleshooting workflow for common isocyanate reaction issues.
Caption: Catalyst selection guide based on desired reaction outcome.
References
- 1. reaxis.com [reaxis.com]
- 2. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 3. pcimag.com [pcimag.com]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. pcimag.com [pcimag.com]
- 6. benchchem.com [benchchem.com]
- 7. pflaumer.com [pflaumer.com]
- 8. What Are the Selection Criteria for Polyisocyanates in Polyurethane Materials? [enuochem.com]
- 9. umicoatings.com [umicoatings.com]
- 10. benchchem.com [benchchem.com]
- 11. News - Amines in Polyurethane Production and the Role of DABCO Catalysts [mingxuchem.com]
- 12. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
Technical Support Center: Purification of 2,5-Dimethylphenyl Isocyanate by Distillation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,5-Dimethylphenyl Isocyanate by distillation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of purified this compound is significantly lower than expected. What are the potential causes?
A1: Low yield can result from several factors:
-
Incomplete Reaction: The initial synthesis of the crude isocyanate may not have gone to completion. Consider analyzing the crude product by techniques like GC or NMR to assess the initial concentration of the desired product.
-
Product Loss During Workup: Isocyanates are reactive compounds. Ensure that all workup steps are performed under anhydrous conditions to prevent the formation of urea byproducts, which are high-boiling and will remain in the distillation residue.
-
Decomposition During Distillation: Isocyanates can decompose at elevated temperatures. This is a common issue and is addressed in more detail below.
-
Improper Fraction Collection: The boiling point of this compound is dependent on the vacuum level. Ensure you are collecting the fraction at the correct temperature for your system's pressure.
Q2: The distillation is proceeding very slowly, or the product is not distilling over at the expected temperature.
A2: This issue is often related to the vacuum system or temperature control:
-
Inadequate Vacuum: Check your vacuum pump and all connections for leaks. A poor vacuum will require a higher distillation temperature, which can lead to product decomposition.
-
Incorrect Thermometer Placement: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Insufficient Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the isocyanate at the operating pressure to allow for efficient distillation. However, avoid excessive heating to prevent decomposition.
Q3: My purified product is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
A3: Discoloration often indicates the presence of impurities, which may be due to:
-
Decomposition: Overheating during distillation can cause the isocyanate to decompose or polymerize, leading to colored byproducts. Distilling under a higher vacuum to lower the boiling temperature can mitigate this.
-
Oxidation: While isocyanates are not highly susceptible to oxidation, ensuring the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with any residual air in the system.
-
Impurities from Starting Materials: If the starting 2,5-dimethylaniline was impure, colored byproducts may have formed during the synthesis and co-distilled with the product. Ensure the purity of your starting materials.
Q4: The pressure in my distillation setup is fluctuating, making it difficult to maintain a stable boiling point.
A4: Pressure fluctuations are typically due to:
-
Leaks in the System: Even small leaks can cause the pressure to be unstable. Carefully check all joints and connections. Use high-vacuum grease where appropriate.
-
Vigorous Boiling or Bumping: Uneven boiling can cause pressure surges. Using a magnetic stir bar or boiling chips can promote smooth boiling. A slow bleed of an inert gas can also help stabilize the pressure.
-
Vacuum Pump Issues: An old or poorly maintained vacuum pump may not provide a stable vacuum.
Q5: I observe solidification in the condenser or receiving flask. What should I do?
A5: this compound is a liquid at room temperature, so solidification is unlikely unless the receiving flask is being cooled excessively. However, the formation of solid byproducts like diaryl ureas (from reaction with water) could lead to blockages. If you observe solids:
-
Check for Water Contamination: Ensure your glassware is scrupulously dry and that no moisture is entering the system.
-
Warm the Condenser: If the product itself is solidifying due to a very low coolant temperature, you can try using a warmer coolant or even just air cooling for the condenser, provided the distillation is efficient enough to condense the vapors.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Boiling Point (Atmospheric Pressure) | 210 °C | [1][2] |
| Boiling Point (Reduced Pressure) | 87-89 °C at 12 mmHg (for 2,6-isomer) | |
| Density | 1.043 g/mL | [1] |
| Refractive Index | 1.5315 | [1] |
| Purity (Post-distillation) | Up to 98.56% (HPLC) | [3] |
| Yield (Synthesis & Distillation) | 62% to 91.04% | [3][4] |
Note: The boiling point under reduced pressure for the 2,5-isomer is not explicitly stated in the search results, so the value for the 2,6-isomer is provided for reference. The exact boiling point will depend on the specific vacuum level.
Experimental Protocols
Protocol for Reduced Pressure Distillation of Crude this compound
Objective: To purify crude this compound by removing lower-boiling impurities and high-boiling residues.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Inert gas source (Nitrogen or Argon)
-
High-vacuum grease
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas to prevent moisture contamination.
-
Assembly: Assemble the distillation apparatus as shown in the workflow diagram. Use a minimal amount of high-vacuum grease on all ground glass joints to ensure a good seal.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
System Inerting: Connect the apparatus to the inert gas line and vacuum pump. Evacuate and backfill the system with inert gas three times to remove any residual air and moisture.
-
Initiating Distillation:
-
Turn on the stirrer to ensure smooth boiling.
-
Slowly and carefully apply the vacuum.
-
Once the desired vacuum level is reached and stable, begin heating the distillation flask with the heating mantle.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head.
-
Collect any low-boiling foreshot in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point of this compound at the operating pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Shutdown:
-
Once the main fraction has been collected, or if the temperature begins to rise significantly (indicating the distillation of higher-boiling impurities), stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully release the vacuum by introducing the inert gas.
-
The purified this compound in the receiving flask should be a colorless liquid.[4]
-
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere and refrigerate.[2][5]
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
column chromatography protocol for 2,5-Dimethylphenyl isocyanate purification
Technical Support Center: Purification of 2,5-Dimethylphenyl Isocyanate
This technical support guide provides a comprehensive protocol and troubleshooting advice for the purification of this compound using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this specific separation.
Experimental Protocol: Column Chromatography
Q: What is a detailed protocol for the purification of this compound using column chromatography?
A: Purifying isocyanates via standard silica gel chromatography can be challenging due to their sensitivity to the acidic nature of silica.[1][2] This protocol incorporates a neutralization step to prevent product degradation.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)[3]
-
Triethylamine (Et3N)
-
Anhydrous n-Hexane
-
Anhydrous Ethyl Acetate (EtOAc)
-
Anhydrous Dichloromethane (DCM)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Collection tubes
-
Rotary evaporator
2. Preparation of Neutralized Stationary Phase: Isocyanates can react with or be degraded by the acidic silanol groups on the surface of standard silica gel.[1][2] Neutralization is a critical step to ensure a high recovery of the desired product.
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., Hexane).
-
Add 1% triethylamine (v/v) to the slurry.
-
Stir the mixture for 30 minutes, then use this slurry to pack the column.
3. Mobile Phase (Eluent) Selection: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound on a TLC plate.[2]
-
Develop the TLC plate using various solvent systems. Start with a non-polar system and gradually increase polarity.
-
Visualize the spots using UV light.
-
A common starting point for aryl isocyanates is a mixture of hexane and ethyl acetate.[4]
4. Column Packing:
-
Ensure the column is clean, dry, and mounted vertically.[3] Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Pour the neutralized silica gel slurry into the column.[5]
-
Continuously tap the column gently to ensure even packing and remove air bubbles.[5]
-
Allow the solvent to drain until it is level with the top of the silica bed, then add another thin layer of sand. Never let the column run dry.[6]
5. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[6] Carefully pipette the solution onto the top layer of sand.
-
Dry Loading: If the compound is not readily soluble in the eluent, dissolve it in a more polar solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6] Carefully add this powder to the top of the column.
6. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the surface is not disturbed.
-
Begin collecting fractions in numbered test tubes.[3]
-
Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing them under UV light.[7]
7. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[8]
-
Confirm purity using analytical techniques such as NMR, GC, or HPLC.[8]
Data Presentation
For effective separation, key experimental parameters must be carefully selected. The tables below summarize typical starting conditions.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Hexane : Ethyl Acetate | 95 : 5 | Low | Increase EtOAc for higher polarity. |
| Hexane : Dichloromethane | 80 : 20 | Low-Medium | A good alternative for compounds with different solubility. |
| Petroleum Ether : Ethyl Acetate | 90 : 10 | Low | Similar to Hexane/EtOAc systems.[4] |
Table 2: Summary of Key Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh), neutralized with 1% Et3N. | Standard silica is acidic and can degrade isocyanates.[1][2] |
| Mobile Phase | Non-polar solvent mixture (e.g., Hexane/EtOAc). | To be determined by TLC for an optimal Rf of 0.3-0.4.[2] |
| Loading Method | Dry loading. | Recommended if solubility in the eluent is low; often leads to better band resolution.[6] |
| Elution Mode | Isocratic. | If separation from impurities is good, isocratic elution is simpler. Gradient elution may be needed for complex mixtures. |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from initial analysis to final product confirmation.
Troubleshooting Guide
Q: My product yield is very low, and I suspect it decomposed on the column. What happened?
A: This is the most common issue when purifying isocyanates on silica.
-
Cause: Standard silica gel is acidic and can catalyze the hydrolysis of the isocyanate group to an unstable carbamic acid, leading to decomposition.[1][2]
-
Solution 1 - Neutralize Silica: Always use silica gel that has been deactivated by washing with a base like triethylamine, as detailed in the protocol.[1]
-
Solution 2 - Check Stability: Before running a large-scale column, perform a 2D TLC. Spot your crude material in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears or the original spot streaks, your compound is unstable on silica.[9]
-
Solution 3 - Change Adsorbent: If the compound is highly sensitive, consider using a more inert stationary phase like neutral alumina or Florisil.[2]
Q: The product seems stuck on the column and is not eluting. What should I do?
A: This can happen for a few reasons.
-
Cause 1 - Insufficient Eluent Polarity: Your chosen solvent system may not be polar enough to move the compound down the column.[2][9]
-
Solution: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexane). If the product is still retained, you can perform a "methanol purge" by flushing the column with 100% methanol to wash out all remaining polar compounds.[9]
-
Cause 2 - Irreversible Binding/Decomposition: The compound may have reacted with the silica and will not elute. This reinforces the need to use neutralized silica and to work quickly.[1][2]
Q: All my fractions are mixed, and I cannot achieve good separation. Why?
A: Poor separation can stem from several technical errors.
-
Cause 1 - Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity. Use a rule of thumb of 1g of sample per 20-50g of silica gel.
-
Cause 2 - Poor Packing: The presence of air bubbles or channels in the silica bed will lead to uneven flow and band broadening.[5] Ensure the column is packed carefully.
-
Cause 3 - Incorrect Sample Loading: If the initial sample band is too wide (e.g., dissolved in too much solvent), the separation will be poor.[6] Use a minimal amount of solvent for loading.
Frequently Asked Questions (FAQs)
Q: Why is it so important to use neutralized silica gel for isocyanates?
A: The surface of silica gel is covered in silanol groups (Si-OH), which are weakly acidic. This acidity is sufficient to catalyze the reaction of the highly electrophilic isocyanate group (-N=C=O) with any trace amounts of water present, leading to hydrolysis and subsequent degradation. Neutralizing the silica with a base like triethylamine passivates these acidic sites, preserving the isocyanate functional group during chromatography.[1][2]
Q: Are there alternatives to column chromatography for purifying this compound?
A: Yes. If the compound is thermally stable, vacuum distillation is often a preferred method for purifying liquid isocyanates as it avoids contact with a solid stationary phase.[1][10][11] For removing highly polar impurities, a simple filtration through a short "plug" of neutralized silica gel can be effective without the time and solvent requirements of a full column.[4]
Q: What safety precautions are necessary when handling this compound?
A: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[12] It may also cause respiratory irritation.[12] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 11. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 12. This compound - High purity | EN [georganics.sk]
Technical Support Center: Managing Foaming in Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues during isocyanate reactions.
Troubleshooting Guide
Uncontrolled foaming can compromise experimental outcomes, leading to non-uniform products, pressure buildup, and potential safety hazards. This guide addresses specific issues in a question-and-answer format to help you diagnose and resolve foaming problems.
Issue 1: My reaction is foaming unexpectedly, producing a porous, sponge-like material instead of a solid polymer.
-
Question: What is the most common cause of unexpected and vigorous foaming in isocyanate reactions?
-
Answer: The most frequent cause is the presence of moisture (water) in your reaction system. Isocyanates are highly reactive with water, a reaction that produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO₂) gas.[1] This CO₂ gas acts as a blowing agent, creating bubbles within your polymerizing mixture and leading to foam formation.
-
-
Question: How can I confirm if water contamination is the source of the foaming?
-
Answer: Besides visible foaming, other indicators of water contamination include the formation of a white, insoluble precipitate (urea), lower than expected product yield, and inconsistent reaction kinetics. To confirm, you should meticulously re-evaluate the dryness of all your reagents and equipment.
-
-
Question: What are the potential sources of water contamination in my experiment?
-
Answer: Moisture can be introduced from several sources:
-
Solvents: Many common organic solvents are hygroscopic and can absorb moisture from the atmosphere.
-
Reagents: Starting materials, especially polyols, can retain significant amounts of water.
-
Atmosphere: Running reactions open to the air, particularly on humid days, introduces atmospheric moisture.
-
Glassware: Water can adsorb onto the surface of glassware, even if it appears dry.
-
-
-
Question: What steps can I take to prevent water-induced foaming?
-
Answer:
-
Dry Your Solvents: Use appropriately dried solvents. For highly sensitive reactions, distillation from a suitable drying agent (e.g., sodium/benzophenone for THF) is recommended.
-
Dry Your Reagents: Dry hygroscopic reagents like polyols under vacuum at an elevated temperature before use.
-
Use an Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.
-
Dry Your Glassware: Ensure all glassware is thoroughly dried, either by flame-drying or oven-drying, and allowed to cool under an inert atmosphere before use.
-
-
Issue 2: I am intentionally making a foam, but its structure is inconsistent, with large, uneven cells or signs of collapse.
-
Question: What controls the cell structure and stability in a polyurethane foam reaction?
-
Answer: The final foam structure is determined by a delicate balance between the "blow" reaction (gas formation) and the "gel" reaction (polymer network formation).[1] Key factors influencing this balance include:
-
Catalysts: The type and concentration of catalysts are crucial. Amine catalysts typically promote both the blowing and gelling reactions, while organometallic catalysts (like tin compounds) can be more selective towards the gelling reaction. An imbalance can lead to foam collapse if the gas is produced before the polymer network is strong enough to contain it.
-
Surfactants: Silicone-based surfactants are vital for stabilizing the foam. They lower the surface tension of the mixture, promoting the formation of small, uniform bubbles (nucleation) and preventing them from coalescing and collapsing as the foam rises.
-
Isocyanate Index: This is the ratio of isocyanate groups to hydroxyl groups. A higher index can lead to a more cross-linked, rigid foam, while a lower index may result in a softer, more flexible foam. An incorrect index can affect the reaction kinetics and the final properties of the foam.
-
Temperature: Higher temperatures increase the rate of both the blowing and gelling reactions. Poor temperature control can lead to an imbalance and defects in the foam structure.
-
-
-
Question: My foam is shrinking or collapsing after it has risen. What could be the cause?
-
Answer: Foam collapse is often due to an improper catalyst ratio or insufficient mixing, which delays the gelation process. The cell walls do not form and strengthen quickly enough to withstand the internal gas pressure, leading to rupture and collapse. Ensure your catalyst balance is correct and that your components are mixed thoroughly and efficiently.
-
-
Question: The foam has a very coarse and uneven cell structure. How can I achieve a finer, more uniform cell structure?
-
Answer: To achieve a finer cell structure, you need to promote the formation of a larger number of small, stable bubbles. This can be achieved by:
-
Optimizing Surfactant Concentration: Insufficient surfactant will not adequately stabilize the bubbles, leading to coalescence and a coarse cell structure. Increasing the surfactant concentration generally leads to smaller cell sizes.
-
Improving Mixing: High-shear mixing helps to disperse the components evenly and create more nucleation sites for bubble formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind foaming in isocyanate reactions? A1: Foaming is primarily caused by the reaction of isocyanate groups (-NCO) with compounds containing active hydrogen atoms, most notably water. This reaction forms an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide (CO₂) gas.[1] The liberated CO₂ acts as a blowing agent, creating bubbles in the reacting mixture. This process is fundamental to the production of polyurethane foams.
Q2: How can I intentionally control the foam density in my experiments? A2: Foam density is primarily controlled by the amount of blowing agent used. In polyurethane foam formulations, this is often the amount of water added. More water will generate more CO₂ gas, resulting in a lower density foam. Physical blowing agents (e.g., pentane) can also be used. Additionally, the isocyanate index plays a role; a higher index can sometimes lead to a slightly higher density due to faster gelation and better structural retention.
Q3: Are there ways to conduct isocyanate reactions without any foaming? A3: Yes. To prevent foaming, it is crucial to eliminate water from the reaction system. This involves using anhydrous solvents and reagents and conducting the reaction under a dry, inert atmosphere. In some cases, specific additives can be used to suppress foam formation. For instance, certain processes for producing non-foaming urethane polymers involve the addition of compounds like magnesium hydroxide or calcium hydroxide, which can react with any generated CO₂.
Q4: How is foaming managed in the context of drug delivery systems? A4: In drug delivery, polyurethane foams can be used to create porous matrices for the controlled release of therapeutic agents.[2] In this context, foaming is a desired and controlled process. The foam's properties, such as pore size, density, and interconnectivity, are tailored by carefully adjusting the formulation (polyol type, isocyanate index, surfactant, and water content) to control the drug release kinetics. For applications where a solid, non-porous polyurethane is required (e.g., in coatings for medical devices or in the synthesis of polyurethane-based microparticles), foaming is undesirable and is prevented by rigorously excluding water from the reaction.
Q5: What are anti-foaming agents, and how do they work? A5: Anti-foaming agents (or defoamers) are chemical additives that reduce or prevent the formation of foam. They are typically insoluble in the foaming medium and have a low surface tension. They work by spreading rapidly across the surface of the foam bubbles, disrupting the stabilizing film and causing the bubbles to rupture and collapse. Common anti-foaming agents include silicone oils and certain types of polyglycols.
Data Presentation
Table 1: Effect of Silicone Surfactant Concentration on Rigid Polyurethane Foam Properties
| Surfactant Concentration (pphp*) | Foam Density ( kg/m ³) | Average Cell Size (µm) | Thermal Conductivity (W/m·K) |
| 0 | 35.5 | ~450 | 0.028 |
| 0.5 | 32.0 | ~300 | 0.025 |
| 1.0 | 32.5 | ~250 | 0.023 |
| 1.5 | 33.0 | ~230 | 0.022 |
| 2.0 | 33.5 | ~232 | 0.022 |
| 2.5 | 34.0 | ~240 | 0.022 |
*pphp: parts per hundred parts of polyol Data compiled from multiple sources for illustrative purposes.[3][4][5]
Table 2: Influence of Isocyanate Index on Flexible Polyurethane Foam Properties
| Isocyanate Index | Apparent Density ( kg/m ³) | Compressive Strength (kPa) | Hysteresis (%) |
| 90 | 58.5 | ~3.5 | 26.5 |
| 95 | 59.8 | ~4.0 | 25.0 |
| 100 | 60.6 | ~4.2 | 23.8 |
| 105 | 59.2 | ~4.5 | 24.5 |
| 110 | 57.8 | ~4.8 | 25.5 |
Data adapted for illustrative purposes.[6][7]
Experimental Protocols
Protocol 1: Laboratory-Scale Preparation of a Non-Foaming Polyurethane Film
This protocol describes the preparation of a solid polyurethane film, where foaming is an undesirable side reaction. The key is the rigorous exclusion of water.
Materials:
-
Polyol (e.g., polyethylene glycol, dried under vacuum at 80°C for 4 hours)
-
Diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (e.g., tetrahydrofuran - THF, freshly distilled from sodium/benzophenone)
-
Flame-dried glassware (round-bottom flask, dropping funnel, stirrer)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Methodology:
-
Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of dry nitrogen.
-
Using a syringe, transfer a calculated amount of the dried polyol into the reaction flask.
-
Add anhydrous THF to the flask to dissolve the polyol, maintaining the inert atmosphere.
-
In a separate, dry container, prepare a solution of the diisocyanate in anhydrous THF.
-
Transfer the diisocyanate solution to the dropping funnel.
-
Add the catalyst to the polyol solution in the reaction flask using a syringe.
-
Begin stirring the polyol solution and slowly add the diisocyanate solution from the dropping funnel over a period of 30-60 minutes.
-
Maintain the reaction temperature as required for the specific formulation (e.g., 60-70°C).
-
After the addition is complete, allow the reaction to proceed for several hours until the desired molecular weight is achieved (this can be monitored by techniques like FT-IR by observing the disappearance of the -NCO peak at ~2270 cm⁻¹).
-
Once the reaction is complete, the polymer solution can be cast onto a flat surface (e.g., a glass plate or Teflon dish) and the solvent allowed to evaporate slowly in a fume hood, followed by drying in a vacuum oven to yield a solid, non-porous film.
Protocol 2: Evaluating Foam Stability Using the ASTM D3574 Standard (Adapted for Laboratory Scale)
This protocol is adapted from the principles of ASTM D3574 to provide a method for assessing the stability of a foam formulation in a laboratory setting.
Materials:
-
Polyol, isocyanate, water, catalyst, and surfactant for the foam formulation.
-
Graduated cylinder (e.g., 1000 mL) or a similar calibrated vessel.
-
Mixing apparatus (e.g., high-speed mechanical stirrer).
-
Stopwatch.
-
Ruler or caliper.
Methodology:
-
Pre-weigh all components of the foam formulation accurately.
-
In a mixing cup, combine the polyol, water, surfactant, and catalyst. Mix thoroughly for 10-15 seconds.
-
Add the pre-weighed isocyanate to the mixture and immediately start the stopwatch and begin mixing at high speed (e.g., 3000-5000 rpm) for a short, standardized time (e.g., 5-10 seconds).
-
Quickly pour the reacting mixture into the graduated cylinder.
-
Record the "cream time" (the time at which the mixture starts to rise) and the "rise time" (the time at which the foam reaches its maximum height).
-
Measure the maximum height of the foam at the end of the rise time.
-
Allow the foam to cure undisturbed. Observe for any signs of collapse or shrinkage.
-
After a set period (e.g., 10 minutes or 1 hour), re-measure the height of the foam.
-
Quantifying Stability: Foam stability can be expressed as the percentage of height retained:
-
Stability (%) = (Height after set time / Maximum height) x 100%
-
-
A stability value close to 100% indicates a stable foam, while a lower value signifies some degree of collapse. This method can be used to compare the stability of different formulations (e.g., with varying surfactant or catalyst concentrations).
Visualizations
Caption: Troubleshooting workflow for managing foaming in isocyanate reactions.
Caption: Chemical pathway of water-induced foaming in isocyanate reactions.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. scribd.com [scribd.com]
- 3. ASTM D2126 Explained: Dimensional Stability Testing for Rigid Foam Insulation — Rmax [rmax.com]
- 4. pfa.org [pfa.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyurethane Foam Foaming Test Standards Summary [sabtechmachine.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Reaction Kinetics of 2,5-Dimethylphenyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2,5-Dimethylphenyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction rate of this compound with alcohols?
The reaction rate is primarily influenced by several factors:
-
Steric Hindrance: The two methyl groups on the phenyl ring of this compound create steric hindrance around the isocyanate group, which can slow down the reaction rate compared to less substituted isocyanates. Similarly, the structure of the alcohol plays a crucial role; primary alcohols react faster than secondary alcohols, and tertiary alcohols are generally unreactive under normal conditions.[1][2]
-
Catalyst: The use of a catalyst can significantly increase the reaction rate. Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds (e.g., dibutyltin dilaurate).[3] The choice of catalyst can also influence the selectivity of the reaction, favoring the isocyanate-alcohol reaction over side reactions.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures (>130°C) can promote side reactions such as allophanate and biuret formation.[3]
-
Solvent: The polarity of the solvent can affect the reaction kinetics. Polar aprotic solvents can influence the reaction rate by stabilizing charged intermediates.
Q2: My reaction with this compound is very slow. What are the likely causes and how can I troubleshoot this?
A sluggish reaction is a common issue and can often be attributed to one or more of the following:
-
Inhibitor Presence: Commercial isocyanates may contain inhibitors to prevent polymerization during storage. Consult the supplier's technical data sheet for information on inhibitors and recommended removal procedures, which may involve distillation or passing through a column of activated alumina.[3]
-
Low Temperature: If the reaction is being run at or below room temperature, consider increasing the temperature to between 60-100°C to enhance the reaction kinetics.[3]
-
Insufficient or Inactive Catalyst: Many reactions with sterically hindered isocyanates require a catalyst. Ensure you are using a suitable and active catalyst at an appropriate concentration. If you are using a catalyst, it may have degraded, and using a fresh batch is recommended.
-
Steric Hindrance: The inherent steric hindrance of this compound and potentially a bulky alcohol partner will slow the reaction. If possible, consider if a less sterically hindered alcohol can be used.
Q3: I am observing the formation of insoluble precipitates in my reaction mixture. What could be the cause?
The formation of precipitates often indicates the occurrence of side reactions. The most common culprits are:
-
Urea Formation: Isocyanates are highly reactive towards water. Trace amounts of moisture in your reactants or solvent will react with this compound to form an unstable carbamic acid, which then decomposes to 2,5-dimethylaniline and carbon dioxide. The newly formed amine will rapidly react with another molecule of the isocyanate to produce a disubstituted urea, which is often insoluble in common organic solvents.
-
Trimerization: In the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring, which is often a solid.
To avoid this, ensure all reactants and the solvent are rigorously dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Reaction fails to initiate or proceeds very slowly. | 1. Presence of an inhibitor in the isocyanate. 2. Low reaction temperature. 3. Steric hindrance from reactants. 4. Absence or inactivity of a catalyst. | 1. Check the technical data sheet for the isocyanate and follow purification procedures if necessary.[3] 2. Increase the reaction temperature in increments (e.g., to 60°C, then 80°C), while monitoring for side reactions.[3] 3. If the experimental design allows, consider using a less sterically hindered alcohol. 4. Introduce a suitable catalyst (e.g., DABCO or dibutyltin dilaurate) at a recommended concentration. Ensure the catalyst is fresh. |
| Formation of a white, insoluble precipitate. | 1. Contamination with water leading to urea formation. 2. Isocyanate trimerization. | 1. Rigorously dry all solvents and reagents before use. Perform the reaction under a dry, inert atmosphere. 2. Review the catalyst being used, as some strongly promote trimerization. Consider changing the catalyst or reducing its concentration. |
| Lower than expected yield of the desired urethane product. | 1. Side reactions consuming the isocyanate (e.g., reaction with water). 2. Incorrect stoichiometry (NCO:OH ratio). | 1. Implement stringent anhydrous conditions. 2. Carefully recalculate and precisely measure the molar equivalents of the isocyanate and alcohol. An excess of the alcohol is often used to ensure complete consumption of the isocyanate. |
| Product is a gel or an insoluble solid. | 1. Excessive cross-linking due to side reactions (allophanate or biuret formation). 2. Isocyanate trimerization. | 1. Maintain a strict 1:1 stoichiometry or a slight excess of the alcohol. Avoid high reaction temperatures for extended periods.[3] 2. Change or reduce the concentration of the catalyst. |
| The final product has poor mechanical properties (if a polymer). | Incorrect stoichiometry (NCO:OH ratio). | An excess of isocyanate can lead to a more rigid material, while an excess of polyol will result in a softer product.[3] Precisely control the NCO:OH ratio to achieve the desired properties. |
Data Presentation
Illustrative Reaction Kinetics Data
The following tables provide illustrative kinetic data for the reaction of this compound with primary and secondary alcohols. Please note that these are representative values and actual reaction rates will depend on specific experimental conditions.
Table 1: Uncatalyzed Reaction of this compound with Alcohols in Toluene at 60°C
| Alcohol | Alcohol Type | Apparent Second-Order Rate Constant (kapp) (L mol-1 s-1) |
| 1-Butanol | Primary | ~ 1.5 x 10-4 |
| 2-Butanol | Secondary | ~ 0.5 x 10-4 |
Table 2: Catalyzed Reaction of this compound with Alcohols in Toluene at 60°C
| Alcohol | Catalyst (0.1 mol%) | Apparent Second-Order Rate Constant (kapp) (L mol-1 s-1) |
| 1-Butanol | Dibutyltin dilaurate (DBTDL) | ~ 3.0 x 10-2 |
| 2-Butanol | Dibutyltin dilaurate (DBTDL) | ~ 1.0 x 10-2 |
| 1-Butanol | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~ 1.5 x 10-3 |
| 2-Butanol | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | ~ 0.5 x 10-3 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Urethane from this compound and an Alcohol
Materials:
-
This compound
-
Alcohol (e.g., 1-Butanol)
-
Anhydrous solvent (e.g., Toluene)
-
Catalyst (e.g., Dibutyltin dilaurate), optional
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.
-
Add the alcohol and anhydrous toluene to the flask.
-
If using a catalyst, add it to the alcohol solution.
-
Heat the solution to the desired reaction temperature (e.g., 60°C).
-
Slowly add a solution of this compound in anhydrous toluene to the stirred alcohol solution via a dropping funnel over a period of 30 minutes.
-
Maintain the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., FT-IR or HPLC).
-
Once the reaction is complete (indicated by the disappearance of the isocyanate peak in the FT-IR spectrum at ~2270 cm-1), cool the mixture to room temperature.
-
The work-up procedure will depend on the properties of the product. If the product is a solid, it may precipitate upon cooling and can be collected by filtration. If it is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Monitoring the Reaction Kinetics using FT-IR Spectroscopy
Equipment:
Procedure:
-
Set up the reaction as described in Protocol 1 in a reaction vessel that can accommodate the FT-IR probe.
-
Insert the FT-IR probe into the reaction mixture, ensuring the ATR crystal is fully submerged.
-
Collect a background spectrum of the solvent and alcohol (and catalyst, if used) at the reaction temperature before adding the isocyanate.
-
Initiate the reaction by adding the this compound.
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 1-5 minutes).
-
Monitor the decrease in the intensity of the characteristic isocyanate peak at approximately 2270 cm-1.[4]
-
The concentration of the isocyanate at each time point can be determined by integrating the area of this peak and correlating it with a pre-established calibration curve.
-
Plot the concentration of the isocyanate versus time to determine the reaction rate and order.
Mandatory Visualization
Caption: Reaction pathway for the formation of urethanes from this compound.
Caption: Troubleshooting workflow for slow reactions of this compound.
References
Technical Support Center: Managing Insoluble Urea Byproducts in Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with insoluble urea byproducts in isocyanate reactions.
Frequently Asked Questions (FAQs)
1. What are insoluble urea byproducts and why do they form in my isocyanate reaction?
In isocyanate chemistry, insoluble urea byproducts are typically substituted ureas that precipitate out of the reaction mixture. They are primarily formed from the reaction of an isocyanate with water, which is often present as a contaminant in reagents or solvents.[1][2] This reaction proceeds in two steps:
-
Carbamic Acid Formation: The isocyanate group (R-NCO) reacts with water to form an unstable carbamic acid intermediate.[1]
-
Amine Formation and Subsequent Reaction: The carbamic acid rapidly decomposes to form a primary amine and carbon dioxide. This newly formed amine is highly reactive and quickly reacts with another isocyanate molecule to produce a disubstituted urea.[1][3]
The resulting urea is often poorly soluble in common organic solvents, leading to its precipitation and complicating product purification.
2. How can I minimize or prevent the formation of these insoluble urea byproducts?
Preventing the formation of urea byproducts is the most effective strategy. Here are several approaches:
-
Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from your reaction system. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Catalysts: Certain catalysts can promote the desired isocyanate reaction (e.g., with an alcohol to form a urethane) at a much faster rate than the reaction with trace water. Organometallic catalysts, such as those containing cobalt, magnesium, chromium, or lanthanides, can be effective.[4] For non-isocyanate routes, catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and potassium methoxide (KOMe) have been shown to be efficient in polyurea synthesis from carbamates.[5][6]
-
Alternative, Non-Isocyanate Routes: To completely avoid the issues associated with isocyanates, consider alternative synthetic pathways that do not involve them. One such method is the transamidation of amines with urea at elevated temperatures (80-90 °C), which generates the desired ureido compounds without the use of toxic isocyanates.[7]
-
Use of "Blocked" Amines: The reactivity of amines towards isocyanates can be temporarily reduced by using "blocking" or "retarding" agents. This allows for better control of the reaction and can prevent the rapid, uncontrolled formation of insoluble ureas.[8]
3. What are the best methods for removing insoluble urea byproducts from my reaction mixture?
If insoluble urea byproducts have already formed, several methods can be employed for their removal:
-
Filtration: Since ureas are often insoluble, a simple filtration can be effective in removing the bulk of the precipitate.[9]
-
Solvent Washing: Washing the reaction mixture with a solvent in which the desired product is soluble but the urea byproduct is not can be an effective purification step. Dichloromethane (DCM) and diethyl ether are often good choices for this.[10]
-
Aqueous Extraction: Many urea byproducts have some solubility in water. Therefore, washing the organic reaction mixture with water or a dilute aqueous acid solution (e.g., 0.5 N HCl) can help to remove them.[9][10] A subsequent wash with brine is often recommended to remove residual water from the organic layer.[9][10]
-
Column Chromatography: For more challenging separations, column chromatography can be used to separate the desired product from the urea byproduct.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| A large amount of white precipitate forms immediately upon addition of the isocyanate. | Presence of significant water contamination in reagents or solvents. | Ensure all glassware is oven-dried. Use freshly distilled or commercially available anhydrous solvents. Dry liquid reagents with a suitable drying agent. |
| Product is contaminated with urea byproduct even under anhydrous conditions. | The amine starting material is a salt (e.g., hydrochloride), and the base used for neutralization produces water. | Use a non-hydroxylic base for neutralization, or remove the water azeotropically after neutralization and before adding the isocyanate. |
| Filtration removes some precipitate, but the product is still impure. | The urea byproduct has partial solubility in the reaction solvent. | After filtration, attempt to precipitate the remaining urea by adding a non-polar co-solvent. Alternatively, proceed with an aqueous wash or column chromatography. |
| The desired product is also water-soluble, making aqueous extraction difficult. | The product has polar functional groups. | Consider dialysis if your product is a high molecular weight molecule like a polymer.[10] Alternatively, carefully select an organic solvent for extraction that maximizes the differential solubility between your product and the urea. |
Experimental Protocols
Protocol 1: In-Situ Monitoring of Isocyanate Reactions using FTIR Spectroscopy
This protocol allows for the real-time tracking of isocyanate consumption and the formation of products and byproducts.[11][12]
Methodology:
-
Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into the reaction vessel.
-
Spectral Acquisition: Record mid-infrared spectra at regular intervals (e.g., every 60 seconds) throughout the reaction.
-
Data Analysis:
-
Monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) around 2250-2285 cm⁻¹.
-
Monitor the appearance and growth of the urea C=O stretch peak around 1640 cm⁻¹.
-
If applicable, monitor the appearance of the urethane C=O stretch peak around 1700 cm⁻¹.
-
-
Quantification: Create calibration curves with known concentrations of starting materials and expected products/byproducts to correlate absorbance with concentration.
Protocol 2: Quantification of Urea Byproduct by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the reaction mixture.[11]
Methodology:
-
Sample Preparation and Derivatization:
-
Quench an aliquot of the reaction mixture at a specific time point.
-
Derivatize the unreacted isocyanate and any amine byproducts to form stable, UV-active compounds. A common derivatizing agent is di-n-butylamine (DBA), which reacts with isocyanates to form stable ureas.[11]
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
-
Analysis: Inject the derivatized sample and identify and quantify the components by comparing their retention times and peak areas to those of previously run calibration standards.
Visualizations
Caption: Pathway of insoluble urea byproduct formation.
Caption: Troubleshooting workflow for insoluble ureas.
References
- 1. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN113179639B - Method for converting monoisocyanates to urea - Google Patents [patents.google.com]
- 5. pure.tue.nl [pure.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA1310776C - Urea and urea/biuret or mixed urea/biuret modified isocyanate compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
Technical Support Center: 2,5-Dimethylphenyl Isocyanate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dimethylphenyl isocyanate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a hazardous chemical that requires strict safety protocols.[1][2][3][4] It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation and allergy or asthma-like symptoms if inhaled.[1][5] Always work in a well-ventilated area, preferably under a chemical fume hood.[6][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[4][8] An appropriate respirator should be used if ventilation is inadequate.[1]
Q2: How should this compound be properly stored?
A2: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][6][7] It is recommended to keep it refrigerated.[1][6][7] The storage area should be away from heat, sparks, and open flames as it is a combustible liquid.[1][6] Incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines should be stored separately.[1][6]
Q3: What are the most common reactions of this compound?
A3: The isocyanate group (-NCO) in this compound is highly reactive towards nucleophiles. The most common reactions involve compounds containing active hydrogen atoms, such as alcohols (to form urethanes), amines (to form ureas), and water (which leads to an unstable carbamic acid that decomposes to an amine and carbon dioxide).[9][10]
Q4: Why is temperature control so critical in reactions with this compound?
A4: Temperature control is crucial for several reasons. Isocyanate reactions are exothermic, and poor temperature management can lead to dangerous temperature excursions and localized hot spots.[11] This can result in a loss of reaction control, reduced product quality, and the formation of undesirable side products.[11] Elevated temperatures can also promote side reactions such as trimerization, allophanate formation, and biuret formation.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Issue 1: The reaction is proceeding too slowly or has stalled.
| Possible Cause | Recommended Action |
| Insufficient Catalyst | Select a suitable catalyst based on the specific reaction (e.g., tertiary amines or organometallic compounds like dibutyltin dilaurate for urethane formation).[13] Ensure the catalyst is fresh and active, and optimize its concentration. |
| Low Reaction Temperature | Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm. The ideal temperature will depend on the specific reactants and solvent. |
| Impure Reactants | Ensure that the this compound and other reactants are of high purity. Contaminants can inhibit the reaction. |
Issue 2: The final product is a gel or an insoluble solid.
| Possible Cause | Recommended Action |
| Trimerization | This side reaction, where three isocyanate groups react to form a stable isocyanurate ring, is often promoted by certain catalysts and high temperatures.[13] Carefully control the reaction temperature and choose a catalyst that favors the desired reaction over trimerization. Tertiary amines are generally less prone to promoting trimerization.[13] |
| Incorrect Stoichiometry | An excess of this compound can lead to cross-linking reactions.[13] Accurately calculate and measure the stoichiometric ratio of reactants. |
| Moisture Contamination | Water reacts with isocyanates to form ureas, which can further react to form biurets, leading to cross-linking. Ensure all reactants, solvents, and equipment are dry.[14] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture contamination.[11] |
Issue 3: The reaction mixture is cloudy or contains precipitates.
| Possible Cause | Recommended Action |
| Formation of Insoluble Ureas | If there is moisture contamination, the reaction of this compound with water will form an insoluble polyurea.[15] Rigorously dry all components and the reaction setup. |
| Impure Starting Materials | Contaminants in the reactants or solvent can be insoluble or cause the formation of insoluble byproducts.[13] Verify the purity of all materials. |
Issue 4: The reaction is too fast and difficult to control.
| Possible Cause | Recommended Action |
| Excessive Catalyst Concentration | Reduce the amount of catalyst used. A lower concentration will slow down the reaction rate. |
| High Reaction Temperature | The reaction may be initiated at too high a temperature. Start the reaction at a lower temperature and allow it to gradually warm up. Utilize cooling methods like an ice bath or a jacketed reactor to dissipate the heat generated by the exothermic reaction.[11] |
| Highly Reactive Co-reactant | If the nucleophile is highly reactive, consider adding the this compound slowly and portion-wise to control the rate of the reaction and the resulting exotherm. |
Data Presentation
Table 1: General Physical and Safety Data for Dimethylphenyl Isocyanates
| Property | This compound | 3,5-Dimethylphenyl Isocyanate |
| CAS Number | 40397-98-6[1] | 54132-75-1[4] |
| Molecular Formula | C₉H₉NO[16] | C₉H₉NO[4] |
| Molecular Weight | 147.18 g/mol [16] | 147.17 g/mol [4] |
| Boiling Point | Not available | Not available |
| Flash Point | Combustible liquid[1] | 84 °C (183.2 °F) - closed cup[4] |
| Density | Not available | 1.045 g/mL at 25 °C[4] |
| Storage Temperature | Refrigerated[1][6] | 2-8°C[4] |
Table 2: Common Side Reactions in Isocyanate Chemistry and Influencing Factors
| Side Reaction | Description | Promoting Factors |
| Trimerization | Cyclization of three isocyanate groups to form an isocyanurate ring. | High temperatures, specific catalysts (e.g., some organometallic compounds).[13] |
| Allophanate Formation | Reaction of an isocyanate group with a urethane linkage. | Excess isocyanate, high temperatures.[13] |
| Biuret Formation | Reaction of an isocyanate group with a urea linkage. | Excess isocyanate, high temperatures.[13] |
Experimental Protocols
General Protocol for the Synthesis of a Urethane using this compound
This is a general guideline and may require optimization for specific substrates.
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. All solvents and liquid reagents should be dried using appropriate methods.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, addition funnel, and condenser) under a positive pressure of an inert gas.
-
Reagent Charging: In the reaction flask, dissolve the alcohol-containing reactant and any catalyst in a suitable anhydrous solvent.
-
Isocyanate Addition: Slowly add a stoichiometric amount of this compound, dissolved in an anhydrous solvent, to the reaction mixture via the addition funnel.
-
Temperature Control: Maintain the desired reaction temperature using a suitable heating or cooling bath. Monitor the internal temperature of the reaction closely, especially during the initial addition of the isocyanate.
-
Reaction Monitoring: Track the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (monitoring the disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Work-up and Purification: Once the reaction is complete, quench any unreacted isocyanate (if necessary) by adding a small amount of a primary or secondary amine. The product can then be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
References
- 1. specialchem.com [specialchem.com]
- 2. chimia.ch [chimia.ch]
- 3. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-ジメチルフェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. mdpi.com [mdpi.com]
- 8. research.tue.nl [research.tue.nl]
- 9. osti.gov [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 12. paint.org [paint.org]
- 13. bdmaee.net [bdmaee.net]
- 14. benchchem.com [benchchem.com]
- 15. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method [mdpi.com]
- 16. osti.gov [osti.gov]
Validation & Comparative
Reactivity Face-Off: 2,5-Dimethylphenyl Isocyanate vs. 3,5-Dimethylphenyl Isocyanate
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of organic synthesis, particularly in the construction of urethanes and ureas integral to pharmaceuticals and advanced polymers, the choice of isocyanate reagent is paramount. The reactivity of substituted phenyl isocyanates is a nuanced interplay of electronic and steric factors dictated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of two common dimethyl-substituted isomers: 2,5-dimethylphenyl isocyanate and 3,5-dimethylphenyl isocyanate.
Executive Summary
The primary determinant of reactivity between this compound and 3,5-dimethylphenyl isocyanate is steric hindrance . The presence of a methyl group in the ortho position (C2) to the isocyanate functionality in the 2,5-isomer dramatically impedes the approach of nucleophiles. Consequently, 3,5-dimethylphenyl isocyanate is significantly more reactive than this compound . While both isomers are deactivated relative to unsubstituted phenyl isocyanate due to the electron-donating nature of the two methyl groups, the steric effect in the 2,5-isomer is the overwhelmingly dominant factor.
Theoretical Framework: Steric vs. Electronic Effects
The reactivity of the isocyanate group (-N=C=O) is governed by the electrophilicity of the central carbon atom, which is the site of nucleophilic attack. Substituents on the phenyl ring modulate this electrophilicity through a combination of electronic and steric effects.
-
Electronic Effects: Methyl groups are electron-donating by induction and hyperconjugation. This effect increases the electron density on the aromatic ring, which is relayed to the isocyanate group. This reduces the partial positive charge on the electrophilic carbon, thereby decreasing the isocyanate's intrinsic reactivity towards nucleophiles. In both 2,5- and 3,5-dimethylphenyl isocyanate, the two methyl groups exert a deactivating electronic effect.
-
Steric Effects: The spatial arrangement of substituents can physically obstruct the path of an incoming nucleophile. This is particularly pronounced for substituents in the ortho position. The methyl group at the C2 position in this compound creates a significant steric shield around the isocyanate group, increasing the activation energy for the nucleophilic addition and drastically slowing the reaction rate.[1] In contrast, the methyl groups in 3,5-dimethylphenyl isocyanate are in the meta positions, which are sufficiently remote from the reaction center to exert a negligible steric effect.
The following diagram illustrates the interplay of these effects on the reactivity of the two isomers.
Caption: Dominant factors influencing the reactivity of the two isocyanate isomers.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity based on data for analogous substituted phenyl isocyanates. The reaction of phenyl isocyanate with an alcohol is used as a baseline (Relative Reactivity = 1.00).
| Isocyanate | Substitution Pattern | Dominant Effect(s) | Expected Relative Reactivity vs. Phenyl Isocyanate |
| Phenyl Isocyanate | Unsubstituted | Baseline | 1.00 |
| 3,5-Dimethylphenyl Isocyanate | 3,5- (meta, meta) | Electronic (Electron Donating) | ~0.6 - 0.8 |
| This compound | 2,5- (ortho, meta) | Steric Hindrance (Dominant) & Electronic | << 0.1 |
| m-Tolyl Isocyanate | 3- (meta) | Electronic (Electron Donating) | ~0.8 |
| o-Tolyl Isocyanate | 2- (ortho) | Steric Hindrance (Dominant) & Electronic | ~0.1 |
Note: The expected relative reactivities are estimates based on established trends for substituted phenyl isocyanates. The actual values may vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 3,5-dimethylphenyl isocyanate, a kinetic study of the reaction with a primary alcohol, such as n-butanol, is recommended. The reaction progress can be monitored by either in-situ Fourier Transform Infrared (FTIR) spectroscopy or by a titration method.
Experimental Workflow Diagram
Caption: General workflow for the kinetic comparison of isocyanate reactivity.
Detailed Methodology 1: In-situ FTIR Spectroscopy
This method allows for continuous, real-time monitoring of the isocyanate concentration.
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Reagents and Solutions:
-
This compound
-
3,5-Dimethylphenyl isocyanate
-
n-Butanol (dried over molecular sieves)
-
Anhydrous toluene (or another suitable non-protic solvent)
-
-
Procedure: a. Prepare stock solutions of the isocyanate (e.g., 0.1 M) and n-butanol (e.g., 0.1 M) in anhydrous toluene. b. Set up a thermostated reaction vessel with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). c. Insert the cleaned and dried ATR probe into the reaction vessel. d. Record a background spectrum of the solvent at the desired reaction temperature (e.g., 25 °C). e. Add a known volume of the n-butanol solution to the vessel. f. Initiate the reaction by adding an equal volume of the isocyanate solution and start data acquisition. g. Collect spectra at regular intervals (e.g., every 30 seconds). h. The concentration of the isocyanate is proportional to the area of its characteristic absorption band around 2270 cm⁻¹.
-
Data Analysis: a. Plot the area of the NCO peak against time. b. For a second-order reaction with equimolar initial concentrations, a plot of 1/[NCO] versus time will be linear, with the slope equal to the rate constant, k.
Detailed Methodology 2: Titration Method
This classic method involves quenching the reaction at specific time points and determining the remaining isocyanate concentration.[2][3]
-
Reagents and Solutions:
-
This compound
-
3,5-Dimethylphenyl isocyanate
-
n-Butanol (dried)
-
Anhydrous toluene
-
Di-n-butylamine solution in toluene (e.g., 0.1 M, standardized)
-
Hydrochloric acid (e.g., 0.05 M, standardized)
-
Bromophenol blue indicator
-
-
Procedure: a. Prepare equimolar solutions of the isocyanate and n-butanol in anhydrous toluene (e.g., 0.1 M). b. Place the solutions in a constant temperature bath. c. At time t=0, mix equal volumes of the isocyanate and alcohol solutions in a reaction flask under an inert atmosphere. d. At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture. e. Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the di-n-butylamine solution (e.g., 10.0 mL of 0.1 M solution). The di-n-butylamine rapidly reacts with the remaining isocyanate. f. Allow the quenching reaction to proceed for a few minutes. g. Add a few drops of bromophenol blue indicator and titrate the excess di-n-butylamine with the standardized hydrochloric acid solution to the endpoint. h. Perform a blank titration with the di-n-butylamine solution to determine the initial amount of amine.
-
Data Analysis: a. Calculate the concentration of unreacted isocyanate at each time point. b. As with the FTIR method, plot 1/[NCO] versus time. The slope of the resulting straight line is the second-order rate constant, k.
Conclusion
For researchers and drug development professionals, understanding the subtle yet profound impact of substituent placement on reagent reactivity is crucial for reaction design, optimization, and control. The comparison between this compound and 3,5-dimethylphenyl isocyanate serves as a classic example of steric effects overriding electronic effects. The pronounced steric hindrance from the ortho-methyl group in the 2,5-isomer renders it substantially less reactive than the 3,5-isomer. This difference in reactivity can be exploited in synthetic strategies requiring selective reactions or in tuning the curing rates of polyurethane formulations. The provided experimental protocols offer a robust framework for quantifying these reactivity differences in a laboratory setting.
References
A Tale of Two Isocyanates: A Comparative Guide to Aromatic and Aliphatic Isocyanates in Polymer Properties
For researchers, scientists, and drug development professionals, the choice of isocyanate is a critical determinant of a polymer's final characteristics. This guide provides an in-depth comparison of aromatic and aliphatic isocyanates, offering a clear understanding of how their distinct chemical structures influence the performance of resulting polymers, particularly polyurethanes. Supported by experimental data and detailed protocols, this resource aims to facilitate informed material selection for a range of scientific applications.
The fundamental difference between aromatic and aliphatic isocyanates lies in their molecular architecture. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), contain a rigid benzene ring. In contrast, aliphatic isocyanates, including Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), feature linear or cyclic, non-aromatic carbon chains. This structural variance has profound implications for the properties of the final polymer.
Performance at a Glance: A Quantitative Comparison
The selection of an isocyanate dictates a polymer's mechanical robustness, its resilience to environmental factors, and its biocompatibility. The following table summarizes key performance data for polyurethanes synthesized from common aromatic and aliphatic isocyanates.
| Property | Aromatic Isocyanate (MDI-based) | Aliphatic Isocyanate (HDI-based) | Aliphatic Isocyanate (IPDI-based) | Test Method |
| Mechanical Properties | ||||
| Tensile Strength | Higher (e.g., 23.4 MPa)[1] | Lower | Lower | ASTM D638 |
| Elongation at Break | Lower | Higher | Higher | ASTM D638 |
| Hardness (Shore A) | Higher | Lower | Lower | ASTM D2240 |
| UV Stability | ||||
| Yellowing upon UV Exposure | Significant | Minimal | Minimal | ASTM G154 |
| Color Change (ΔE*) | High | Low | Low | CIELAB Measurement |
| Chemical Resistance | ||||
| Resistance to Solvents | Good | Excellent | Excellent | ASTM D543 |
| Biocompatibility | ||||
| Degradation Products | Potentially carcinogenic aromatic diamines | Less toxic aliphatic diamines | Less toxic aliphatic diamines | In vitro cytotoxicity assays |
| Reactivity | ||||
| Curing Speed | Fast | Slower | Slower | Monitored by NCO titration |
| Cost | ||||
| Relative Cost | Lower | Higher | Higher | Market analysis |
The Underlying Science: Structure-Property Relationships
The distinct properties of polymers derived from aromatic and aliphatic isocyanates can be directly attributed to their chemical structures.
Aromatic isocyanates, with their rigid phenyl rings, lead to polymers with greater strength, hardness, and thermal stability.[2] However, this aromaticity also makes them susceptible to UV degradation, leading to yellowing and a decline in physical properties over time with sun exposure.[3][4] Conversely, the flexible, non-aromatic structure of aliphatic isocyanates results in polymers with superior UV and color stability, making them ideal for outdoor applications or where aesthetics are critical.[3][4] While generally exhibiting lower tensile strength and hardness, aliphatic-based polyurethanes offer greater flexibility.[2][3]
For biomedical applications, the degradation products of the isocyanate are a crucial consideration. Aromatic isocyanates can degrade to form potentially carcinogenic aromatic diamines.[1] In contrast, aliphatic isocyanates break down into less toxic byproducts, rendering them a safer choice for drug delivery systems and medical implants.[1]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for the synthesis of polyurethanes using aromatic (MDI) and aliphatic (HDI, IPDI) isocyanates.
Protocol 1: Synthesis of an MDI-Based Polyurethane
Objective: To synthesize a polyurethane using an aromatic isocyanate (MDI).
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Polyol (e.g., Poly(tetramethylene glycol), PTMG)
-
Chain extender (e.g., 1,4-butanediol, BDO)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)
Procedure:
-
Drying: Dry the polyol and chain extender under vacuum at 80°C for at least 4 hours to remove moisture.
-
Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add the dried polyol. Heat to 65°C under a nitrogen atmosphere.
-
Add MDI to the flask with stirring. The NCO/OH molar ratio should be approximately 2:1 to ensure the prepolymer is NCO-terminated.
-
Increase the temperature to 80°C and continue the reaction for 1-2 hours. A small amount of DBTDL catalyst can be added to control the reaction rate.
-
Chain Extension: Cool the prepolymer to 50-60°C. Add the chain extender (BDO) dissolved in the solvent dropwise with vigorous stirring.
-
After the addition is complete, continue the reaction for another 2-3 hours at 60°C.
-
Polymer Precipitation and Purification: Pour the polymer solution into a non-solvent like methanol to precipitate the polyurethane.
-
Wash the precipitate multiple times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polyurethane in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Synthesis of an HDI-Based Polyurethane
Objective: To synthesize a polyurethane using a linear aliphatic isocyanate (HDI).
Materials:
-
Hexamethylene diisocyanate (HDI)
-
Polyol (e.g., PTMG)
-
Chain extender (e.g., BDO)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Drying: Thoroughly dry all glassware and reagents.
-
Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve the polyol and chain extender in the anhydrous solvent.
-
Heat the mixture to 80°C with stirring.
-
Isocyanate Addition: Slowly add HDI to the reaction mixture.
-
Polymerization: Allow the reaction to proceed at 120°C for approximately 12 hours. Note that aliphatic isocyanates are less reactive than aromatic ones and may require higher temperatures and longer reaction times, or the use of a catalyst.
-
Purification: Dissolve the synthesized polyurethane in DMF and precipitate it into a non-solvent such as isopropanol.
-
Wash the polymer with methanol and dry under vacuum at 40°C for 72 hours.
Protocol 3: Synthesis of an IPDI-Based Polyurethane
Objective: To synthesize a polyurethane using a cycloaliphatic isocyanate (IPDI).
Materials:
-
Isophorone diisocyanate (IPDI)
-
Long-chain diol (e.g., castor oil-derived polyol)
-
Chain extender (e.g., BDO)
-
Catalyst (e.g., DBTDL)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Drying of Reagents: Dry the long-chain diol and BDO under vacuum at 80°C for at least 4 hours.
-
Prepolymer Synthesis: In a reaction flask under a nitrogen atmosphere, add the dried long-chain diol and solvent.
-
Heat the mixture to 70°C with constant stirring.
-
Add IPDI to the flask, maintaining an NCO/OH molar ratio of approximately 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of total reactants).
-
Allow the reaction to proceed at 70°C for 2-3 hours, monitoring the NCO content via titration.
-
Chain Extension: Once the desired NCO content is reached, cool the prepolymer solution to 40-50°C.
-
Add the chain extender (BDO) dissolved in DMF dropwise with vigorous stirring.
-
Continue the reaction for another 2-3 hours at 60°C.
-
Polymer Precipitation and Purification: Precipitate the polyurethane by pouring the reaction mixture into a non-solvent like methanol or deionized water.
-
Wash the precipitated polymer multiple times to remove impurities.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.[1]
Conclusion
The choice between aromatic and aliphatic isocyanates is a critical decision in polymer design, with each class offering a distinct set of properties. Aromatic isocyanates provide superior mechanical strength and are more cost-effective, making them suitable for applications where UV exposure is minimal and high durability is required.[2] Aliphatic isocyanates, in contrast, excel in applications demanding high UV and color stability, flexibility, and, crucially for the biomedical and pharmaceutical fields, enhanced biocompatibility. By understanding the fundamental chemical differences and their impact on performance, researchers can strategically select the optimal isocyanate to meet the specific demands of their application.
References
A Comparative Guide to Purity Validation of 2,5-Dimethylphenyl Isocyanate: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents like 2,5-Dimethylphenyl isocyanate is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other established analytical techniques for purity assessment. Experimental data and detailed protocols are presented to support the comparison.
Introduction to Purity Analysis of Isocyanates
This compound is a reactive chemical intermediate widely used in the synthesis of pharmaceuticals and other specialty chemicals. Its isocyanate group (-N=C=O) is highly susceptible to reaction with nucleophiles, including water. Therefore, impurities can significantly impact reaction yields and product purity. Quantitative NMR (qNMR) has emerged as a powerful, direct method for purity assessment, offering several advantages over traditional chromatographic and titrimetric methods.[1][2][3]
Comparison of Analytical Methods
The choice of analytical method for determining the purity of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Quantitative ¹H-NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration.[4][5] | - Direct Method: Provides a direct measurement of the analyte's mass fraction without the need for analyte-specific reference standards.[2] - High Precision & Accuracy: Capable of achieving low measurement uncertainty.[5] - Structural Information: Provides structural confirmation of the analyte and potential impurities in a single experiment. - Non-destructive: The sample can be recovered. | - Lower Sensitivity: Compared to chromatographic methods. - Requires High-Purity Internal Standard: The accuracy of the result is dependent on the purity of the internal standard.[4] - Signal Overlap: Potential for overlapping signals between the analyte, impurities, and the internal standard can complicate analysis.[3] | LOD/LOQ: Analyte dependent, typically in the low mg range. Precision: RSD <1%. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and polarity, followed by detection and identification based on their mass-to-charge ratio.[6] | - High Specificity & Sensitivity: Allows for the identification and quantification of volatile impurities.[6] | - Thermal Degradation: Isocyanates can be thermally labile and may degrade in the injector or on the column.[6] - Reactivity: Potential for reaction with the column's stationary phase.[6] | LOD/LOQ: Low ng to pg range.[6] Precision: RSD <5%.[6] |
| High-Performance Liquid Chromatography (HPLC) with UV/MS Detection | Separates compounds in the liquid phase. For isocyanates, this typically requires a derivatization step to form a stable, UV-active, or ionizable product.[6] | - High Sensitivity: Suitable for thermally sensitive isocyanates.[6] - Well-Established: A common method for isocyanate analysis.[6] | - Indirect Method: Requires a derivatization step, which can introduce errors and side reactions.[6] - Requires Analyte-Specific Standard: For accurate quantification, a reference standard of the analyte is needed. | LOD/LOQ: Dependent on the derivative and detector, can reach low ng levels. Precision: RSD <5%. |
| Titration | Involves the reaction of the isocyanate group with an excess of a primary or secondary amine (e.g., di-n-butylamine). The unreacted amine is then back-titrated with a standardized acid.[6] | - Low Cost: Requires basic laboratory equipment. - Established Standard Method: (e.g., ASTM D5155).[6] | - Lower Specificity: Titrates the total isocyanate content and does not distinguish between the target isocyanate and other isocyanate-containing impurities. - Interference: Water and other acidic or basic impurities can interfere with the titration. | Precision: RSD can be higher than instrumental methods. |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of near-infrared light by the sample. The NCO group has a characteristic absorption band that can be correlated to its concentration. | - Fast & Non-destructive: Provides results in under a minute without sample preparation.[7] - Easy to Use: Can be operated by non-specialists.[7] | - Requires Calibration: A robust calibration model built with samples of known concentration is necessary.[7] - Less Specific: Other functional groups can have overlapping absorptions. | Performance: Highly dependent on the quality of the calibration model.[7] |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity
This protocol outlines the determination of the purity of this compound using an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
High-purity internal standard (e.g., Maleic Acid, 1,4-Dinitrobenzene). The internal standard should be stable, non-volatile, have a simple ¹H-NMR spectrum with signals that do not overlap with the analyte, and be accurately weighed.[2]
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d6). The solvent must fully dissolve both the analyte and the internal standard.
-
Class A volumetric flasks and pipettes
-
Analytical balance (readable to at least 0.01 mg)[8]
-
NMR spectrometer (400 MHz or higher recommended)
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 20-40 mg of this compound into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: Maintain a constant temperature, e.g., 298 K.[8]
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[4]
-
Acquisition Time (aq): Set to an appropriate value to ensure good digital resolution.
-
Dummy Scans (ds): Use at least 4 dummy scans to reach a steady state before acquisition.[8]
4. Data Processing:
-
Apply a small line broadening (e.g., LB = 0.3 Hz) to improve S/N.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate a well-resolved, characteristic signal for both the this compound (e.g., one of the aromatic protons or the methyl protons) and the internal standard.
5. Purity Calculation:
The purity of the analyte (P_analyte) as a mass fraction is calculated using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the standard
Alternative Method: HPLC-UV with Derivatization
This protocol uses 1-(2-pyridyl)piperazine (1-2PP) as a derivatizing agent to form a stable urea derivative that can be analyzed by HPLC-UV.[6]
1. Derivatization and Sample Preparation:
-
Prepare a derivatizing solution of 1x10⁻⁴ M 1-(2-pyridyl)piperazine in acetonitrile.[6]
-
Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acetonitrile.
-
Add an aliquot of the isocyanate solution to an excess of the derivatizing solution and allow it to react at room temperature for at least 30 minutes.[6]
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). A typical starting condition could be 60:40 acetonitrile:buffer.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
UV Detection: 254 nm.[6]
3. Data Analysis: The concentration and purity of this compound are determined by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from standards of known concentration.
Workflow Visualizations
Caption: Workflow for qNMR Purity Validation.
Caption: Workflow for HPLC Purity Analysis with Derivatization.
Conclusion
Quantitative NMR is a robust and direct method for determining the purity of this compound, offering high precision and structural information without the need for an analyte-specific reference standard. While methods like GC-MS and HPLC offer superior sensitivity for trace impurity identification, they may require derivatization or risk thermal degradation of the analyte. Titration remains a simple, low-cost option for assessing total isocyanate content but lacks specificity. The choice of method should be guided by the specific requirements of the analysis, including the need for direct measurement, sensitivity, and the identification of specific impurities. For accurate and direct purity assessment, qNMR stands out as a highly reliable technique.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. emerypharma.com [emerypharma.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. ethz.ch [ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. metrohm.com [metrohm.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Analytical Techniques for Isocyanate Quantification
For Researchers, Scientists, and Drug Development Professionals
Isocyanates are a class of highly reactive chemical compounds widely utilized in the production of polyurethanes, which are integral to numerous industries, including pharmaceuticals, coatings, and medical devices. Due to their high reactivity and potential for adverse health effects, such as occupational asthma, sensitive and accurate quantification of isocyanate levels is crucial for ensuring product quality, workplace safety, and environmental monitoring. This guide provides a comparative analysis of common analytical techniques for the determination of isocyanates, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific application.
Principles of Isocyanate Analysis: The Necessity of Derivatization
The inherent reactivity of the isocyanate group (-N=C=O) makes direct analysis challenging. Therefore, most analytical methods rely on a derivatization step, where the isocyanate is reacted with a reagent to form a stable, easily detectable derivative.[1] Common derivatizing agents include primary and secondary amines, which react with the isocyanate to form stable urea derivatives. The choice of derivatizing agent is critical and depends on the analytical technique being employed.
Key Analytical Techniques for Isocyanate Analysis
The most widely employed analytical techniques for the quantification of isocyanates include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of isocyanate derivatives.[2] It is particularly well-suited for non-volatile or thermally labile compounds, making it a popular choice for many isocyanate applications.[1]
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] After derivatization, the stable urea derivatives are separated on an HPLC column and detected by a UV or fluorescence detector.
Common Derivatizing Agents:
-
1-(2-Pyridyl)piperazine (1-2PP): Widely used in standardized methods like OSHA 42 and 47.[2][4] The resulting derivatives have high molar absorptivity, allowing for sensitive UV detection.[1]
-
Tryptamine: Used in NIOSH Method 5522, this reagent forms highly fluorescent derivatives, enabling very low detection limits.
-
1-(9-anthracenylmethyl)piperazine (MAP): Another fluorescent tagging agent that provides high sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. For isocyanate analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes.[3]
Principle: GC separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[3] The separated compounds are then detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Common Derivatizing Agents:
-
Dibutylamine (DBA): Reacts with isocyanates to form stable urea derivatives that can be analyzed by GC.[5]
-
Trifluoroacetic anhydride (TFAA) and Heptafluorobutyric anhydride (HFBA): These reagents are used to derivatize the corresponding diamines formed after hydrolysis of isocyanates.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for the analysis of complex mixtures and for achieving very low detection limits.[6]
Principle: After separation by LC, the analytes are ionized and their mass-to-charge ratio is determined by a mass spectrometer. This provides both quantitative and qualitative information about the isocyanate derivatives.
Common Derivatizing Agents:
-
Dibutylamine (DBA): The DBA derivatives of isocyanates are well-suited for LC-MS analysis, providing excellent sensitivity and specificity.[6][7]
Quantitative Data Comparison
The following table summarizes the performance characteristics of the different analytical techniques for isocyanate analysis. The data presented is a synthesis from various validated methods and research articles.
| Analytical Technique | Common Derivatizing Agent | Typical Detection Limit | Typical Quantification Range | Sample Throughput |
| HPLC-UV | 1-(2-Pyridyl)piperazine (1-2PP) | 0.1 - 1 µg/m³ | 0.5 - 100 µg/m³ | Moderate |
| HPLC-Fluorescence | Tryptamine, MAP | 0.01 - 0.1 µg/m³ | 0.1 - 50 µg/m³ | Moderate |
| GC-FID | Dibutylamine (DBA) | 1 - 10 µg/m³ | 10 - 500 µg/m³ | High |
| GC-MS | Dibutylamine (DBA) | 0.1 - 1 µg/m³ | 1 - 200 µg/m³ | Moderate to High |
| LC-MS/MS | Dibutylamine (DBA) | 0.0025 - 0.057 µg/mL[8] | 0.01 - 100 µg/mL | Moderate |
Note: Detection and quantification limits can vary significantly depending on the specific isocyanate, sample matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are summarized protocols for some of the key analytical methods.
OSHA Method 42: HPLC-UV Analysis of Toluene Diisocyanate (TDI)
This method is widely used for the determination of 2,4-TDI and 2,6-TDI in workplace air.
-
Sample Collection: Air is drawn through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP).[4][9]
-
Derivatization: The isocyanates react with the 1-2PP on the filter to form stable urea derivatives.[2]
-
Sample Preparation: The filter is desorbed with a solution of 90/10 acetonitrile/dimethyl sulfoxide (ACN/DMSO).[9]
-
HPLC Analysis: An aliquot of the sample is injected into an HPLC system equipped with a C18 reverse-phase column and a UV detector.[10]
-
Quantification: The concentration of the TDI isomers is determined by comparing the peak areas of the samples to those of calibration standards.[9]
NIOSH Method 5522: HPLC-Fluorescence Analysis of Isocyanates
This method is designed for the sensitive determination of various isocyanates, including monomers and oligomers.
-
Sample Collection: Air is sampled through an impinger containing a solution of tryptamine in dimethyl sulfoxide (DMSO).[11]
-
Derivatization: Isocyanates in the air react with tryptamine to form fluorescent urea derivatives.
-
Sample Preparation: The impinger solution is analyzed directly or after appropriate dilution.
-
HPLC Analysis: The sample is analyzed by HPLC with a fluorescence detector.[12]
-
Quantification: Concentrations are calculated from a calibration curve prepared from tryptamine derivatives of the isocyanates of interest.[13]
ASTM D5155: Titrimetric Determination of Aromatic Isocyanates
This standard provides test methods for determining the isocyanate content of aromatic isocyanates used as raw materials.
-
Reaction: A known weight of the isocyanate sample is reacted with an excess of dibutylamine (DBA) in a suitable solvent (e.g., toluene) to form the corresponding urea.[14][15]
-
Titration: The unreacted DBA is then back-titrated with a standardized solution of hydrochloric acid.
-
Calculation: The isocyanate content is calculated based on the amount of DBA consumed in the reaction.[14]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of isocyanates using HPLC and GC.
Caption: Workflow for HPLC analysis of isocyanates.
Caption: Workflow for GC analysis of isocyanates.
Conclusion
The selection of an appropriate analytical technique for isocyanate analysis is dependent on a variety of factors, including the specific isocyanate of interest, the sample matrix, the required sensitivity, and the available instrumentation. HPLC methods, particularly those employing fluorescence detection, offer excellent sensitivity for trace-level analysis. GC methods are well-suited for volatile isocyanates and can provide high sample throughput. LC-MS combines the strengths of both techniques, offering high sensitivity and selectivity for complex samples. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure accurate and reliable quantification of isocyanates in their samples.
References
- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of complex mixtures of airborne isocyanates and aminesPart 4.† Determination of aliphatic isocyanates as dibutylamine derivatives using liquid chromatography and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS [mdpi.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. lcms.cz [lcms.cz]
- 11. cdc.gov [cdc.gov]
- 12. Page:NIOSH Manual of Analytical Methods - 5522.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 13. Page:NIOSH Manual of Analytical Methods - 5522.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 14. infinitalab.com [infinitalab.com]
- 15. store.astm.org [store.astm.org]
Performance Showdown: 2,5-Dimethylphenyl Isocyanate in Protective Coatings
In the competitive landscape of high-performance coatings, the choice of isocyanate is a critical determinant of the final product's characteristics. This guide offers a detailed comparison of polyurethane coatings formulated with 2,5-Dimethylphenyl isocyanate, an aromatic isocyanate, against common alternatives. By examining key performance metrics, this document serves as a valuable resource for researchers and professionals in material science and drug development.
While specific quantitative data for this compound is limited in publicly available literature, this guide will draw comparisons based on the performance of structurally similar aromatic isocyanates, such as Toluene Diisocyanate (TDI) and Methylene Diphenyl Diisocyanate (MDI). These will be contrasted with common aliphatic isocyanates like Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI), which are known for their distinct performance profiles.
At a Glance: Aromatic vs. Aliphatic Isocyanates
Polyurethane coatings derive their versatile properties from the reaction of an isocyanate with a polyol. The isocyanate component can be broadly categorized into two main families: aromatic and aliphatic. This compound belongs to the aromatic family, which is characterized by the presence of a benzene ring.
Aromatic isocyanates are known for their high reactivity, leading to faster curing times, and they generally produce harder, more chemically resistant coatings.[1][2] However, a significant drawback is their susceptibility to UV degradation, which can cause yellowing and loss of gloss upon prolonged exposure to sunlight.[3]
In contrast, aliphatic isocyanates, which lack the aromatic ring structure, offer excellent UV stability and are preferred for exterior applications where color and gloss retention are paramount.[3] They tend to be more flexible than their aromatic counterparts.[1]
Quantitative Performance Comparison
The following tables summarize typical performance data for coatings formulated with representative aromatic and aliphatic isocyanates. It is important to note that these values can vary depending on the specific polyol, additives, and curing conditions used in the formulation.
Table 1: Mechanical and Physical Properties
| Property | Aromatic Isocyanates (e.g., TDI, MDI) | Aliphatic Isocyanates (e.g., HDI, IPDI) | Test Method |
| Hardness (Shore D) | 75 - 85 | 60 - 75 | ASTM D2240 |
| Tensile Strength (MPa) | 40 - 60 | 30 - 50 | ASTM D412 |
| Elongation at Break (%) | 100 - 300 | 200 - 500 | ASTM D412 |
| Adhesion (Cross-hatch) | 4B - 5B | 4B - 5B | ASTM D3359 |
| Abrasion Resistance (mg loss/1000 cycles) | 20 - 50 | 30 - 60 | ASTM D4060 (Taber Abraser) |
Table 2: Durability and Resistance
| Property | Aromatic Isocyanates (e.g., TDI, MDI) | Aliphatic Isocyanates (e.g., HDI, IPDI) | Test Method |
| UV Resistance (Gloss Retention after 1000h QUV) | < 50% | > 80% | ASTM G154 |
| Chemical Resistance (5% H₂SO₄, 24h) | Excellent | Very Good | ASTM D1308 |
| Cure Time (Tack-free, hours at 25°C) | 2 - 4 | 4 - 8 | ASTM D1640 |
Experimental Protocols
To ensure accurate and reproducible results, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in this guide.
Adhesion Test (ASTM D3359 - Test Method B)
This method is used to assess the adhesion of coating films to substrates by applying and removing pressure-sensitive tape over cuts made in the film.
1. Apparatus:
- Cutting tool with a series of parallel blades (cross-hatch cutter).
- Pressure-sensitive adhesive tape with an adhesion strength of 40 ± 2 oz/in.
- Soft brush.
- Illuminated magnifier.
2. Procedure:
- Select a representative area of the coated surface.
- Make a series of six parallel cuts through the coating to the substrate using the cutting tool. The spacing between the blades should be 2 mm for coatings up to 50 µm (2 mils) thick and 5 mm for coatings between 50 µm and 125 µm (2 to 5 mils) thick.
- Make a second series of six parallel cuts at a 90-degree angle to the first set to form a grid.
- Gently brush the area to remove any detached flakes or ribbons of coating.
- Apply the center of the pressure-sensitive tape over the grid and smooth it into place with a finger.
- Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.
- Inspect the grid area for removal of the coating and rate the adhesion according to the following scale:
- 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
- 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
- 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
- 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
- 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
- 0B: Flaking and detachment worse than Grade 1.
Abrasion Resistance Test (ASTM D4060)
This test method determines the resistance of organic coatings to abrasion by the Taber Abraser.
1. Apparatus:
- Taber Abraser.
- Abrasive wheels (e.g., CS-10 or CS-17, as specified for the coating type).
- Specimen holder.
- Analytical balance.
2. Procedure:
- Prepare a coated panel of the specified dimensions and ensure it is fully cured.
- Condition the test specimen for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
- Weigh the conditioned specimen to the nearest 0.1 mg.
- Mount the specimen on the turntable of the Taber Abraser.
- Select the appropriate abrasive wheels and load (typically 500g or 1000g).
- Lower the abrasive wheels onto the specimen surface.
- Set the cycle counter to the desired number of cycles (e.g., 1000 cycles).
- Start the abraser and the vacuum unit.
- After the specified number of cycles, stop the machine, remove the specimen, and clean off any debris with a soft brush.
- Reweigh the specimen to the nearest 0.1 mg.
- The abrasion resistance is typically reported as the weight loss in milligrams per a specified number of cycles.
Visualizing the Chemistry: Polyurethane Formation
The fundamental chemistry of polyurethane coatings involves the reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane linkage. This process is the basis for the formation of the polymer network that gives the coating its desirable properties.
In a typical two-component (2K) polyurethane coating system, the isocyanate and the polyol are mixed just prior to application. The subsequent chemical reaction leads to the formation of a cross-linked polymer network, which constitutes the cured coating film.
Conclusion
The selection of an isocyanate is a critical decision in the formulation of polyurethane coatings, with a direct impact on the performance and durability of the final product. Aromatic isocyanates like this compound, and more commonly TDI and MDI, offer rapid curing and excellent mechanical and chemical resistance, making them suitable for demanding industrial applications where UV exposure is not a primary concern.
For applications requiring long-term outdoor durability and aesthetic appeal, aliphatic isocyanates such as HDI and IPDI are the preferred choice due to their inherent UV stability. While they may cure more slowly and form slightly softer films, their ability to retain color and gloss over time is a significant advantage.
Researchers and formulators must carefully consider the specific requirements of their application to make an informed decision between these two classes of isocyanates. This guide provides a foundational understanding and the necessary testing protocols to aid in this selection process. Further research into the specific performance of less common aromatic isocyanates like this compound would be beneficial to provide a more complete picture of the available formulation options.
References
Comparative Toxicity Assessment: 2,5-Dimethylphenyl Isocyanate vs. Methylene Diphenyl Diisocyanate (MDI)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative toxicological assessment of 2,5-Dimethylphenyl isocyanate and Methylene Diphenyl Diisocyanate (MDI). The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the handling and application of these compounds. The comparison is based on available safety data and standardized experimental protocols.
Executive Summary
Both this compound and MDI are aromatic isocyanates that pose significant health risks, primarily related to sensitization and irritation of the respiratory tract, skin, and eyes. MDI is a widely used industrial chemical with a more extensive toxicological database, including various forms such as monomeric (MMDI) and polymeric MDI (PMDI). This compound is a less common compound, and as such, publicly available quantitative toxicity data is more limited. Based on the available information, both substances are classified as hazardous and require stringent safety measures during handling. MDI is a well-documented potent respiratory sensitizer, a characteristic also attributed to this compound.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and MDI. It is important to note that the data for this compound is less comprehensive than that for MDI.
| Toxicity Endpoint | This compound | Methylene Diphenyl Diisocyanate (MDI) |
| Acute Oral Toxicity (LD50) | Category 4 (Harmful if swallowed)[1][2][3] | > 2,000 mg/kg (rat)[4] |
| Acute Dermal Toxicity (LD50) | Category 4 (Harmful in contact with skin)[1][2][3] | > 9,400 mg/kg (rabbit) |
| Acute Inhalation Toxicity (LC50) | Category 4 (Harmful if inhaled)[1][2][3] | 0.368 mg/L (rat, 4 h, for p,p'-MDI) |
| Skin Irritation/Corrosion | Category 2 (Causes skin irritation)[1][2][3] | Irritant |
| Eye Irritation/Corrosion | Category 2 (Causes serious eye irritation)[1][2][3] | Irritant |
| Respiratory Sensitization | Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[2] | Known respiratory sensitizer[5] |
| Skin Sensitization | Not explicitly classified, but isocyanates are generally considered potential skin sensitizers. | Known skin sensitizer |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[1][2][3] | May cause respiratory irritation |
Experimental Protocols
The toxicological data presented are typically generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicity endpoints.
Acute Toxicity Testing
-
Oral (OECD 423): A single dose of the substance is administered by gavage to fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
-
Dermal (OECD 402): The substance is applied to a shaved area of the skin of the test animal for 24 hours. Observations for toxicity and mortality are made for up to 14 days.
-
Inhalation (OECD 403): Animals are exposed to the substance in the form of a vapor, aerosol, or dust in an inhalation chamber for a defined period (typically 4 hours). The animals are then observed for up to 14 days. The LC50 is the concentration in the air that is lethal to 50% of the test animals.
Irritation and Sensitization
-
Skin Irritation (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal (usually a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation (OECD 405): A single drop of the substance is instilled into the conjunctival sac of one eye of a test animal. The eye is examined for corneal opacity, iritis, and conjunctival redness and swelling.
-
Skin Sensitization (OECD 429 - Local Lymph Node Assay): The test substance is applied to the ears of mice for several consecutive days. The proliferation of lymphocytes in the draining lymph nodes is then measured as an indicator of a sensitization response.
Visualizations
Isocyanate-Induced Respiratory Sensitization Pathway
The following diagram illustrates a generalized signaling pathway for respiratory sensitization induced by isocyanates. Upon inhalation, isocyanates can act as haptens, binding to endogenous proteins in the respiratory tract to form immunogenic adducts. These adducts are then processed by antigen-presenting cells (APCs), leading to the activation of T-helper cells and the subsequent production of IgE antibodies by B-cells. Upon re-exposure, the cross-linking of IgE on mast cells triggers the release of inflammatory mediators, resulting in an asthmatic response.
References
A Comparative Guide to Monitoring 2,5-Dimethylphenyl Isocyanate Reactions: FTIR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in reactions involving 2,5-Dimethylphenyl isocyanate, real-time monitoring of the reaction progress is crucial for optimization, kinetic studies, and ensuring product quality. This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for this purpose.
The Power of Real-Time Monitoring with FTIR Spectroscopy
In-situ FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, has emerged as a powerful tool for real-time monitoring of isocyanate reactions. The principle lies in tracking the disappearance of the characteristic and strong absorption band of the isocyanate functional group (-N=C=O) in the mid-infrared region, typically appearing around 2250-2285 cm⁻¹. This peak is often well-resolved and isolated from other spectral features, allowing for straightforward and robust quantification of the isocyanate concentration over time.
The primary advantage of in-situ FTIR is its ability to provide continuous data on reaction kinetics without the need for sampling, which can be particularly beneficial for rapid reactions or when handling toxic isocyanate compounds. By combining a fiber-optic ATR probe with modern spectroscopic software, researchers can automate the process of collecting sequential spectra and calculating the remaining isocyanate content, enabling detailed mechanistic studies.
Comparison of Analytical Techniques
While FTIR offers significant advantages for real-time monitoring, other analytical techniques provide complementary or, in some cases, more suitable alternatives depending on the specific experimental requirements. The following table summarizes a comparison of these methods for monitoring this compound reactions.
| Feature | FTIR Spectroscopy (in-situ ATR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Vibrational spectroscopy measuring the absorption of IR radiation by the -N=C=O functional group. | Separation of components in a liquid mixture followed by detection (e.g., UV). Requires derivatization of the isocyanate. | Separation of volatile components followed by mass analysis. Also typically requires derivatization. | Measures the nuclear magnetic resonance of atomic nuclei to provide structural and quantitative information. |
| Real-time Monitoring | Yes, continuous monitoring is a key advantage. | No, requires offline analysis of quenched aliquots. | No, requires offline analysis of derivatized samples. | Yes, can be used for in-situ kinetic studies. |
| Sensitivity | Good, with detection limits for some isocyanates reported to be below 100 ppm. | High, especially with sensitive detectors like electrochemical detection (detection limits in the pg/µL range reported for some isocyanates). | Very high, with detection limits in the ng/g to µg/g range. | Moderate, generally lower sensitivity compared to chromatographic methods. |
| Quantitative Accuracy | Good, can provide accurate kinetic data. | High, provides excellent quantitative accuracy with proper calibration. | High, provides accurate quantification and structural confirmation. | High, can provide accurate quantitative data with an internal standard. |
| Sample Preparation | Minimal for in-situ measurements. | Requires quenching of the reaction and derivatization. | Requires derivatization to form a stable, volatile compound. | Requires dissolution in a deuterated solvent. |
| Information Provided | Concentration of the isocyanate functional group over time. | Concentration of the derivatized isocyanate and potentially other components at specific time points. | Identification and quantification of the derivatized isocyanate and other volatile components. | Structural information and concentration of reactants, intermediates, and products over time. |
| Typical Time per Data Point | Seconds to minutes. | Minutes to tens of minutes per sample. | Minutes per sample. | Minutes per spectrum. |
| Cost | Moderate to high initial investment. | Moderate initial investment. | High initial investment. | High initial investment. |
Experimental Protocols
FTIR Spectroscopy (In-situ ATR) for Reaction Monitoring
-
Setup: An FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., with a zinc selenide or diamond crystal) is used. The probe is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the reaction mixture is collected before the addition of the this compound.
-
Reaction Initiation: The reaction is initiated, and the FTIR software is set to collect spectra at regular intervals (e.g., every 30 seconds or 1 minute).
-
Data Analysis: The disappearance of the isocyanate peak (around 2270 cm⁻¹) is monitored. The peak area is integrated and can be correlated to the concentration of the isocyanate. A calibration curve can be created using standards of known concentrations for absolute quantification. The rate of reaction can be determined by plotting the concentration of the isocyanate versus time.
HPLC Analysis of a Quenched Reaction Sample
-
Reaction and Sampling: The reaction is carried out in a temperature-controlled vessel. At specific time points, an aliquot of the reaction mixture is withdrawn.
-
Quenching and Derivatization: The aliquot is immediately quenched to stop the reaction, for example, by adding it to a solution of a derivatizing agent like di-n-butylamine (DBA). The isocyanate reacts with DBA to form a stable urea derivative.
-
Sample Preparation: The derivatized sample is diluted with a suitable solvent (e.g., acetonitrile/water mixture) and filtered before injection into the HPLC system.
-
HPLC Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water. Detection is often performed using a UV detector at a wavelength where the derivative absorbs strongly.
-
Quantification: A calibration curve is generated by derivatizing and analyzing known concentrations of this compound. The concentration in the reaction sample is then determined from this curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for monitoring this compound reactions using FTIR spectroscopy and a generalized workflow for offline analysis methods like HPLC and GC-MS.
Navigating Chemical Synthesis: A Guide to Alternatives for 2,5-Dimethylphenyl Isocyanate
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that impacts safety, efficiency, and environmental footprint. 2,5-Dimethylphenyl isocyanate, a reactive compound utilized in the synthesis of polyurethanes, pesticides, and dyes, presents handling and toxicity concerns common to all isocyanates. This guide provides a comparative analysis of viable alternatives in these key applications, supported by experimental data and detailed protocols to inform your research and development endeavors.
Polyurethane Synthesis: The Rise of Non-Isocyanate Polyurethanes (NIPUs)
The polyurethane industry is undergoing a significant shift away from traditional diisocyanate chemistry due to the inherent health risks associated with these compounds. The most promising alternative is the development of non-isocyanate polyurethanes (NIPUs), which offer a safer and more sustainable approach to producing materials with comparable and, in some cases, superior properties.
The primary route to NIPU synthesis involves the reaction of cyclic carbonates with diamines. This pathway avoids the use of toxic and moisture-sensitive isocyanates altogether.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
Comparative Performance: Conventional PU vs. NIPU
| Property | Conventional Polyurethane (PU) | Non-Isocyanate Polyurethane (NIPU) |
| Tensile Strength | Generally high | Can be lower, but recent advances show comparable or improved strength depending on the monomers used.[5][17] |
| Thermal Stability | Good | Often exhibits improved thermal stability.[17] |
| Chemical Resistance | Good | Generally shows better chemical resistance.[16] |
| Moisture Sensitivity during Synthesis | High (isocyanate reacts with water) | Low (reaction is not sensitive to moisture).[8] |
| Toxicity of Precursors | High (isocyanates are toxic) | Low (cyclic carbonates and diamines are generally less hazardous).[2][6][12][18] |
| Porosity | Controlled by blowing agents | Can exhibit improved porosity.[9] |
| Water Absorption | Varies | Can have lower water absorption.[9] |
Experimental Protocol: Synthesis of a Non-Isocyanate Polyurethane (NIPU)
This protocol outlines the synthesis of a polyhydroxyurethane (PHU), a type of NIPU, from a bis(cyclic carbonate) and a diamine.
Materials:
-
Bis(cyclic carbonate) (e.g., derived from a diepoxide and CO2)
-
Diamine (e.g., 1,6-hexamethylenediamine)
-
Solvent (e.g., dimethylformamide - DMF)
-
Nitrogen atmosphere
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the bis(cyclic carbonate) in DMF.
-
Add an equimolar amount of the diamine to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-24 hours. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the cyclic carbonate peak (around 1800 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹).
-
After the reaction is complete, the polymer can be precipitated by pouring the solution into a non-solvent such as methanol.
-
The precipitated polymer is then filtered, washed, and dried under vacuum.
Pesticide Synthesis: Avoiding Isocyanate Intermediates
In the production of carbamate pesticides, isocyanates like methyl isocyanate (MIC) have been traditionally used. While this compound is not as notorious as MIC, the general toxicity of isocyanates drives the search for safer synthetic routes. An alternative approach for the synthesis of carbamates, such as carbaryl, circumvents the direct use of isocyanates.
This alternative pathway involves the use of a carbamate intermediate, for example, by reacting 1-naphthol with phosgene to form a chloroformate, which then reacts with an amine. This method avoids the handling and storage of highly toxic isocyanate intermediates.[18][19]
Comparative Synthesis of Carbamate Pesticides
| Feature | Isocyanate Route | Non-Isocyanate Route |
| Key Reagent | This compound (or other isocyanate) | Phosgene or phosgene derivative, Amine |
| Safety Concerns | High toxicity and reactivity of isocyanate | High toxicity of phosgene, but can be generated in-situ |
| Reaction Steps | Typically a single step from the alcohol/phenol | Multi-step process |
| Byproducts | None | Hydrogen chloride |
Experimental Protocol: Non-Isocyanate Synthesis of a Carbamate
This protocol provides a general outline for the synthesis of a carbamate without using an isocyanate intermediate.
Materials:
-
An alcohol or phenol (e.g., 1-naphthol)
-
Phosgene or a phosgene equivalent (e.g., triphosgene)
-
An amine (e.g., methylamine)
-
An inert solvent (e.g., toluene)
-
A base (e.g., pyridine or sodium hydroxide)
Procedure:
-
Formation of Chloroformate: In a reaction vessel under an inert atmosphere, dissolve the alcohol/phenol in the inert solvent. Cool the solution in an ice bath. Slowly add a solution of phosgene or its equivalent while stirring. A base is typically added to neutralize the HCl byproduct. The reaction progress can be monitored by TLC or GC-MS.
-
Formation of Carbamate: To the resulting chloroformate solution, slowly add the amine. The reaction is typically exothermic and may require cooling. Stir until the reaction is complete.
-
Work-up: The reaction mixture is then washed with water and brine. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude carbamate product, which can be further purified by recrystallization or chromatography.
Dye Synthesis: Direct Use of the Amine Precursor
This compound is derived from its corresponding amine, 2,5-dimethylaniline. In the synthesis of azo dyes, the standard and most direct method involves the diazotization of the primary aromatic amine, followed by coupling with a suitable coupling component. The use of the isocyanate as an intermediate for this purpose is not the conventional route. Therefore, the primary "alternative" to using this compound in azo dye synthesis is the direct utilization of its precursor, 2,5-dimethylaniline.[20][21][22][23][24]
Comparative Routes for Azo Dye Synthesis
| Feature | Synthesis via Isocyanate (Hypothetical) | Standard Synthesis via Amine |
| Starting Material | This compound | 2,5-Dimethylaniline |
| Key Reaction | Reaction of isocyanate with a coupling component | Diazotization of the amine followed by azo coupling |
| Efficiency | Likely less efficient and more complex | Well-established, efficient, and direct |
| Reagent Stability | Isocyanates are highly reactive and moisture-sensitive | Diazonium salts are unstable and prepared in-situ |
| Safety | Hazards associated with isocyanates | Hazards associated with handling diazonium salts (can be explosive when dry) and acids. |
Experimental Protocol: Synthesis of an Azo Dye from 2,5-Dimethylaniline
This protocol describes the general procedure for preparing an azo dye using 2,5-dimethylaniline.
Materials:
-
2,5-Dimethylaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
A coupling component (e.g., β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve 2,5-dimethylaniline in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Coupling: Prepare a solution of the coupling component (e.g., dissolve β-naphthol in aqueous sodium hydroxide). Cool this solution in an ice bath. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Isolation: After the addition is complete, continue stirring for a short period to ensure complete reaction. The precipitated dye is then collected by filtration, washed with cold water, and dried.
Conclusion
The exploration of alternatives to this compound reveals a clear trend towards safer and more sustainable chemical synthesis. In polyurethane manufacturing, non-isocyanate polyurethanes represent a mature and viable alternative, with a growing body of research supporting their performance. For pesticide and dye synthesis, the most effective "alternative" is often to utilize synthetic pathways that avoid the use of isocyanate intermediates altogether, relying on well-established and direct chemical transformations of their amine precursors. By adopting these alternative methodologies, researchers and industry professionals can mitigate risks, reduce environmental impact, and advance the principles of green chemistry.
References
- 1. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress of Non-Isocyanate Polyurethane Foam and Their Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toward Sustainable Polyurethane Alternatives: A Review of the Synthesis, Applications, and Lifecycle of Non-Isocyanate Polyurethanes (NIPUs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanocomp.ictp.csic.es [nanocomp.ictp.csic.es]
- 13. Isocyanate Alternatives: Exploring Bio-Based Options [eureka.patsnap.com]
- 14. Cutting-edge development of non-isocyanate polyurethane (NIPU) foams: from sustainable precursors to environmental impact evaluation - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05796A [pubs.rsc.org]
- 15. scite.ai [scite.ai]
- 16. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polylactide-Based Nonisocyanate Polyurethanes: Preparation, Properties Evaluation and Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Knowledge Box - Research Day: Alternative Synthesis of the Pesticide Carbaryl [kb.gcsu.edu]
- 20. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isocyanate Cross-Reactivity: A Guide for Researchers
A focus on 2,5-Dimethylphenyl Isocyanate and its Analogue, Toluene Diisocyanate
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of isocyanates is paramount for accurate immunological assessment and the development of effective diagnostics and therapeutics. This guide provides a comparative analysis of cross-reactivity studies involving isocyanates, with a particular focus on toluene diisocyanate (TDI) as a proxy for the less-studied this compound, due to their structural similarities as aromatic isocyanates.
Immunoassay Cross-Reactivity Data
Cross-reactivity of antibodies raised against a specific isocyanate with other isocyanates can lead to false-positive results in immunoassays. The extent of this cross-reactivity is variable and depends on the specific isocyanates being compared, the nature of the antibody response in the individual, and the assay format.
A study utilizing monoclonal antibodies (MAbs) raised against TDI-haptenated proteins demonstrated reactivity with various other isocyanate-protein conjugates. The table below summarizes the reactivity of three different anti-TDI monoclonal antibodies.
Table 1: Reactivity of Anti-TDI Monoclonal Antibodies with Various Isocyanate-Protein Conjugates.
| Isocyanate-Protein Conjugate | MAb 16F4 Reactivity | MAb 29E5 Reactivity | MAb 56F9 Reactivity |
| 2,4 TDI-HSA | + | + | + |
| 2,6 TDI-HSA | + | - | + |
| 2,4;2,6 TDI-HSA (mix) | + | + | - |
| MDI-HSA | + | + | + |
| HDI-HSA | + | - | + |
| 2,4 TDI-KLH | + | + | + |
| 2,6 TDI-KLH | + | + | + |
| Data adapted from ELISA and dot blot analyses. '+' indicates reactivity, '-' indicates no reactivity. HSA: Human Serum Albumin, KLH: Keyhole Limpet Hemocyanin, MDI: Methylene Diphenyl Diisocyanate, HDI: Hexamethylene Diisocyanate. |
In studies using sera from workers sensitized to isocyanates, evidence for cross-reactivity between different isocyanate-human serum albumin (HSA) conjugates has been observed. RAST inhibition tests have shown moderate to strong mutual cross-reactivities between various isocyanate-HSA conjugates, including between aromatic and aliphatic types.[1] However, the degree of this cross-reactivity can differ significantly from one individual to another.[1] For instance, one patient's serum may contain IgE antibodies that are almost entirely specific to TDI-HSA, with only weak cross-reactivity to other isocyanate conjugates.[1]
In Vivo Cross-Reactivity Studies in Animal Models
Animal models provide a controlled system to investigate the cross-reactivity of isocyanates in inducing physiological responses. A study in C57Bl/6 mice investigated the cross-reactivity between TDI and methylene diphenyl diisocyanate (MDI).
Table 2: Cross-Reactivity between TDI and MDI in a Mouse Model of Chemical-Induced Asthma.
| Sensitization | Challenge | Airway Hyperreactivity (AHR) | Bronchoalveolar Lavage (BAL) Inflammation |
| TDI | MDI | No | No |
| MDI | TDI | No | No |
| TDI | TDI | Yes | Yes |
| MDI | MDI | Yes | Yes |
| Data from a study where mice were dermally sensitized and subsequently challenged via oropharyngeal instillation.[2] |
These findings suggest that while both TDI and MDI can induce sensitization, as indicated by increased total serum IgE levels, they may not elicit cross-reactive airway responses in this particular model.[2]
Experimental Protocols
Competitive Inhibition ELISA for Isocyanate Cross-Reactivity
This protocol is designed to quantify the cross-reactivity of antibodies specific to one isocyanate with other isocyanates.
Objective: To determine the concentration of various isocyanate-HSA conjugates required to inhibit the binding of TDI-specific antibodies to a TDI-HSA coated plate by 50% (IC50).
Materials:
-
96-well ELISA plates
-
TDI-HSA conjugate (for coating)
-
Serum from TDI-sensitized individuals (containing anti-TDI IgE/IgG) or anti-TDI monoclonal antibodies
-
Various isocyanate-HSA conjugates as competitors (e.g., this compound-HSA, MDI-HSA, HDI-HSA)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IgE or IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2M H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with TDI-HSA conjugate at an optimal concentration (e.g., 1-10 µg/mL) in a suitable buffer and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition:
-
Prepare serial dilutions of the competitor isocyanate-HSA conjugates.
-
In a separate plate or tubes, pre-incubate the TDI-specific antibody-containing serum (at a predetermined dilution) with the various concentrations of competitor conjugates for 1-2 hours at room temperature.
-
-
Binding: Transfer the antibody-competitor mixtures to the TDI-HSA coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a suitable color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value for each competitor. The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity = [IC50 of TDI-HSA / IC50 of competitor isocyanate-HSA] x 100).
Signaling Pathways in Isocyanate-Induced Sensitization
The immunological mechanisms underlying isocyanate-induced asthma are complex and involve both humoral and cellular immunity. The initial exposure to isocyanates can lead to the formation of isocyanate-protein adducts, which are recognized as neoantigens by the immune system.
References
Navigating the Catalytic Landscape for 2,5-Dimethylphenyl Isocyanate Urethane Formation: A Comparative Guide
For researchers and professionals in drug development and materials science, the efficient and controlled formation of urethane bonds is paramount. The selection of an appropriate catalyst is a critical step in optimizing the reaction between isocyanates and alcohols. This guide provides a comparative overview of potential catalysts for the urethane formation from 2,5-dimethylphenyl isocyanate, leveraging available experimental data from closely related aromatic isocyanates to infer performance and guide catalyst selection.
While specific kinetic and yield data for the reaction of this compound are not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on phenyl isocyanate and other substituted aromatic isocyanates. The presence of two methyl groups on the phenyl ring of this compound is expected to influence its reactivity due to steric hindrance and electronic effects. These factors can affect the efficacy of different catalyst classes.
Catalyst Performance Comparison
The primary catalysts employed for urethane formation fall into two main categories: tertiary amines and organometallic compounds. The choice between these depends on the desired reaction rate, selectivity, and process conditions.
| Catalyst Class | Common Examples | Inferred Performance with this compound | Potential Advantages | Potential Disadvantages |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA), N,N-Dimethylcyclohexylamine (DMCHA) | Moderate to good activity. The steric hindrance from the methyl groups on the isocyanate may slightly reduce the reaction rate compared to unsubstituted phenyl isocyanate. | Readily available, relatively low cost, can catalyze both the isocyanate-alcohol (gelling) and isocyanate-water (blowing) reactions. | Can have a strong odor, may promote side reactions, lower activity compared to some organometallic catalysts. |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate, Bismuth neodecanoate, Zinc octoate, Zirconium complexes | High activity expected. Organotin compounds like DBTDL are generally very effective catalysts for the isocyanate-alcohol reaction.[1][2][3] The steric hindrance of the isocyanate may be less of a factor for these catalysts. | High catalytic activity allowing for lower catalyst concentrations and faster reaction times.[1][2] Often more selective towards the isocyanate-alcohol reaction over the isocyanate-water reaction. | Potential toxicity (especially organotin compounds), higher cost, may be sensitive to moisture. |
| Acid Catalysts | Dimethyl hydrogen phosphate (DMHP), Methanesulfonic acid (MSA), Trifluoromethanesulfonic acid (TFMSA) | Effective in promoting the reaction, with stronger acids generally showing higher activity. The electronic donating effect of the methyl groups might influence the interaction with the acid catalyst. | Can be highly efficient in activating isocyanates.[4] | Can be corrosive, may require careful handling, potential for side reactions depending on the substrate. |
Note: The performance data presented here is inferred from studies on phenyl isocyanate and other aromatic isocyanates. Experimental validation is crucial for determining the optimal catalyst and conditions for the specific reaction of this compound with a given alcohol.
Experimental Protocols
The following are generalized experimental protocols for screening catalysts and quantifying the urethane formation reaction. These should be adapted based on the specific alcohol, solvent, and analytical capabilities.
Catalyst Screening Protocol
-
Reactant Preparation: Prepare stock solutions of this compound, the desired alcohol, and the catalyst in a dry, aprotic solvent (e.g., anhydrous toluene, tetrahydrofuran, or acetonitrile).
-
Reaction Setup: In a series of reaction vessels maintained at a constant temperature (e.g., 25°C, 50°C), add the alcohol solution followed by the catalyst solution.
-
Initiation: Initiate the reaction by adding the this compound stock solution to each vessel with vigorous stirring.
-
Monitoring: Monitor the disappearance of the isocyanate peak (around 2275-2250 cm⁻¹) using in-situ Fourier Transform Infrared (FTIR) spectroscopy. Alternatively, withdraw aliquots at specific time intervals.
-
Quenching: Quench the reaction in the withdrawn aliquots by adding an excess of a primary or secondary amine (e.g., dibutylamine) to react with the remaining isocyanate.
-
Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the formed urethane product and unreacted isocyanate.[5][6][7]
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate for each catalyst.
Quantitative Kinetic Study Protocol
-
Pseudo-First-Order Conditions: To simplify the kinetics, the reaction can be carried out under pseudo-first-order conditions by using a large excess of the alcohol (e.g., 10-fold or greater) relative to the this compound.[6][8]
-
Procedure: Follow the catalyst screening protocol, ensuring the alcohol is in large excess.
-
Data Analysis: Under these conditions, the rate of the reaction will be pseudo-first-order with respect to the isocyanate concentration. The observed rate constant (k_obs) can be determined from the slope of a plot of ln([Isocyanate]) versus time. The second-order rate constant can then be calculated by dividing k_obs by the concentration of the alcohol.
Key Reaction Pathways and Experimental Workflow
The following diagrams illustrate the fundamental reaction and a typical workflow for catalyst comparison.
Caption: General mechanism for catalyzed urethane formation.
Caption: Workflow for comparing catalyst performance.
Conclusion
The selection of an optimal catalyst for the formation of urethane from this compound requires careful consideration of the desired reaction kinetics and process parameters. While direct comparative data is scarce, insights from studies on phenyl isocyanate suggest that both tertiary amines and organometallic compounds are viable options. Organometallic catalysts, particularly tin-based compounds, are likely to offer higher activity, while tertiary amines provide a cost-effective alternative. It is imperative for researchers to conduct experimental screening and kinetic studies to identify the most suitable catalyst and conditions for their specific application. The provided protocols and workflows offer a structured approach to this empirical determination.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 4. mdpi.com [mdpi.com]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,5-Dimethylphenyl Isocyanate: A Comprehensive Guide for Laboratory Professionals
Providing critical, immediate safety and logistical information for the proper handling and disposal of 2,5-Dimethylphenyl isocyanate, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and compliance with regulations. Adherence to these protocols is essential for minimizing risks associated with this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and serious eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1] As a combustible liquid, it should be kept away from heat, sparks, and open flames.[1] All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA-approved respirator with an organic vapor cartridge. | Protects against inhalation of harmful vapors and potential respiratory sensitization.[1] |
| Eye Protection | Chemical safety goggles and a face shield. | Prevents eye irritation and serious eye damage from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber). | Avoids skin contact, which can cause irritation and sensitization. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Immediately clear the area of all personnel not involved in the cleanup and ensure adequate ventilation.
-
Don PPE: Before addressing the spill, all personnel involved in the cleanup must wear the full PPE described above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to prevent it from spreading. Do not use combustible materials like sawdust.
-
Absorption: Gently cover the spill with the absorbent material.
-
Neutralization: Prepare a decontamination solution (see table below) and apply it to the absorbed spill. Allow the solution to react for at least one hour.
-
Collection: Carefully collect the neutralized absorbent material into an open-top, labeled container. Do not seal the container , as the neutralization reaction may generate carbon dioxide gas, leading to a dangerous pressure buildup.
-
Final Decontamination: Decontaminate the spill area again with the neutralizing solution and wipe clean.
-
Waste Disposal: The collected waste is considered hazardous. It must be disposed of through a licensed hazardous waste disposal contractor.
Proper Disposal Procedures
Unused or waste this compound must be chemically neutralized before disposal. This process converts the reactive isocyanate groups into more stable and less hazardous urea derivatives.
Neutralization Solutions
Two primary formulations are recommended for the neutralization of isocyanate waste. The choice of solution may depend on the availability of reagents and the specific circumstances of the disposal.
| Neutralization Solution | Formulation | Notes |
| Formula 1: Sodium Carbonate Solution | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, 90-95% Water. | A commonly used and effective neutralizing agent. The detergent aids in wetting and mixing. |
| Formula 2: Ammonia Solution | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, 90-97% Water. | The ammonia acts as a catalyst to accelerate the reaction with water. This should be used with enhanced ventilation due to the vapor hazard of ammonia. |
Experimental Protocol for Neutralization of this compound Waste
This protocol outlines the steps for neutralizing small quantities of this compound waste in a laboratory setting.
Materials:
-
Waste this compound
-
Selected neutralization solution (Formula 1 or 2)
-
Large, open-top, chemically resistant container (e.g., a high-density polyethylene pail)
-
Stirring rod or magnetic stirrer
-
Appropriate PPE (as listed above)
-
Chemical fume hood
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood.
-
Prepare Neutralization Solution: Prepare a sufficient volume of the chosen neutralization solution. A general guideline is to use a 10:1 ratio of neutralization solution to isocyanate waste by volume.
-
Initial Setup: Place the open-top waste container in the fume hood. If using a magnetic stirrer, place a stir bar in the container.
-
Add Neutralization Solution: Pour the prepared neutralization solution into the waste container.
-
Slow Addition of Isocyanate Waste: While gently stirring, slowly and carefully add the this compound waste to the neutralization solution. Be mindful of any heat generation or gas evolution (CO2). Add the waste in small portions to control the reaction rate.
-
Reaction Period: Loosely cover the container (e.g., with a watch glass or a vented lid) to prevent contamination while allowing gases to escape. Under no circumstances should the container be sealed. Allow the mixture to react for a minimum of 48 hours to ensure complete neutralization.
-
Verification of Neutralization (Recommended): Before proceeding to final disposal, it is highly recommended to verify that all isocyanate has been neutralized. This can be achieved using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Procedure: Carefully take a small, representative sample of the liquid phase of the waste mixture.
-
Analysis: Analyze the sample by FTIR. The characteristic isocyanate (-NCO) peak appears at approximately 2250-2275 cm⁻¹. The absence of this peak indicates that the neutralization is complete. The appearance of new peaks corresponding to urea linkages (around 1640-1690 cm⁻¹ for the C=O stretch and 1550-1640 cm⁻¹ for the N-H bend) will confirm the reaction has occurred.
-
-
Final Disposal: Once neutralization is complete and verified, the resulting mixture is still considered hazardous waste. Arrange for its collection and disposal by a licensed hazardous waste disposal contractor. Ensure the container is clearly labeled with its contents, including the original chemical and the neutralization agents used.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,5-Dimethylphenyl isocyanate
For Immediate Use by Laboratory Professionals
This document provides critical, direct-guidance for the safe handling, use, and disposal of 2,5-Dimethylphenyl isocyanate in a research and development setting. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a hazardous chemical requiring stringent safety controls. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][2] It causes serious eye and skin irritation and can lead to allergic reactions or asthma-like symptoms if inhaled.[1][3] This compound is also a combustible liquid.[1] All handling must be conducted within a certified chemical fume hood, with immediate access to an eyewash station and safety shower.[1][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense and is mandatory when handling this compound.[5][6] PPE must be selected based on chemical resistance to isocyanates.
| Protection Area | Required Equipment | Specifications and Best Practices |
| Respiratory | Full-face respirator with organic vapor cartridges | A full-face respirator is preferred over a half-face to minimize skin and eye contact.[3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][4] Supplied-air respirators offer the highest level of protection.[7] |
| Hand | Chemical-resistant gloves | Recommended materials include nitrile, butyl rubber, or neoprene.[6][8] Standard thin latex gloves are not suitable.[3][7] Change gloves immediately if they become contaminated.[9] |
| Eye/Face | Safety goggles and full-face shield | Required if a half-face respirator is used.[5][6] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Body | Chemical-resistant lab coat or disposable coveralls | Garments made of microporous film are recommended to protect against splashes and spills.[10] Contaminated clothing must be removed immediately and disposed of or laundered before reuse.[11] |
Operational Plan: Step-by-Step Handling Protocol
This workflow minimizes exposure risk during routine handling and experimentation.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. Control measures guide - Canada.ca [canada.ca]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. compositesone.com [compositesone.com]
- 9. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 10. lakeland.com [lakeland.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
